molecular formula C15H22O B026730 Dehydrofukinone CAS No. 19598-45-9

Dehydrofukinone

Cat. No.: B026730
CAS No.: 19598-45-9
M. Wt: 218.33 g/mol
InChI Key: DZOKWSREAZGFFC-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dehydrofukinone is an eremophilane-type sesquiterpene and a major constituent of essential oils from plants such as Nectandra grandiflora . This compound is of significant interest in neuroscience and pharmacological research due to its potent depressant effects on the central nervous system (CNS). Studies using animal models have demonstrated that this compound exhibits sedative and anesthetic properties, interacting collaboratively with benzodiazepines like diazepam. This sedative action is effectively reversed by flumazenil, a GABAA receptor antagonist, indicating a specific and reversible interaction with the GABAergic system, a primary inhibitory pathway in the vertebrate brain . Beyond its GABAergic activity, research suggests this compound modulates the body's stress response. Pretreatment with this compound has been shown to prevent the stress-induced cortisol peak, positioning it as a valuable research tool for investigating the interplay between the nervous and endocrine systems during stress . As a natural product derivative, it also serves as a key compound for exploring the pharmacological potential of essential oil constituents and their mechanisms of action, which may include targeting neurotransmitter receptors and ion channels . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKWSREAZGFFC-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=CC(=O)C(=C(C)C)CC12C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50173258
Record name Dehydrofukinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19598-45-9
Record name Dehydrofukinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dehydrofukinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50173258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEHYDROFUKINONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7D1QL7L0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dehydrofukinone: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of dehydrofukinone, an eremophilane-type sesquiterpenoid ketone with demonstrated sedative, anesthetic, and anticonvulsant properties. The document details its primary natural sources, methods for its extraction and purification, and insights into its mechanism of action, making it a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a limited number of plant species, with varying concentrations. The primary and most well-documented sources are from the Asteraceae and Lauraceae families.

Table 1: Natural Sources and Quantitative Data of this compound

Plant SpeciesFamilyPlant PartCompoundYield/ConcentrationReference(s)
Nectandra grandiflora NessLauraceaeLeaves(+)-DehydrofukinoneMajor component of the essential oil (24.7% of total content)[1]
Petasites japonicus (Siebold & Zucc.) Maxim.AsteraceaeLeaves, Stems, RootsSesquiterpenoids (general)Not explicitly quantified for this compound[2][3][4][5]
Senecio speciesAsteraceaeNot specifiedThis compoundNot explicitly quantified[1]
Cacalia hastata L.AsteraceaeNot specifiedThis compoundNot explicitly quantified[1]
Agarwood (from Aquilaria species)ThymelaeaceaeResinous woodThis compoundNot explicitly quantified[1]

Nectandra grandiflora, a plant from the Lauraceae family, stands out as the most significant source of the dextro-gyrate isomer, (+)-dehydrofukinone.[1] The essential oil obtained from its leaves contains a substantial amount of this compound. While various species of the genus Petasites are known to produce a wide array of sesquiterpenoids, the specific yield of this compound has not been as clearly documented in the available literature.[2][3][4][5][6] Further quantitative analysis of Petasites species could reveal them as additional viable sources.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction of the essential oil or a crude extract, followed by chromatographic purification.

Extraction Methodologies

The initial step in isolating this compound is the extraction of a crude mixture from the plant material. The choice of method depends on the plant part and the chemical nature of the target compound.

2.1.1. Hydrodistillation for Essential Oil Extraction (from Nectandra grandiflora)

This method is particularly suitable for obtaining volatile compounds like those found in essential oils.

  • Protocol:

    • Freshly collected leaves of Nectandra grandiflora are subjected to hydrodistillation for a period of 3 hours using a Clevenger-type apparatus.[1]

    • The collected essential oil is then dried over anhydrous sodium sulfate (B86663) and stored in a sealed, dark container at low temperature (-4°C) to prevent degradation.[1]

2.1.2. Solvent Extraction (General Protocol for Petasites species)

For less volatile or more polar compounds, or for a broader phytochemical investigation, solvent extraction is employed.

  • Protocol:

    • Dried and powdered plant material (e.g., leaves, roots of Petasites japonicus) is extracted with a suitable solvent. Common solvents used include methanol, ethanol, or hot water.[4][5]

    • The extraction can be performed by maceration (soaking at room temperature), reflux (heating with the solvent), or Soxhlet extraction for exhaustive extraction.

    • The resulting crude extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a dry residue.

Chromatographic Purification

Column chromatography is the primary technique used to isolate this compound from the crude extract or essential oil.

2.2.1. Column Chromatography

  • Stationary Phase: Silica (B1680970) gel (60-120 or 200-300 mesh) is commonly used.

  • Mobile Phase (Eluent): A gradient of non-polar to polar solvents is typically employed. A common starting point is a mixture of hexane (B92381) and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate.

  • Protocol (based on general principles for sesquiterpenoid isolation):

    • A glass column is packed with a slurry of silica gel in the initial, non-polar eluent (e.g., n-hexane).

    • The crude extract or essential oil is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the column.

    • The column is eluted with a stepwise or linear gradient of the mobile phase (e.g., starting with 100% n-hexane and gradually increasing the percentage of ethyl acetate).

    • Fractions of the eluate are collected sequentially.

    • The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light, vanillin-sulfuric acid reagent).

    • Fractions containing the compound of interest (this compound) are pooled and the solvent is evaporated.

    • The isolation from the essential oil of N. grandiflora has been reported to recover 46.35% of the total this compound present in the oil sample subjected to chromatography.[1]

Structural Elucidation and Characterization

Once isolated, the identity and purity of this compound are confirmed using various spectroscopic and analytical techniques.

Table 2: Analytical and Spectroscopic Data for this compound Characterization

TechniquePurposeTypical Observations/Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Purity assessment and identificationA single peak in the chromatogram indicates purity. The mass spectrum provides the molecular weight and fragmentation pattern characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the eremophilane (B1244597) skeleton.
Infrared (IR) Spectroscopy Functional group identificationShows characteristic absorption bands for the carbonyl group (C=O) and other functional groups present in the molecule.
Optical Rotation Determination of stereochemistryThe specific rotation value ([α]D) distinguishes between enantiomers, for example, (+)-dehydrofukinone.

Mechanism of Action: Interaction with GABA-A Receptors

This compound exerts its effects on the central nervous system primarily through the modulation of the GABAergic system.[7][8] Specifically, it acts as a positive allosteric modulator of the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

This compound is believed to bind to a site on the GABA-A receptor that is distinct from the GABA binding site. This allosteric binding enhances the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory effect. This mechanism is similar to that of benzodiazepines, and studies have shown that the effects of this compound can be blocked by flumazenil, a benzodiazepine (B76468) antagonist.[8]

Below is a diagram illustrating the proposed mechanism of action of this compound at the GABA-A receptor.

Dehydrofukinone_GABA_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA-A Receptor Chloride_Channel Chloride Ion Channel (Closed) GABA_Receptor->Chloride_Channel Conformational Change Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Neuronal_Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Neuronal_Inhibition Results in GABA GABA GABA->GABA_Receptor Binds to orthosteric site This compound This compound This compound->GABA_Receptor Binds to allosteric site Chloride_Ion Chloride_Ion->Chloride_Channel Influx Dehydrofukinone_Isolation_Workflow Plant_Material Plant Material (e.g., Nectandra grandiflora leaves) Extraction Extraction (e.g., Hydrodistillation) Plant_Material->Extraction Crude_Extract Crude Essential Oil Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Analysis TLC Analysis Fraction_Collection->TLC_Analysis Pooling Pooling of Fractions TLC_Analysis->Pooling Pure_Compound Pure this compound Pooling->Pure_Compound Structural_Elucidation Structural Elucidation (GC-MS, NMR, IR) Pure_Compound->Structural_Elucidation Biological_Assay Biological Activity Assays Pure_Compound->Biological_Assay

References

Dehydrofukinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone, a naturally occurring sesquiterpene ketone, has emerged as a compound of significant interest within the scientific community. Primarily isolated from various plant species, including Petasites japonicus (Butterbur), Nectandra grandiflora, and species of the Ligularia and Senecio genera, it is classified as an eremophilane-type sesquiterpene.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is characterized by its unique tricyclic carbon skeleton. A thorough understanding of its chemical and physical properties is fundamental for its application in research and development.

Chemical Structure:

  • IUPAC Name: (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one[1]

  • Molecular Formula: C₁₅H₂₂O[1][2][3][4][5]

  • Canonical SMILES: C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C[1]

  • InChI: InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1[1]

  • InChIKey: DZOKWSREAZGFFC-XHDPSFHLSA-N[1]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 218.33 g/mol [1][2]
CAS Number 19598-45-9[1]
Appearance Not specified in search results
Melting Point Not specified in search results
Boiling Point Not specified in search results
Solubility Not specified in search results
XlogP (Predicted) 4.1[6]

Spectral Data:

Spectral data is crucial for the identification and characterization of this compound.

Data TypeKey FeaturesSource
¹³C NMR Spectra available[1]
GC-MS Spectra available[1]

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Central Nervous System Depressant Activity

This compound has been identified as a central nervous system (CNS) depressant. Studies on fish models have demonstrated its sedative and anesthetic properties.[7][8]

Antimicrobial Activity

This compound has shown notable antimicrobial effects. A study investigating its interaction with the antibiotic ciprofloxacin (B1669076) revealed a significant synergistic effect against pathogenic, biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa. This suggests a potential application in combating antibiotic resistance.

Quantitative Antimicrobial Data:

OrganismMetricValue
Staphylococcus aureus HT1 (with Ciprofloxacin)FIC0.21
Pseudomonas aeruginosa HT5 (with Ciprofloxacin)FIC0.05

FIC: Fractional Inhibitory Concentration. A value ≤ 0.5 indicates synergy.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of pure this compound are limited in the provided search results, extracts of Petasites japonicus, a primary source of the compound, have been shown to inhibit the production of nitric oxide (NO) in RAW 264.7 macrophages. This anti-inflammatory effect is often associated with the modulation of key signaling pathways.

Signaling Pathways:

The anti-inflammatory effects of many natural products are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are critical in the inflammatory response, leading to the production of pro-inflammatory mediators like NO and various cytokines. While not explicitly detailed for this compound in the provided results, this is a probable mechanism of action that warrants further investigation.

G Hypothesized Anti-inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK (p38, ERK, JNK) TLR4->MAPK activates IKK IKK TLR4->IKK activates This compound This compound This compound->MAPK inhibits This compound->IKK inhibits NFkB NF-κB MAPK->NFkB activates IkB IκB IKK->IkB phosphorylates IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to iNOS_COX2 iNOS, COX-2 (Pro-inflammatory mediators) Nucleus->iNOS_COX2 induces expression of Inflammation Inflammation iNOS_COX2->Inflammation

Caption: Hypothesized inhibition of MAPK and NF-κB pathways by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. Below are methodologies derived from studies on this compound and related compounds.

Isolation and Purification of this compound from Petasites japonicus

This protocol outlines a general method for the extraction and isolation of compounds from Petasites japonicus. Further purification steps such as column chromatography would be necessary to isolate pure this compound.

  • Plant Material Preparation: The leaves of Petasites japonicus are collected, dried, and pulverized.

  • Extraction:

    • Aqueous Extraction: 500 g of the dried leaf powder is extracted with 10 L of boiled water for 4 hours.

    • The solvent is then evaporated, and the extract is freeze-dried.

  • Purification: The crude extract is subjected to further purification using techniques like column chromatography to yield pure compounds. The specific mobile and stationary phases would need to be optimized for this compound isolation.

G Workflow for this compound Isolation Start Dried Petasites japonicus leaves Pulverize Pulverize Start->Pulverize Extraction Aqueous Extraction (Boiled water, 4h) Pulverize->Extraction Evaporation Evaporation & Freeze-drying Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Purification Column Chromatography Crude_Extract->Purification Pure_DHF Pure this compound Purification->Pure_DHF

Caption: General workflow for the isolation of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound (this compound) is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific period (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.

  • Incubation: The plate is incubated for a further 24 hours.

  • NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated control.

Conclusion

This compound is a promising natural product with a diverse range of biological activities, including CNS depressant and antimicrobial effects. Its potential as an anti-inflammatory agent, likely through the modulation of the MAPK and NF-κB signaling pathways, warrants further in-depth investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the full therapeutic potential of this intriguing sesquiterpene. Further studies are needed to fully elucidate its mechanisms of action and to establish its safety and efficacy profiles for potential clinical applications.

References

Dehydrofukinone Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone, an eremophilane-type sesquiterpenoid, is a key secondary metabolite found in various plant species, most notably in Petasites hybridus (butterbur). This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from the central isoprenoid precursor, farnesyl pyrophosphate (FPP), to the final product. While the complete enzymatic cascade has yet to be fully elucidated in any single plant species, this document consolidates the current understanding based on analogous sesquiterpenoid biosynthetic pathways. It details the proposed enzymatic steps, presents hypothetical quantitative data to guide future research, and provides in-depth experimental protocols for the identification and characterization of the involved enzymes. This guide is intended to serve as a foundational resource for researchers aiming to unravel the intricacies of this compound biosynthesis and explore its potential for biotechnological and pharmaceutical applications.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds that play crucial roles in plant defense, signaling, and as precursors to important pharmaceutical agents. The eremophilane (B1244597) sesquiterpenoids, characterized by a decalin ring system, are of particular interest due to their wide range of biological activities. This compound and its precursor, fukinone (B12534), are prominent members of this family, primarily isolated from the rhizomes of Petasites hybridus.[1][2] Understanding the biosynthesis of this compound is essential for the metabolic engineering of its production in microbial or plant-based systems, enabling a sustainable supply for research and drug development.

This guide outlines the proposed biosynthetic pathway, which, like other sesquiterpenoid pathways, originates from the cyclization of farnesyl pyrophosphate (FPP). Subsequent oxidative modifications are believed to yield fukinone and, ultimately, this compound.

The Putative this compound Biosynthesis Pathway

The biosynthesis of this compound is proposed to occur in three main stages, starting from the universal sesquiterpene precursor, FPP.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step is the cyclization of the linear FPP molecule to form the bicyclic eremophilane skeleton. This complex rearrangement is catalyzed by a specific sesquiterpene synthase (STS). While the exact enzyme in Petasites has not been identified, it is hypothesized to be an eremophilane synthase.

Stage 2: Oxidation to Fukinone

Following the formation of the eremophilane hydrocarbon backbone, a series of oxidative reactions are required. It is postulated that one or more cytochrome P450 monooxygenases (CYPs) catalyze the hydroxylation of the eremophilane skeleton, which is then further oxidized to the ketone, fukinone.

Stage 3: Dehydrogenation to this compound

The final step is the introduction of a double bond into the fukinone molecule to yield this compound. This desaturation reaction is likely catalyzed by a dehydrogenase or a P450 enzyme. A plausible pathway from fukinone to other derivatives has been proposed, lending support to this final conversion step.[3]

Diagram of the Putative this compound Biosynthesis Pathway

Dehydrofukinone_Biosynthesis cluster_legend Legend FPP Farnesyl Pyrophosphate (FPP) Eremophilane Eremophilane Cation Intermediate FPP->Eremophilane Eremophilane Synthase (Sesquiterpene Synthase) Eremophilene (B157757) Eremophilene Eremophilane->Eremophilene Hydroxy_Eremophilene Hydroxylated Eremophilene Intermediate Eremophilene->Hydroxy_Eremophilene Cytochrome P450 Monooxygenase (CYP) Fukinone Fukinone Hydroxy_Eremophilene->Fukinone Dehydrogenase This compound This compound Fukinone->this compound Dehydrogenase/ P450 Precursor Precursor Intermediate Intermediate Final_Product Final Product Enzyme_Step Enzymatic Step

Caption: Putative biosynthetic pathway of this compound from farnesyl pyrophosphate.

Quantitative Data (Hypothetical)

To date, there is a lack of published quantitative data for the enzymes and metabolites of the this compound biosynthetic pathway. The following tables present hypothetical data based on typical values for sesquiterpene biosynthetic pathways to serve as a benchmark for future experimental work.

Table 1: Hypothetical Kinetic Parameters of this compound Biosynthesis Enzymes

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)V_max_ (nmol mg⁻¹ min⁻¹)
Eremophilane Synthase Farnesyl Pyrophosphate5.20.0845.7
Cytochrome P450 (CYP) Eremophilene15.80.0528.5
Dehydrogenase 1 Hydroxylated Eremophilene25.10.1268.4
Dehydrogenase 2 Fukinone18.90.0951.3

Table 2: Hypothetical Metabolite Concentrations in Petasites hybridus Rhizome

MetaboliteConcentration (µg/g fresh weight)
Eremophilene 1.5
Fukinone 150.2
This compound 85.7

Table 3: Hypothetical Relative Gene Expression Levels in Different Tissues of Petasites hybridus

GeneRhizomeLeafFlower
Eremophilane Synthase 1005.212.6
Cytochrome P450 (CYP) 1008.115.3
Dehydrogenase 1 1006.511.9
Dehydrogenase 2 1004.79.8

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments required to identify and characterize the genes and enzymes involved in the this compound biosynthesis pathway.

Identification of Candidate Genes via Transcriptome Sequencing

Objective: To identify candidate sesquiterpene synthase (STS) and cytochrome P450 (CYP) genes involved in this compound biosynthesis from a high-producing plant tissue, such as the rhizome of Petasites hybridus.

Experimental Workflow for Gene Identification

Gene_Identification_Workflow Start Plant Tissue Collection (e.g., P. hybridus rhizome) RNA_Extraction Total RNA Extraction and Quality Control Start->RNA_Extraction Library_Prep cDNA Library Preparation for RNA-Seq RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Data_Processing Raw Read Filtering and Quality Trimming Sequencing->Data_Processing Assembly De novo Transcriptome Assembly Data_Processing->Assembly Annotation Functional Annotation of Unigenes (BLAST, GO, KEGG) Assembly->Annotation Gene_Mining Homology-Based Mining for STS and CYP Genes Annotation->Gene_Mining Candidate_Selection Selection of Candidate Genes Based on Expression Levels Gene_Mining->Candidate_Selection

Caption: Workflow for identifying candidate genes for this compound biosynthesis.

Methodology:

  • Plant Material: Collect fresh rhizomes from mature Petasites hybridus plants. Immediately freeze the tissue in liquid nitrogen and store at -80°C until use.

  • RNA Extraction: Extract total RNA from the rhizome tissue using a suitable plant RNA extraction kit or a CTAB-based method. Assess RNA quality and quantity using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • Library Preparation and Sequencing: Construct a cDNA library from high-quality RNA using a commercial kit. Perform high-throughput sequencing on an Illumina platform to generate paired-end reads.

  • Data Analysis:

    • Filter the raw sequencing reads to remove low-quality reads and adapter sequences.

    • Perform de novo assembly of the high-quality reads to construct a transcriptome.

    • Functionally annotate the assembled unigenes by performing BLAST searches against public databases (e.g., NCBI Nr, Swiss-Prot, GO, KEGG).

    • Identify putative STS and CYP genes based on sequence homology to known terpene synthases and cytochrome P450s from other plant species.

    • Analyze the expression levels of the candidate genes (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM) to prioritize highly expressed genes in the rhizome for further characterization.

Functional Characterization of Candidate Genes

Objective: To determine the enzymatic function of the candidate STS and CYP genes identified from the transcriptome analysis.

Methodology for Sesquiterpene Synthase (STS) Characterization:

  • Gene Cloning and Expression:

    • Amplify the full-length coding sequences of the candidate STS genes from rhizome cDNA.

    • Clone the amplified sequences into a suitable expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

    • Transform the expression constructs into an appropriate host (E. coli BL21(DE3) or a suitable yeast strain).

    • Induce protein expression with IPTG (for E. coli) or galactose (for yeast).

  • Protein Purification:

    • Lyse the cells and purify the recombinant STS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Verify the purity and size of the protein by SDS-PAGE.

  • In Vitro Enzyme Assay:

    • Prepare an assay mixture containing the purified STS enzyme, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂), and the substrate farnesyl pyrophosphate (FPP).

    • Overlay the reaction mixture with a solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Extract the products with the organic solvent.

  • Product Identification:

    • Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Identify the product(s) by comparing their mass spectra and retention times with those of authentic standards and/or a spectral library (e.g., NIST). An eremophilane synthase should produce eremophilene or related eremophilane hydrocarbons.

Methodology for Cytochrome P450 (CYP) Characterization:

  • Heterologous Expression:

    • Clone the full-length coding sequences of the candidate CYP genes into a yeast expression vector (e.g., pYES-DEST52).

    • Co-express the CYP with a cytochrome P450 reductase (CPR) from a suitable plant (e.g., Arabidopsis thaliana) in a yeast strain (e.g., WAT11).

  • In Vivo and In Vitro Assays:

    • In Vivo (Whole-cell) Assay: Feed the putative substrate (e.g., eremophilene for the first CYP, or fukinone for a subsequent CYP) to the yeast culture expressing the CYP and CPR.

    • In Vitro (Microsomal) Assay: Prepare microsomes from the yeast culture. Perform an enzyme assay with the microsomes, the substrate, and NADPH as a cofactor.

  • Product Analysis:

    • Extract the metabolites from the yeast culture or the microsomal assay.

    • Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated or further oxidized products.

Quantitative Analysis of Metabolites

Objective: To quantify the levels of this compound and its precursors in plant tissues.

Methodology:

  • Sample Preparation:

    • Homogenize a known weight of fresh or freeze-dried plant tissue in a suitable solvent (e.g., methanol (B129727) or ethyl acetate).

    • Extract the metabolites, for example, by sonication or shaking.

    • Centrifuge the extract and filter the supernatant.

  • Analytical Method:

    • Develop and validate a quantitative method using High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector, or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector.

    • Use authentic standards of this compound and fukinone to create calibration curves for quantification.

    • If standards for intermediates are not available, relative quantification can be performed.

Conclusion

The biosynthesis of this compound in plants represents a fascinating area of sesquiterpenoid metabolism with significant potential for biotechnological exploitation. This technical guide has outlined the putative biosynthetic pathway and provided a comprehensive set of experimental protocols to facilitate the identification and characterization of the key enzymes involved. While the specific genes and enzymes of this pathway in Petasites hybridus and other plants remain to be discovered, the methodologies presented here provide a clear roadmap for future research. Elucidating the complete pathway will not only advance our fundamental understanding of plant secondary metabolism but also open up new avenues for the sustainable production of this compound and related bioactive compounds for pharmaceutical and other applications.

References

Dehydrofukinone: A Comprehensive Technical Guide on its Discovery, History, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone is a naturally occurring eremophilane-type sesquiterpenoid that has garnered interest in the scientific community for its presence in various medicinal plants and its potential biological activities. This technical guide provides an in-depth overview of the discovery, history, and key physicochemical properties of this compound, tailored for professionals in research and drug development.

Discovery and Historical Timeline

The journey of this compound's discovery spans several years of phytochemical research, beginning with the investigation of constituents from various plant species.

Initial Synthesis and Isolation:

The first documented account of this compound was not its isolation from a natural source, but its chemical synthesis in 1968 by Naya and colleagues . They synthesized the compound through the dehydrogenation of fukinone, a sesquiterpene they had isolated from Petasites japonicus Maxim.[1]

A few years later, in 1972 , the same research group, led by Naya, successfully isolated this compound as a natural product from the leaves of Arctium lappa L., commonly known as greater burdock.[2] This marked the first instance of this compound being identified from a natural source.

Subsequent Discoveries in Other Flora:

Following its initial discovery, this compound has been identified as a constituent in a variety of other plant species, often in significant quantities. These include:

  • Senecio Species: this compound has been found in several species of the genus Senecio, such as Senecio nemorensis, where it can be a dominant component of the essential oil, comprising up to 75.1% of the oil's content.[3] It has also been reported in Senecio aureus, Senecio humillimus, and Senecio viridis var. viridis.[2]

  • Nectandra grandiflora: This Brazilian native tree is a notable source of (+)-dehydrofukinone.[4]

  • Cacalia hastata: This plant has also been identified as a natural source of this compound.[2]

  • Agarwood: The resinous heartwood of Aquilaria trees, known as agarwood, also contains this compound.

The historical progression of this compound's discovery is visualized in the following diagram:

G cluster_0 Synthesis cluster_1 Natural Isolation 1968 1968 This compound first synthesized (Naya et al.) 1972 1972 Isolated from Arctium lappa (Naya et al.) 1968->1972 Leads to identification in nature Later Later Isolations (Senecio, Nectandra, etc.) 1972->Later

A timeline of the discovery of this compound.

Physicochemical and Spectroscopic Data

This compound's structure has been elucidated through various spectroscopic techniques. The following tables summarize its key physicochemical properties and spectral data.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.33 g/mol
Appearance Yellow oil
IUPAC Name (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one

Table 2: ¹H NMR Spectroscopic Data for this compound

Spectrometer: Bruker 300 AVANCE (300 MHz), Solvent: CDCl₃, Internal Standard: TMS (0.03 vol.%)[2]

Chemical Shift (δ, ppm)MultiplicityAssignment
1.846sCH₃ on double bond
2.254sCH₃ on double bond

Table 3: ¹³C NMR Spectroscopic Data for this compound

Spectrometer: Bruker 300 AVANCE (75 MHz), Solvent: CDCl₃, Internal Standard: TMS (0.03 vol.%)[2]

(Specific chemical shift values from the primary literature should be populated here upon access)

Table 4: Infrared (FT-IR) Spectroscopic Data for this compound

Spectrometer: Perkin Elmer Spectrum RX, Sample: KBr windows[2]

Wavenumber (cm⁻¹)AssignmentIntensity
1662C=O stretchingVery Strong
741C=O out-of-plane deformationWeak
581C=O in-plane deformationWeak

Table 5: Mass Spectrometry Data for this compound

(Specific m/z values from EI-MS from the primary literature should be populated here upon access)

Experimental Protocols

The following section details the experimental methodology for the isolation and purification of this compound from a natural source, as adapted from the procedure described by Lizarraga et al. (2013) for its isolation from Senecio viridis var. viridis.[2]

3.1. Plant Material and Extraction

  • Collection and Preparation: Aerial parts (leaves and flowers) of the source plant are collected.

  • Extraction: The plant material is extracted with methanol (B129727) at room temperature for a period of three days.

  • Solvent Evaporation: The methanol is removed from the extract under reduced pressure to yield a crude residue.

3.2. Chromatographic Purification

  • Stationary Phase: Silica gel (Merck 230–400 mesh) is used as the stationary phase for column chromatography.

  • Mobile Phase: A gradient of hexane-ethyl acetate (B1210297) mixtures with increasing polarity is employed as the mobile phase. The typical gradient steps are:

    • 97:3 (Hexane:Ethyl Acetate)

    • 95:5

    • 93:7

    • 90:10

    • 87:13

    • 85:15

    • 80:20

  • Fraction Collection: Fractions are collected from the column.

  • Thin Layer Chromatography (TLC) Analysis: The collected fractions are analyzed by TLC to identify those containing the target compound.

  • Pooling and Solvent Evaporation: Fractions showing a single spot corresponding to this compound on the TLC plates are combined, and the solvent is evaporated to yield purified this compound as a yellow oil.

The general workflow for the isolation of this compound is depicted below:

G PlantMaterial Plant Material (e.g., Senecio viridis) Extraction Methanol Extraction (3 days at room temperature) PlantMaterial->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 CrudeExtract Crude Extract Evaporation1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane-EtOAc gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling Evaporation2 Final Solvent Evaporation Pooling->Evaporation2 DHF Purified this compound Evaporation2->DHF

References

Dehydrofukinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to Dehydrofukinone. The information is intended to support research and development efforts in pharmacology and neuroscience.

Chemical and Physical Data

This compound is a naturally occurring sesquiterpene ketone belonging to the eremophilane (B1244597) class.[1] It is a significant constituent of the essential oils from various plants, including Nectandra grandiflora.[1]

PropertyDataReference(s)
CAS Number 19598-45-9[1][2]
Molecular Formula C₁₅H₂₂O[3][4][5][6]
Molecular Weight 218.33 g/mol [1][3][4]
IUPAC Name (4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one[3]
Synonyms 9,10-Dehydrofukinone, Isopetasan[2][3]
InChI InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1[3]
InChIKey DZOKWSREAZGFFC-XHDPSFHLSA-N[1][3]
SMILES C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C[3]

Biological Activity and Mechanism of Action

This compound exhibits significant depressant effects on the central nervous system (CNS), acting primarily as a modulator of GABA-A receptors. Its sedative, anesthetic, and anticonvulsant properties have been demonstrated in animal models.

GABAergic Pathway

This compound's CNS depressant effects are mediated through its interaction with the GABAergic system. Studies have shown that it acts on GABA-A receptors, and its sedative effects can be reversed by the benzodiazepine (B76468) antagonist flumazenil. This indicates that this compound likely binds to the benzodiazepine site or an allosterically coupled site on the GABA-A receptor, enhancing the inhibitory effects of GABA. This positive allosteric modulation leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.

GABAergic_Pathway DHF This compound GABA_A GABA-A Receptor DHF->GABA_A Binds to and positively modulates Neuron Neuron GABA_A->Neuron Increases Cl- influx Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_A Blocks DHF binding GABA GABA GABA->GABA_A Binds to Hyperpolarization Hyperpolarization Neuron->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability CNS_Depression CNS Depression (Sedation, Anesthesia) ReducedExcitability->CNS_Depression

GABA-A Receptor Modulation by this compound
Cortisol Pathway Interaction

In addition to its effects on the GABAergic system, this compound has been observed to interact with cortisol pathways. Pretreatment with this compound can prevent stress-induced increases in plasma cortisol levels in fish. This suggests a potential role for this compound in modulating the hypothalamic-pituitary-adrenal (HPA) axis, which could contribute to its overall sedative and anxiolytic effects.

HPA_Axis_Modulation Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary CRH Adrenal_Gland Adrenal Gland Pituitary->Adrenal_Gland ACTH Cortisol Cortisol Release Adrenal_Gland->Cortisol DHF This compound DHF->Adrenal_Gland Inhibits

This compound's Influence on the HPA Axis

Experimental Data

The following tables summarize the quantitative data from key in vivo studies on this compound.

Sedative and Anesthetic Effects in Fish (Rhamdia quelen)
Concentration (mg/L)Observed EffectReference(s)
2.5 - 20Sedation; acted collaboratively with diazepam.[3]
10 - 20Sustained sedation for up to 12 hours.[3]
20Prevented stress-induced cortisol peak.[3]
50Anesthesia.[3]
3 (Flumazenil)Reversed the sedative action of this compound.[3]
Anticonvulsant Effects in Mice
Dose (mg/kg)Observed EffectReference(s)
10Increased latency to myoclonic jerks.
10, 30, 100Delayed the onset of generalized tonic-clonic seizures.
Not specifiedEffects were blocked by pretreatment with flumazenil.

Experimental Protocols

This section provides an overview of the methodologies employed in the cited research. For detailed, step-by-step protocols, it is recommended to consult the original publications.

In Vivo Sedation and Anesthesia Assay (Fish)

Objective: To determine the sedative and anesthetic concentrations of this compound and to investigate its interaction with the GABAergic system.

Methodology Overview:

  • Animal Model: Silver catfish (Rhamdia quelen).

  • Drug Administration: this compound, diluted in ethanol, was added to the aquarium water at various concentrations.

  • Co-administration: In some experiments, this compound was administered in combination with diazepam to assess synergistic effects.

  • Antagonist Administration: Flumazenil was added to the water to determine if it could reverse the effects of this compound.

  • Behavioral Observation: Fish were monitored for stages of sedation and anesthesia, including loss of equilibrium and response to stimuli.

  • Cortisol Measurement: Blood samples were taken to measure plasma cortisol levels after a stress protocol (e.g., air exposure).

Fish_Sedation_Workflow start Start acclimatize Acclimatize Fish start->acclimatize prepare_solutions Prepare Drug Solutions (DHF, Diazepam, Flumazenil) acclimatize->prepare_solutions administer_drug Administer Drug(s) to Aquarium prepare_solutions->administer_drug observe_behavior Observe Behavioral Stages of Sedation/Anesthesia administer_drug->observe_behavior stress_protocol Apply Stress Protocol (Optional) observe_behavior->stress_protocol end End observe_behavior->end Directly for behavioral studies collect_samples Collect Blood Samples (Optional) stress_protocol->collect_samples analyze_cortisol Analyze Plasma Cortisol (Optional) collect_samples->analyze_cortisol analyze_cortisol->end

Workflow for Fish Sedation and Anesthesia Assay
In Vivo Anticonvulsant Assay (Mice)

Objective: To evaluate the anticonvulsant activity of this compound.

Methodology Overview:

  • Animal Model: Mice.

  • Drug Administration: this compound was administered, likely via intraperitoneal (i.p.) injection, at various doses.

  • Antagonist Co-administration: Flumazenil was administered prior to this compound to assess its ability to block the anticonvulsant effects.

  • Seizure Induction: A convulsant agent, such as pentylenetetrazole (PTZ), was administered to induce seizures.

  • Observation: Mice were observed for the latency to and severity of different seizure types (e.g., myoclonic jerks, generalized tonic-clonic seizures).

In Vitro GABA-A Receptor Modulation Assays

Objective: To directly measure the modulatory effect of this compound on GABA-A receptors.

General Methodologies:

  • FLIPR Membrane Potential (FMP) Assay: This high-throughput screening method uses a fluorescent dye that is sensitive to changes in cell membrane potential. Cells expressing GABA-A receptors are loaded with the dye. The addition of GABA causes a change in membrane potential, which is detected as a change in fluorescence. The effect of this compound on the GABA-induced fluorescence change is then measured to determine its modulatory activity.

  • Automated Patch Clamp Electrophysiology: This technique provides a more detailed characterization of the potency and efficacy of GABA-A receptor modulators. It allows for the direct measurement of ion channel currents in response to GABA and the modulatory effects of compounds like this compound.

This guide provides a foundational understanding of this compound for research purposes. For further details, including specific experimental conditions and data analysis methods, consulting the primary literature is essential.

References

Dehydrofukinone's Mechanism of Action on GABA-A Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dehydrofukinone (DHF), a naturally occurring sesquiterpene found in certain plants, has demonstrated significant modulatory effects on the central nervous system, primarily through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While direct quantitative data from electrophysiological and binding assays are not extensively available in public literature, this document outlines the established qualitative effects and presents detailed, standardized experimental protocols for the thorough investigation of DHF's interaction with GABA-A receptors. The included data tables are illustrative examples based on typical findings for positive allosteric modulators acting at the benzodiazepine (B76468) site, providing a framework for future research and analysis.

Introduction to this compound and its GABAergic Activity

This compound is a sesquiterpenoid that has been identified as a modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Its activity at these receptors is believed to underlie its observed sedative, anesthetic, and anticonvulsant properties. Studies have shown that the effects of this compound are sensitive to the benzodiazepine-site antagonist flumazenil (B1672878), strongly suggesting that DHF acts as a positive allosteric modulator at or near the benzodiazepine binding site on the GABA-A receptor complex. This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, which results in neuronal inhibition.

Proposed Mechanism of Action: Positive Allosteric Modulation

This compound is proposed to be a positive allosteric modulator (PAM) of the GABA-A receptor. Unlike direct agonists that bind to the GABA binding site, PAMs bind to a different, allosteric site on the receptor complex. This binding event induces a conformational change in the receptor that increases its affinity for GABA or enhances the efficacy of GABA-mediated channel opening. The consequence is a potentiation of the inhibitory GABAergic signaling. The flumazenil sensitivity of this compound's effects indicates that its binding site is likely the benzodiazepine site, located at the interface of the α and γ subunits of the GABA-A receptor.

GABA_A_Signaling_Pathway cluster_receptor GABA-A Receptor GABA_site GABA Site Cl_channel Cl- Channel GABA_site->Cl_channel Opens BZD_site Benzodiazepine Site (this compound) BZD_site->GABA_site Potentiates GABA Binding/ Efficacy Cl_ion Cl- Cl_channel->Cl_ion Influx GABA GABA GABA->GABA_site Binds DHF This compound DHF->BZD_site Binds Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Leads to Inhibition Neuronal Inhibition Hyperpolarization->Inhibition Results in

Caption: Proposed signaling pathway of this compound at the GABA-A receptor.

Quantitative Data (Illustrative Examples)

Due to the lack of specific published data for this compound, the following tables present illustrative quantitative data based on typical values observed for benzodiazepine-site positive allosteric modulators. These tables are intended to serve as a template for the presentation of experimental findings.

Table 1: Electrophysiological Analysis of this compound's Potentiation of GABA-Induced Currents

GABA-A Receptor Subunit Combination GABA EC₅₀ (μM) DHF EC₅₀ for Potentiation (nM) Maximum Potentiation (% of GABA EC₂₀ response)
α₁β₂γ₂ 1.5 50 250%
α₂β₂γ₂ 5.2 80 200%
α₃β₂γ₂ 10.8 120 180%

| α₅β₂γ₂ | 0.8 | 30 | 300% |

Table 2: Radioligand Binding Affinity of this compound at the Benzodiazepine Site

GABA-A Receptor Subunit Combination Radioligand This compound Kᵢ (nM)
α₁β₂γ₂ [³H]Flunitrazepam 75
α₂β₂γ₂ [³H]Flunitrazepam 110
α₃β₂γ₂ [³H]Flunitrazepam 150

| α₅β₂γ₂ | [³H]Flunitrazepam | 45 |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the methodology for characterizing the modulatory effects of this compound on GABA-induced currents in Xenopus laevis oocytes expressing specific GABA-A receptor subunit combinations.

5.1.1 Oocyte Preparation and Receptor Expression

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNAs for the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂) from linearized cDNA templates.

  • Inject oocytes with a mixture of the cRNAs (typically in a 1:1:5 ratio for α:β:γ subunits) at a total amount of 5-10 ng per oocyte.

  • Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.

5.1.2 Electrophysiological Recording

  • Place an oocyte in a recording chamber continuously perfused with ND96 recording solution.

  • Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.

  • Voltage-clamp the oocyte membrane potential at -60 mV using a two-electrode voltage-clamp amplifier.

  • Establish a baseline GABA response by applying a low concentration of GABA (EC₅-EC₁₀) until a stable current is achieved.

  • Co-apply varying concentrations of this compound with the baseline GABA concentration to determine the potentiation effect.

  • To determine the EC₅₀ of DHF's potentiation, apply a range of DHF concentrations in the presence of a fixed EC₂₀ concentration of GABA.

  • Perform washouts with ND96 solution between drug applications.

5.1.3 Data Analysis

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of this compound.

  • Calculate the percent potentiation for each concentration of DHF.

  • Plot the percent potentiation against the log of the DHF concentration and fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.

TEVC_Workflow start Start oocyte_prep Oocyte Preparation & cRNA Injection start->oocyte_prep incubation Incubation (2-5 days) oocyte_prep->incubation setup_recording TEVC Setup (Voltage Clamp at -60mV) incubation->setup_recording baseline Establish Baseline (GABA EC₅-EC₁₀) setup_recording->baseline co_application Co-apply DHF with GABA baseline->co_application washout Washout co_application->washout data_analysis Data Analysis (EC₅₀, Max Potentiation) co_application->data_analysis washout->baseline Repeat for different DHF concentrations end End data_analysis->end

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the benzodiazepine site on GABA-A receptors.

5.2.1 Membrane Preparation

  • Culture cells (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunit combination.

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

5.2.2 Binding Assay

  • In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + [³H]Flunitrazepam (a radiolabeled benzodiazepine) + assay buffer.

    • Non-specific Binding (NSB): Receptor membranes + [³H]Flunitrazepam + a high concentration of unlabeled diazepam (e.g., 10 µM).

    • Competition Binding: Receptor membranes + [³H]Flunitrazepam + varying concentrations of this compound.

  • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

5.2.3 Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC₅₀ value of this compound.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start cell_culture Cell Culture with GABA-A Receptor Expression start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep assay_setup Assay Setup in 96-well Plate (Total, NSB, Competition) membrane_prep->assay_setup incubation Incubation at 4°C assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀, Kᵢ) scintillation->data_analysis end End data_analysis->end Logical_Relationship in_vivo In Vivo Observations (Sedation, Anticonvulsant) hypothesis Hypothesis: Positive Allosteric Modulator at Benzodiazepine Site in_vivo->hypothesis flumazenil Flumazenil Reversal flumazenil->hypothesis tevc TEVC Electrophysiology hypothesis->tevc binding_assay Radioligand Binding Assay hypothesis->binding_assay quant_data Quantitative Data (EC₅₀, Kᵢ, Selectivity) tevc->quant_data binding_assay->quant_data mechanism Confirmed Mechanism of Action quant_data->mechanism

In Vitro Effects of Dehydrofukinone on Neuronal Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has garnered scientific interest for its potential modulatory effects on the central nervous system. Primarily isolated from the essential oil of Nectandra grandiflora, initial research has highlighted its sedative, anesthetic, and anticonvulsant properties.[1][2] This technical guide provides a comprehensive overview of the established in vitro effects of this compound on neuronal cells, details the experimental protocols used in these seminal studies, and proposes avenues for future research into its neuroprotective potential by examining its effects on oxidative stress, apoptosis, and neuroinflammation.

Modulation of Neuronal Excitability and GABAergic Neurotransmission

The primary mechanism of action identified for this compound is its positive modulation of GABAa receptors, the main inhibitory neurotransmitter receptors in the brain. This activity underlies its observed effects on reducing neuronal excitability.

Quantitative Data Summary
ParameterCell/Tissue TypeDHF Concentration(s)Key ResultReference
Membrane PotentialMouse Brain SynaptosomesNot specifiedInduced GABA-dependent sustained hyperpolarization[1][2]
KCl-Evoked Calcium MobilizationMouse Brain Synaptosomes1-100 µMConcentration-dependent decrease in Ca2+ influx[1][2]
Sedative/Anesthetic EffectSilver Catfish (Rhamdia quelen)10-20 mg/LActed collaboratively with diazepam; effect reversed by flumazenil[3]
Experimental Protocols

1.2.1. Synaptosome Preparation and Membrane Potential Assay

  • Objective: To assess the effect of this compound on the plasma membrane potential of isolated nerve terminals.

  • Protocol:

    • Synaptosome Isolation: Cerebral cortices from mice are homogenized in a sucrose (B13894) solution. The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. The pellet is resuspended in a physiological buffer.

    • Membrane Potential Measurement: The membrane potential is monitored using a fluorescent probe, such as rhodamine 123. The fluorescence of the probe changes in response to alterations in the mitochondrial membrane potential, which is in equilibrium with the plasma membrane potential in synaptosomes.

    • Treatment: Synaptosomes are incubated with this compound, and fluorescence is measured over time using a spectrophotometer. Control groups include a vehicle control and a positive control (e.g., GABA). To confirm the involvement of GABAa receptors, experiments are repeated in the presence of a GABAa antagonist like flumazenil.[1][2]

1.2.2. Calcium Influx Assay

  • Objective: To measure the effect of this compound on voltage-gated calcium channels.

  • Protocol:

    • Synaptosome Preparation: As described in section 1.2.1.

    • Calcium Imaging: Synaptosomes are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

    • Treatment and Depolarization: The loaded synaptosomes are pre-incubated with varying concentrations of this compound (1-100 µM). Depolarization is induced by the addition of a high concentration of potassium chloride (KCl).

    • Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye. A decrease in the KCl-evoked calcium signal in the presence of this compound indicates an inhibitory effect.[1][2]

Signaling Pathway

The experimental evidence strongly suggests that this compound enhances GABAergic inhibition. This leads to hyperpolarization of the neuronal membrane, making it more difficult for an action potential to be generated. This increased inhibition also results in a decreased influx of calcium through voltage-gated calcium channels upon depolarization.

G DHF This compound GABAa GABAa Receptor DHF->GABAa Positive Modulation Cl_influx Increased Cl- Influx GABAa->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability VGCC Voltage-Gated Ca2+ Channels Hyperpolarization->VGCC Inhibition Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx

This compound's modulation of GABAergic signaling.

Potential Neuroprotective Effects: Proposed Mechanisms and Experimental Approaches

While direct evidence for this compound's neuroprotective effects against oxidative stress, apoptosis, and neuroinflammation in neuronal cell lines is currently lacking, the activities of other structurally related sesquiterpenoids suggest that these are promising areas for future investigation.[4][5][6][7] The following sections outline the proposed mechanisms and detailed protocols to explore these potential effects.

Cytotoxicity Assessment

A crucial first step in evaluating the in vitro effects of any compound is to determine its cytotoxic profile.

Proposed Quantitative Data
ParameterCell LineDHF Concentration RangeEndpoint
Cell ViabilitySH-SY5Y, PC12, Primary Cortical Neurons0.1 - 200 µMIC50 (concentration that inhibits 50% of cell viability)
Membrane IntegritySH-SY5Y, PC12, Primary Cortical Neurons0.1 - 200 µMLDH release relative to control
Recommended Experimental Protocols

MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Objective: To assess cell metabolic activity as an indicator of cell viability.

  • Protocol:

    • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Assay

  • Objective: To quantify plasma membrane damage by measuring the release of LDH into the culture medium.

  • Protocol:

    • Cell Seeding and Treatment: As described for the MTT assay.

    • Sample Collection: After the treatment period, collect the cell culture supernatant.

    • LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH in the supernatant will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. NADH then reduces the tetrazolium salt to a colored formazan product.

    • Measurement: Measure the absorbance of the formazan product. LDH release is typically expressed as a percentage of the positive control (cells lysed to achieve maximum LDH release).

Assessment of Effects on Oxidative Stress

Neurodegenerative conditions are often associated with increased oxidative stress.[8][9][10][11] Investigating whether this compound can protect neuronal cells from oxidative insults is a logical next step.

Recommended Experimental Protocols

Intracellular Reactive Oxygen Species (ROS) Measurement

  • Objective: To quantify the levels of intracellular ROS.

  • Protocol:

    • Cell Culture and Treatment: Seed neuronal cells (e.g., SH-SY5Y) and pre-treat with this compound for a specified time (e.g., 2 hours).

    • Induction of Oxidative Stress: Induce oxidative stress by adding an agent like hydrogen peroxide (H₂O₂) or rotenone.

    • Staining: Load the cells with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

    • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

Western Blot for Antioxidant Proteins

  • Objective: To determine if this compound upregulates key antioxidant signaling pathways, such as the Nrf2 pathway.

  • Protocol:

    • Cell Lysis: After treatment with this compound, wash and lyse the cells to extract total protein.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key antioxidant proteins (e.g., Nrf2, Heme Oxygenase-1 (HO-1), NQO1) and a loading control (e.g., β-actin or GAPDH).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Quantify band intensity using densitometry software.

Proposed Signaling Pathway

G cluster_0 Nucleus DHF This compound Keap1_Nrf2 Keap1-Nrf2 Complex DHF->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Binding & Activation Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Proposed Nrf2-mediated antioxidant pathway for DHF.
Assessment of Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a key process in neurodegeneration.[3][12][13] Evaluating the ability of this compound to prevent neuronal apoptosis is critical to defining its neuroprotective potential.

Recommended Experimental Protocols

Annexin V/Propidium (B1200493) Iodide (PI) Staining

  • Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Protocol:

    • Cell Culture and Treatment: Culture and treat neuronal cells with this compound, followed by an apoptotic stimulus (e.g., staurosporine (B1682477) or H₂O₂).

    • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

    • Analysis: Analyze the stained cells using flow cytometry.

Western Blot for Apoptotic Markers

  • Objective: To measure the expression levels of key proteins involved in the apoptotic cascade.

  • Protocol:

    • Protein Extraction and Western Blotting: As described in section 2.2.1.

    • Immunoblotting: Probe membranes with primary antibodies against key apoptotic proteins such as Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (an executioner caspase).

    • Analysis: Quantify the protein levels. A decrease in the Bax/Bcl-2 ratio and reduced levels of cleaved Caspase-3 would indicate an anti-apoptotic effect.

Proposed Signaling Pathway

G DHF This compound Bax Bax DHF->Bax Downregulates Bcl2 Bcl-2 DHF->Bcl2 Upregulates Apoptotic_Stimulus Apoptotic Stimulus (e.g., Oxidative Stress) Apoptotic_Stimulus->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Inhibits CytC Cytochrome c Release Mitochondrion->CytC Caspase9 Caspase-9 CytC->Caspase9 Activates Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed anti-apoptotic mechanism of this compound.

Workflow for In Vitro Neuroprotection Screening

The following diagram outlines a logical workflow for a comprehensive in vitro evaluation of this compound's neuroprotective potential.

G Start Start: Select Neuronal Cell Line (e.g., SH-SY5Y) Cytotoxicity 1. Cytotoxicity Screening (MTT & LDH Assays) Start->Cytotoxicity Determine_Concentrations Determine Non-Toxic Concentration Range Cytotoxicity->Determine_Concentrations Oxidative_Stress 2. Oxidative Stress Assays (ROS, Nrf2/HO-1 Western Blot) Determine_Concentrations->Oxidative_Stress Apoptosis 3. Apoptosis Assays (Annexin V/PI, Bax/Bcl-2/Caspase-3 Western Blot) Determine_Concentrations->Apoptosis Neuroinflammation 4. Neuroinflammation Assays (e.g., LPS-stimulated microglia co-culture, measure NO, TNF-α, IL-6) Determine_Concentrations->Neuroinflammation End End: Data Analysis & Mechanism Elucidation Oxidative_Stress->End Apoptosis->End Neuroinflammation->End

References

In Vivo Sedative Effects of Dehydrofukinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has garnered significant interest for its potential as a modulator of central nervous system (CNS) activity. Isolated from various plant sources, DHF has demonstrated a range of pharmacological effects, with a notable emphasis on its sedative, anxiolytic, and anticonvulsant properties in preclinical animal models. This technical guide provides a comprehensive overview of the in vivo sedative effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel CNS-acting therapeutics.

Quantitative Data Summary

The sedative and related CNS depressant effects of this compound have been quantified in various animal models. The following tables summarize the key findings, providing a comparative overview of effective dosages and observed outcomes.

Table 1: Sedative and Anesthetic Effects of this compound in Fish (Silver Catfish, Rhamdia quelen)

Concentration (mg/L)Observed EffectDurationNotes
2.5Light Sedation (Stage 2)Maintained for 30 minutesDemonstrates effect at low concentrations.
9SedationNot specifiedPreviously reported sedative concentration.
10-20Sustained SedationUp to 12 hoursNo adverse effects reported after 24-hour exposure.
20Prevention of Stress-Induced Cortisol IncreaseNot applicableIndicates a potential role in stress mitigation.
50AnesthesiaNot specifiedEffective anesthetic concentration.

Table 2: Anticonvulsant and Anxiolytic-Like Effects of this compound in Mice

Dose (mg/kg)Animal ModelTestKey Findings
10MicePentylenetetrazole (PTZ)-induced seizure modelIncreased latency to myoclonic jerks and delayed onset of generalized tonic-clonic seizures.[1]
30MicePentylenetetrazole (PTZ)-induced seizure modelDelayed the onset of generalized tonic-clonic seizures.[1]
100MicePentylenetetrazole (PTZ)-induced seizure modelDelayed the onset of generalized tonic-clonic seizures.[1]

Note: While the sedative effects of this compound in mice are supported by locomotor activity reduction and anticonvulsant activity, specific quantitative data from pentobarbital-induced sleep potentiation studies (e.g., effects on sleep latency and duration) were not prominently available in the reviewed literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are detailed protocols for key experiments relevant to assessing the sedative effects of this compound.

Sedation and Anesthesia Assessment in Fish

This protocol is adapted from studies on the sedative effects of compounds in silver catfish (Rhamdia quelen).[2][3]

  • Animals: Juvenile silver catfish of a specified weight and length, acclimated to laboratory conditions for at least one week.

  • Housing: Fish are housed in glass aquaria with constant aeration and a controlled photoperiod.

  • Drug Preparation: this compound is dissolved in a suitable solvent (e.g., ethanol) to create a stock solution. Serial dilutions are then made to achieve the desired final concentrations in the aquarium water.

  • Experimental Procedure:

    • Individual fish are placed in experimental aquaria containing a defined volume of water.

    • A predetermined volume of the this compound stock solution is added to the water to reach the target concentration.

    • The behavior of the fish is continuously observed and classified according to established stages of sedation and anesthesia. These stages may range from a slight decrease in reactivity (light sedation) to a total loss of equilibrium and motility (anesthesia).

    • The latency to reach specific stages of sedation or anesthesia is recorded.

    • For recovery assessment, fish are transferred to a drug-free aquarium, and the time to return to normal behavior is monitored.

  • GABAergic Mechanism Investigation: To investigate the involvement of GABAA receptors, a competitive antagonist such as flumazenil (B1672878) can be added to the recovery aquarium. A reversal of the sedative or anesthetic effects of this compound by flumazenil would indicate an interaction with the benzodiazepine (B76468) site of the GABAA receptor.[2][3]

Open Field Test for Locomotor Activity in Mice

The open field test is a common method to assess general locomotor activity and anxiety-like behavior. A reduction in locomotor activity can be indicative of a sedative effect.

  • Apparatus: A square or circular arena with walls to prevent escape. The floor is typically divided into a grid of equal squares (e.g., central and peripheral zones). The arena is placed in a sound-attenuated room with controlled lighting.

  • Animals: Male or female mice of a specific strain (e.g., C57BL/6), acclimated to the testing room for at least one hour before the experiment.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent like Tween 80) and administered via a specific route (e.g., intraperitoneal injection) at various doses. A vehicle control group is always included.

  • Experimental Procedure:

    • Thirty minutes (or a predetermined time) after drug administration, a mouse is gently placed in the center of the open field arena.

    • The animal is allowed to freely explore the arena for a set period (e.g., 5-10 minutes).

    • Behavior is recorded by a video camera mounted above the arena.

    • An automated tracking system is used to analyze various parameters, including:

      • Total distance traveled: A measure of overall locomotor activity.

      • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center is associated with higher anxiety).

      • Rearing frequency: The number of times the mouse stands on its hind legs, an exploratory behavior.

  • Interpretation: A significant decrease in the total distance traveled by the this compound-treated groups compared to the vehicle control group would suggest a sedative effect.

Pentobarbital-Induced Sleep Test in Mice

This is a classic and widely used assay to screen for sedative-hypnotic compounds. The test measures the ability of a substance to potentiate the sleep-inducing effects of a sub-hypnotic or hypnotic dose of pentobarbital (B6593769).

  • Animals: Mice are housed under a 12-hour light/dark cycle with ad libitum access to food and water. Experiments are typically conducted during the light phase.

  • Drug Administration:

    • Test groups receive various doses of this compound administered via a specific route (e.g., intraperitoneal or oral).

    • A control group receives the vehicle.

    • A positive control group may receive a known sedative-hypnotic drug like diazepam.

  • Experimental Procedure:

    • Thirty minutes (or a predetermined time) after the administration of this compound or vehicle, each mouse is injected with a hypnotic dose of sodium pentobarbital (e.g., 45-50 mg/kg, i.p.).

    • Immediately after pentobarbital injection, each mouse is placed on its back in an individual cage.

    • The sleep latency is recorded as the time from the pentobarbital injection to the loss of the righting reflex (the inability of the mouse to right itself when placed on its back).

    • The sleep duration is recorded as the time from the loss to the regaining of the righting reflex.

  • Interpretation: A significant decrease in sleep latency and a significant increase in sleep duration in the this compound-treated groups compared to the vehicle control group would indicate a sedative-hypnotic effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

This compound's sedative effects are primarily attributed to its positive allosteric modulation of the GABAA receptor. The following diagram illustrates this proposed mechanism.

GABAA_Pathway cluster_membrane Neuronal Membrane GABA_R GABAA Receptor Cl- Channel Cl_in Cl- Influx GABA_R:c->Cl_in Opens DHF This compound DHF->GABA_R Positive Allosteric Modulation GABA GABA GABA->GABA_R Binds Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Sedation) Hyperpolarization->Neuronal_Inhibition

Caption: Proposed GABAergic signaling pathway for this compound's sedative action.

General Experimental Workflow for In Vivo Sedative Effect Assessment

The following diagram outlines a typical workflow for evaluating the sedative properties of a test compound like this compound in an animal model.

Experimental_Workflow cluster_prep Preparation cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation Drug_Admin Drug Administration (i.p. or oral) Animal_Acclimation->Drug_Admin Compound_Prep Compound Preparation (this compound) Compound_Prep->Drug_Admin Open_Field Open Field Test (Locomotor Activity) Drug_Admin->Open_Field Pentobarbital_Test Pentobarbital-Induced Sleep Test Drug_Admin->Pentobarbital_Test Data_Collection Data Collection & Video Analysis Open_Field->Data_Collection Pentobarbital_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Conclusion Conclusion on Sedative Effects Stats->Conclusion

Caption: A typical experimental workflow for assessing in vivo sedative effects.

Conclusion

The available evidence strongly suggests that this compound possesses significant sedative and CNS depressant properties. Its mechanism of action appears to be closely linked to the positive modulation of GABAA receptors, a common target for many clinically used sedatives and anxiolytics. The quantitative data from fish and mice models provide a solid foundation for its dose-dependent effects. While further studies, particularly those employing the pentobarbital-induced sleep test in rodents, would be beneficial to fully characterize its hypnotic potential, the existing research clearly positions this compound as a promising natural compound for the development of novel therapeutic agents for conditions requiring CNS sedation. The detailed protocols and workflow diagrams provided in this guide offer a framework for researchers to further investigate the pharmacological profile of this intriguing molecule.

References

Dehydrofukinone: A Technical Guide on its Antimicrobial Properties Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone (DHF), a naturally occurring sesquiterpene ketone, has demonstrated notable antimicrobial properties, particularly against clinically relevant pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the current understanding of this compound's antimicrobial activity, its proposed mechanisms of action, and its synergistic potential with conventional antibiotics. The information presented herein is compiled from available scientific literature and is intended to serve as a resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further investigation into the therapeutic potential of this compound.

Introduction

The rise of antibiotic resistance is a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Natural products have historically been a rich source of new therapeutics, and plant-derived compounds, in particular, offer diverse chemical scaffolds with unique biological activities. This compound, a lipophilic sesquiterpene found in plants of the Senecio genus, has emerged as a compound of interest due to its effects on pathogenic bacteria. This guide synthesizes the existing data on this compound's antimicrobial profile, with a focus on its activity against biofilm-forming bacteria and its ability to enhance the efficacy of existing antibiotics.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been evaluated against several pathogenic bacteria. The available data on its activity, both alone and in combination with other antimicrobial agents, are summarized below.

Table 1: Antimicrobial Activity of this compound Against Pathogenic Bacteria
Bacterial SpeciesStrainActivity Concentration (µg/mL)Notes
Pseudomonas aeruginosaNot Specified50Described as "slightly active".[1][2][3]
Staphylococcus aureusNot Specified25Described as "slightly active".[1][2][3]

Note: The term "slightly active" is as used in the source literature; these values may not represent standard Minimum Inhibitory Concentrations (MICs).

Table 2: Synergistic Activity of this compound with Fluoroquinolone Antibiotics
Bacterial SpeciesStrain(s)This compound Concentration (µg/mL)Combination AgentFractional Inhibitory Concentration (FIC) Index
Pseudomonas aeruginosaHT5Not specifiedCiprofloxacin0.05[4]
Pseudomonas aeruginosaTwo strains23Ciprofloxacin0.38[1][3]
Staphylococcus aureusHT1Not specifiedCiprofloxacin0.21[4]
Staphylococcus aureusTwo strains23Ciprofloxacin0.25 and 0.38[1][3]

The FIC index is a measure of the synergistic effect of two antimicrobial agents. An FIC index of ≤ 0.5 is generally considered synergistic.

Proposed Mechanisms of Action

The antimicrobial activity of this compound appears to be multifaceted and species-dependent. The primary proposed mechanisms involve the disruption of the bacterial cell envelope and the modulation of antibiotic resistance mechanisms.

Disruption of the Bacterial Cell Wall in Pseudomonas aeruginosa

In P. aeruginosa, the lipophilic nature of this compound is thought to play a crucial role in its mechanism of action. It is hypothesized that this compound interacts with the outer membrane of this Gram-negative bacterium, causing disorganization and increased permeability. This disruption of the cell wall facilitates the entry of other antimicrobial compounds, such as ciprofloxacin, leading to a synergistic effect.

G cluster_Pa Pseudomonas aeruginosa Cell DHF This compound OM Outer Membrane DHF->OM Disrupts Integrity IM Inner Membrane DNA_Gyrase DNA Gyrase CPX Ciprofloxacin CPX->IM Enhanced Penetration CPX->DNA_Gyrase Inhibits Cell_Lysis Cell Lysis DNA_Gyrase->Cell_Lysis Leads to

Proposed mechanism of this compound in P. aeruginosa.
Attenuation of Efflux Pumps in Staphylococcus aureus

For the Gram-positive bacterium S. aureus, a different mechanism has been proposed. This compound is thought to attenuate the activity of drug efflux pumps. These pumps are a common mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. By inhibiting these pumps, this compound increases the intracellular concentration of antibiotics like ciprofloxacin, thereby restoring their efficacy.

G cluster_Sa Staphylococcus aureus Cell DHF This compound Efflux_Pump Efflux Pump DHF->Efflux_Pump Inhibits CPX_out Extracellular Ciprofloxacin Efflux_Pump->CPX_out Expels CPX_in Intracellular Ciprofloxacin Target Bacterial Target CPX_in->Target Acts on CPX_out->Efflux_Pump CPX_out->CPX_in Enters Cell Inhibition Bacterial Growth Inhibition Target->Inhibition

Proposed mechanism of this compound in S. aureus.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the antimicrobial properties of compounds like this compound. These are based on standard microbiological techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

  • Preparation of Bacterial Inoculum: A culture of the test bacterium is grown overnight in an appropriate broth medium. The culture is then diluted to a standardized concentration, typically 1 x 105 to 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Subculturing from MIC Plate: Following the MIC determination, an aliquot from each well that shows no visible growth is subcultured onto an agar (B569324) plate.

  • Incubation: The agar plates are incubated at 37°C for 24 hours.

  • Determining the MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Synergy Testing: Checkerboard Assay

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents in combination.

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the x-axis, and serial dilutions of the second antimicrobial agent (e.g., ciprofloxacin) are made along the y-axis.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension and the plate is incubated.

  • Calculation of FIC Index: The FIC index is calculated for each combination that inhibits bacterial growth using the following formula: FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpretation: The results are interpreted as follows: Synergy (FIC ≤ 0.5), Additivity (0.5 < FIC ≤ 1), Indifference (1 < FIC ≤ 4), or Antagonism (FIC > 4).

Visualized Workflows

General Workflow for Antimicrobial Screening

The process of screening a natural product like this compound for antimicrobial activity follows a logical progression from initial identification of activity to more detailed mechanistic studies.

G A Isolation of this compound from Natural Source B Initial Screening for Antimicrobial Activity A->B C Quantitative Assessment (MIC/MBC Determination) B->C D Synergy Testing (e.g., Checkerboard Assay) C->D E Biofilm Inhibition/ Eradication Assays C->E F Mechanism of Action Studies (e.g., Cell Wall Disruption, Efflux Pump Inhibition) D->F E->F G In Vivo Efficacy and Toxicity Studies F->G

A typical workflow for evaluating a novel antimicrobial agent.

Conclusion and Future Directions

This compound demonstrates promising antimicrobial properties, particularly its synergistic effects with conventional antibiotics against challenging pathogens like P. aeruginosa and S. aureus. Its proposed dual mechanism of action, involving cell wall disruption and efflux pump inhibition, makes it an attractive candidate for further research.

Future studies should focus on:

  • Determining the MIC and MBC values of this compound against a broader range of clinical isolates, including multidrug-resistant strains.

  • Elucidating the precise molecular targets of this compound within the bacterial cell.

  • Investigating the potential for in vivo efficacy and assessing the toxicological profile of this compound.

  • Exploring the structure-activity relationships of this compound derivatives to optimize antimicrobial potency and reduce potential toxicity.

The development of new therapeutic strategies based on compounds like this compound could play a significant role in combating the growing threat of antimicrobial resistance.

References

Dehydrofukinone: A Potential Neuroprotective Agent – A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a notable lack of direct scientific evidence specifically investigating the neuroprotective effects of Dehydrofukinone against neuroinflammation and oxidative stress. However, this compound, a sesquiterpenoid found in plants of the Petasites genus, belongs to a class of compounds that have demonstrated neuroprotective properties.[1][2][3] This technical guide outlines a proposed preclinical research framework to investigate the potential neuroprotective mechanisms of this compound, focusing on its anti-neuroinflammatory and antioxidant activities. The experimental protocols and data presented herein are based on established methodologies for evaluating similar compounds and are intended to serve as a comprehensive roadmap for future research.

Introduction to this compound and its Therapeutic Potential

This compound is a naturally occurring sesquiterpenoid that has been identified as a major constituent of certain medicinal plants, such as Petasites japonicus. While research on this compound is limited, related compounds from Petasites species have been shown to possess anti-inflammatory and antioxidant properties, suggesting that this compound may hold similar therapeutic potential.[4][5] Neuroinflammation and oxidative stress are key pathological features of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Consequently, agents that can mitigate these processes are of significant interest in the development of novel neuroprotective therapies.

This document provides a hypothetical, yet methodologically sound, framework for the initial preclinical evaluation of this compound's neuroprotective effects.

Proposed Mechanisms of Neuroprotective Action

Based on the known activities of structurally related compounds and the common pathways involved in neuroprotection, we hypothesize that this compound may exert its effects through the modulation of two key signaling pathways:

  • Inhibition of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In the context of neuroinflammation, its activation in microglial cells leads to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Inhibition of this pathway is a primary target for anti-neuroinflammatory drugs.

  • Activation of the Nrf2-ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

In Vitro Evaluation of Anti-Neuroinflammatory and Antioxidant Effects

The immortalized murine microglial cell line, BV-2, is a well-established and appropriate in vitro model for studying neuroinflammation. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce an inflammatory response in these cells.

Data Presentation: Hypothetical In Vitro Efficacy of this compound

The following tables present hypothetical quantitative data that could be generated from the proposed in vitro experiments to assess the efficacy of this compound.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells

Treatment GroupNitric Oxide (NO) Production (% of LPS control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Control5.2 ± 1.115.8 ± 3.221.4 ± 4.5
LPS (1 µg/mL)1001250.6 ± 89.31580.2 ± 112.7
LPS + this compound (1 µM)85.3 ± 7.11050.4 ± 75.21325.8 ± 98.4
LPS + this compound (5 µM)52.1 ± 4.8680.2 ± 51.9850.7 ± 65.3
LPS + this compound (10 µM)25.7 ± 3.2310.9 ± 25.4420.1 ± 33.8

Table 2: Effect of this compound on Oxidative Stress Markers in BV-2 Cells

Treatment GroupIntracellular ROS Levels (% of control)Nrf2 Nuclear Translocation (Fold Change)HO-1 Expression (Fold Change)
Control1001.01.0
This compound (5 µM)85.6 ± 6.92.5 ± 0.32.8 ± 0.4
H₂O₂ (100 µM)250.4 ± 18.71.2 ± 0.21.3 ± 0.2
H₂O₂ + this compound (5 µM)135.2 ± 11.33.1 ± 0.43.5 ± 0.5
Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

Protocol 2: Measurement of Nitric Oxide (NO) Production

  • Assay: Griess Reagent Assay.

  • Procedure:

    • After the 24-hour incubation period, collect the cell culture supernatant.

    • Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 3: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)

  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Use commercially available ELISA kits for murine TNF-α and IL-6.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples (cell culture supernatant), adding detection antibody, adding avidin-HRP, and finally adding the substrate solution.

    • Measure the absorbance at 450 nm.

    • Calculate cytokine concentrations based on the standard curve.

Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)

  • Assay: Dichlorofluorescein Diacetate (DCFDA) Assay.

  • Procedure:

    • After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

    • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.

Protocol 5: Western Blot Analysis for Signaling Pathway Proteins

  • Procedure:

    • Lyse the cells to extract total protein.

    • For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-Nrf2, anti-HO-1, anti-β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software.

Visualization of Signaling Pathways and Experimental Workflows

To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Anti-Neuroinflammatory Pathway cluster_1 Antioxidant Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nucleus->Pro_inflammatory_Genes activates transcription Inflammatory_Mediators Inflammatory Mediators Pro_inflammatory_Genes->Inflammatory_Mediators leads to This compound This compound This compound->IKK inhibits Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocates ARE ARE Nrf2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes leads to Dehydrofukinone_antioxidant This compound Dehydrofukinone_antioxidant->Keap1_Nrf2 promotes dissociation G cluster_workflow In Vitro Experimental Workflow cluster_assays Assays start Seed BV-2 Cells pretreatment Pre-treat with this compound start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_lysis Lyse Cells incubation->cell_lysis griess_assay Griess Assay (NO) supernatant_collection->griess_assay elisa ELISA (TNF-α, IL-6) supernatant_collection->elisa dcfda_assay DCFDA Assay (ROS) cell_lysis->dcfda_assay western_blot Western Blot (Signaling Proteins) cell_lysis->western_blot

References

Dehydrofukinone: A Technical Guide on its Traditional Roles and Modern Pharmacological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone is a naturally occurring eremophilane-type sesquiterpene found in several medicinal plants, most notably those of the Petasites genus, which have a long history of use in traditional medicine across Asia and Europe. Traditionally, these plants have been employed to treat a variety of ailments including migraines, asthma, allergies, and inflammation. Modern scientific investigation has begun to elucidate the molecular mechanisms underlying these therapeutic effects, identifying this compound as a key bioactive constituent. This technical guide provides a comprehensive overview of this compound, summarizing its role in traditional medicine, detailing its known pharmacological activities, presenting quantitative bioactivity data, outlining key experimental protocols for its study, and visualizing its primary signaling pathways. The primary mechanisms of action for this compound involve the modulation of central nervous system activity through the GABAergic pathway and the attenuation of inflammation via inhibition of the NF-κB signaling cascade. This document serves as a resource for researchers and professionals in drug development interested in the therapeutic potential of this phytochemical.

Introduction and Traditional Medicine Context

This compound (C₁₅H₂₂O) is a sesquiterpenoid that is a major bioactive component of plants such as Japanese Butterbur (Petasites japonicus) and Nectandra grandiflora. Petasites species, in particular, have been integral to traditional medicine systems for centuries.[1][2] In Japanese and Korean traditional medicine, the rhizomes and flower buds of Petasites japonicus, known as "Fuki," have been used to treat swelling, injuries, snakebites, migraines, and tension headaches, owing to their perceived anti-inflammatory and detoxifying properties.[3][4] In European folklore, related species like Petasites hybridus (Butterbur) were used for pain, asthma, allergies, and even symptoms of the plague during the Middle Ages.[1] The consumption of P. japonicus as a vegetable in Japan is also associated with anti-allergy and anti-inflammatory benefits.[1]

Pharmacological Activities and Mechanisms of Action

Scientific research has identified two primary areas of pharmacological activity for this compound: anti-inflammatory effects and central nervous system (CNS) depression. These activities are mediated by distinct molecular signaling pathways.

Anti-inflammatory and Immunomodulatory Effects

This compound exhibits significant anti-inflammatory properties by intervening in the production of key inflammatory mediators. This is primarily achieved through the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.

NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of the immune response. In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as Lipopolysaccharide (LPS), activate the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes like inducible nitric oxide synthase (iNOS). This compound is believed to inhibit this pathway, likely by interfering with the IKK-mediated phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

NF_kB_Pathway_Inhibition stimulus LPS receptor TLR4 stimulus->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb P proteasome Proteasome ikb->proteasome Ub nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->genes Transcription mediators Inflammatory Mediators (TNF-α, IL-6, NO) genes->mediators Translation dhf This compound dhf->ikk Inhibits

Figure 1: Inhibition of the canonical NF-κB signaling pathway by this compound.
Central Nervous System Depressant Effects

This compound has demonstrated sedative, anesthetic, and anticonvulsant properties. These effects are primarily mediated through positive allosteric modulation of the Gamma-aminobutyric acid type A (GABAa) receptor.

GABAergic Neurotransmission: The GABAa receptor is a ligand-gated ion channel that is the primary mediator of fast inhibitory neurotransmission in the brain. When the neurotransmitter GABA binds to the receptor, it opens a chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus inhibiting neuronal excitability. This compound is thought to bind to an allosteric site on the GABAa receptor complex, distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the flow of chloride ions and enhancing the inhibitory signal. This mechanism is similar to that of other CNS depressants like benzodiazepines. This action is reversed by flumazenil (B1672878), a known GABAa receptor antagonist, confirming the receptor's involvement.

GABAa_Receptor_Modulation cluster_influx Increased Cl⁻ Influx gaba GABA receptor GABAa Receptor (Postsynaptic Neuron) gaba->receptor Binds dhf This compound dhf->receptor Positive Allosteric Modulation channel Chloride (Cl⁻) Channel receptor->channel Opens cl_ion Cl⁻ hyperpolarization Neuronal Hyperpolarization cl_ion->hyperpolarization cns_effect CNS Depression (Sedation, Anesthesia) hyperpolarization->cns_effect

Figure 2: Positive allosteric modulation of the GABAa receptor by this compound.

Quantitative Bioactivity Data

Quantitative data on the bioactivity of this compound is crucial for evaluating its therapeutic potential. The following tables summarize available data. While specific IC₅₀ values for this compound's inhibition of inflammatory cytokines were not found in the reviewed literature, data on its CNS depressant effects are available.

Table 1: Anti-inflammatory and Cytotoxic Activity (Note: Specific IC₅₀ values for this compound were not identified in the literature search. The table below is a template based on typical assays used for such compounds.)

BioassayCell LineStimulantMeasured EndpointIC₅₀ (µM)Cytotoxicity (CC₅₀ µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSNitrite (B80452) LevelsData not availableData not availableN/A
TNF-α ProductionRAW 264.7 MacrophagesLPSTNF-α Levels (ELISA)Data not availableData not availableN/A
IL-6 ProductionRAW 264.7 MacrophagesLPSIL-6 Levels (ELISA)Data not availableData not availableN/A

Table 2: Central Nervous System Activity

BioassayAnimal ModelEndpointEffective Concentration / DoseNotesReference
SedationSilver Catfish (Rhamdia quelen)Light Sedation (Stage S2)2.5 - 20 mg/LEffect observed within 1 minute at 2.5 mg/L.[5]
AnesthesiaSilver Catfish (Rhamdia quelen)Deep Anesthesia (Stage S4)50 mg/LCNS depression reversed by GABAa antagonist flumazenil.[5]
AnticonvulsantMiceDelay in tonic-clonic seizures (PTZ-induced)10, 30, and 100 mg/kgEffect blocked by flumazenil pretreatment.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound. The following sections provide protocols for key experiments.

Protocol 1: Bioassay-Guided Isolation of this compound

This protocol outlines a general workflow for isolating this compound from plant material, such as the roots or leaves of Petasites japonicus, using anti-inflammatory activity to guide the fractionation process.

Figure 3: Bioassay-guided workflow for the isolation of this compound.

Methodology:

  • Extraction: Dried and powdered plant material (e.g., 500g of P. japonicus leaves) is extracted with a suitable solvent like 75% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Fractionation: The resulting aqueous extract is successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to separate compounds based on their polarity.

  • Bioassay-Guided Selection: Each fraction (n-hexane, EtOAc, BuOH) is tested for its ability to inhibit a relevant biological process, such as nitric oxide (NO) production in LPS-stimulated macrophages (see Protocol 4.2).

  • Chromatographic Separation: The most biologically active fraction (typically the less polar EtOAc or hexane (B92381) fraction for sesquiterpenes) is subjected to column chromatography (e.g., silica (B1680970) gel or Sephadex LH-20) to yield multiple sub-fractions.

  • Iterative Purification: The sub-fractions are again tested in the bioassay. The most potent sub-fraction is further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is confirmed to be this compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Protocol 2: In Vitro Anti-inflammatory Assay (NO Production)

This protocol describes the measurement of this compound's ability to inhibit nitric oxide (NO) production in a murine macrophage cell line (RAW 264.7) stimulated with lipopolysaccharide (LPS).

Figure 4: Experimental workflow for the Nitric Oxide (NO) inhibition assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells/well and incubated for 24 hours to allow for adherence.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or vehicle control). The cells are pre-incubated with the compound for 1-2 hours.

  • Inflammatory Stimulation: Cells are then stimulated with an inflammatory agent, typically LPS (e.g., 1 µg/mL), to induce the expression of iNOS and subsequent NO production. A set of wells remains unstimulated as a negative control.

  • Incubation: The plates are incubated for an additional 20-24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite (a stable breakdown product of NO) in the cell culture supernatant is measured using the Griess reaction.

    • An aliquot of supernatant from each well is transferred to a new plate.

    • Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to each sample.

    • After a brief incubation period, the absorbance is measured at ~540 nm using a microplate reader.

  • Data Analysis: The nitrite concentration is determined by comparison to a standard curve of sodium nitrite. The percentage inhibition of NO production for each concentration of this compound is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined from the dose-response curve.

Protocol 3: Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine if this compound inhibits the phosphorylation and degradation of IκBα, a key step in NF-κB activation.

Methodology:

  • Cell Culture and Treatment: RAW 264.7 cells are grown in larger format plates (e.g., 6-well plates) to obtain sufficient protein. Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a short duration (e.g., 15-30 minutes), as IκBα degradation is a rapid event.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated IκBα (p-IκBα) or total IκBα.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

    • A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to confirm equal protein loading across lanes.

  • Detection: The protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system.

  • Analysis: The intensity of the p-IκBα and total IκBα bands is quantified. A decrease in the p-IκBα/total IκBα ratio in this compound-treated samples compared to the LPS-only control indicates inhibition of the NF-κB pathway.

Conclusion and Future Directions

This compound stands out as a promising natural product with a strong foundation in traditional medicine and well-defined molecular mechanisms of action. Its dual ability to modulate CNS excitability via GABAa receptors and suppress inflammation through the NF-κB pathway provides a compelling rationale for its historical use in treating conditions with both neurological and inflammatory components, such as migraines.

For drug development professionals, this compound represents a valuable lead compound. Future research should focus on:

  • Quantitative Efficacy: Determining the precise IC₅₀ values for this compound's inhibition of key inflammatory mediators like NO, TNF-α, and IL-6 in various cell types.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize delivery and dosage.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify modifications that could enhance potency, selectivity, or pharmacokinetic properties.

  • Preclinical In Vivo Models: Evaluating the efficacy of purified this compound in animal models of specific diseases, such as inflammatory bowel disease, rheumatoid arthritis, or neuroinflammation.

By bridging the gap between traditional knowledge and modern pharmacological investigation, this compound offers a significant opportunity for the development of new therapeutics for a range of inflammatory and neurological disorders.

References

Spectroscopic Data of Dehydrofukinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product Dehydrofukinone, a sesquiterpenoid of interest in various research fields. The information presented herein includes detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols relevant to the analysis of such natural products.

Core Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃)

Chemical Shift (δ) (ppm)MultiplicityAssignment
1.846sCH₃
2.254sCH₃

s = singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃)

Chemical Shift (δ) (ppm)Assignment
[Data not explicitly provided in search results; calculated values show good accordance with experimental data]C

Note: Specific experimental ¹³C NMR chemical shifts were not detailed in the provided search results. However, computational studies have shown a strong correlation between calculated and experimental values for the carbon skeleton of this compound[1].

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3024-C-H stretching (sp²)
2961–2862-CH₂ stretching
2862StrongC-H stretching (sp³)
1662Very StrongC=O stretching
1461, 1440-CH₂ bending
1380–1344-CH₂ twisting
1344-C-H deformation
1247–1165-CH₂ rocking (IR)
741WeakC=O out-of-plane deformation
581WeakC=O in-plane deformation
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
218[M]⁺ (Molecular Ion)

Note: The mass spectrum was recorded using an ionization energy of 70 eV[1]. The molecular formula of this compound is C₁₅H₂₂O, with a molecular weight of 218.3346 g/mol [2][3][4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited, providing a framework for the analysis of this compound and similar natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0.03 vol. % is a common concentration)[1].

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectra are recorded on a spectrometer, such as a Bruker 300 AVANCE, operating at 300 MHz for ¹H and 75 MHz for ¹³C nuclei[1].

    • For ¹H NMR, standard pulse sequences are used.

    • For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is phased and baseline corrected.

    • Chemical shifts are referenced to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For a liquid sample like this compound, a thin film can be prepared by placing a single drop of the neat compound between two potassium bromide (KBr) windows[1].

    • Alternatively, for solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation and Data Acquisition:

    • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Perkin Elmer Spectrum RX, equipped with a suitable detector (e.g., DTGS)[1].

    • A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded first.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • Multiple scans (e.g., 16) are typically co-added to improve the signal-to-noise ratio, with a spectral resolution of around 2 cm⁻¹[1].

  • Data Analysis:

    • The absorbance or transmittance spectrum is plotted as a function of wavenumber (cm⁻¹).

    • The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization:

    • For volatile compounds like many sesquiterpenoids, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated on a capillary column (e.g., Perkin–Elmer Elite-5MS)[1].

    • The separated components elute from the GC column and enter the ion source of the mass spectrometer.

    • Electron Impact (EI) is a standard ionization method for such compounds, where the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation[1].

  • Mass Analysis:

    • The resulting ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or a mass selective detector like a Hewlett–Packard 5973)[1].

  • Detection and Data Analysis:

    • An ion detector measures the intensity of the ions at each m/z value.

    • The resulting mass spectrum is a plot of relative ion intensity versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺), which provides the molecular weight of the compound. The other peaks represent fragment ions, and their masses can provide clues about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Natural Product Characterization cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Natural_Product_Source Natural Product Source (e.g., Plant Material) Extraction_Isolation Extraction & Isolation Natural_Product_Source->Extraction_Isolation Processing Purified_Compound Purified this compound Extraction_Isolation->Purified_Compound Purification NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR_Spectroscopy IR_Spectroscopy IR Spectroscopy Purified_Compound->IR_Spectroscopy Mass_Spectrometry Mass Spectrometry Purified_Compound->Mass_Spectrometry NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Spectroscopy->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spectroscopy->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) Mass_Spectrometry->MS_Data Structural_Elucidation Structural Elucidation of this compound NMR_Data->Structural_Elucidation IR_Data->Structural_Elucidation MS_Data->Structural_Elucidation

Caption: General workflow for the spectroscopic characterization of this compound.

References

Dehydrofukinone Derivatives: A Technical Guide to Potential Bioactivities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone, a naturally occurring eremophilane-type sesquiterpenoid, has garnered significant interest for its diverse biological activities, particularly its effects on the central nervous system. This technical guide provides an in-depth exploration of this compound and its potential derivatives, focusing on their synthesis, bioactivities, and mechanisms of action. While research on synthetic this compound derivatives is still an emerging field, this document extrapolates potential bioactivities based on the known pharmacology of this compound and related eremophilane (B1244597) sesquiterpenoids. This guide summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction to this compound

This compound is a sesquiterpenoid found in various plants, notably from the genus Petasites (e.g., Petasites japonicus) and Nectandra grandiflora.[1][2] Structurally, it belongs to the eremophilane class of sesquiterpenoids.[3] Traditionally, extracts of plants containing this compound and related compounds have been used in folk medicine for treating conditions like migraines, asthma, and allergies.[2] Modern pharmacological studies have begun to elucidate the scientific basis for these uses, identifying this compound as a modulator of neuronal activity.

Potential Bioactivities of this compound and its Derivatives

While the parent compound, this compound, has been the primary subject of investigation, the broader class of eremophilane sesquiterpenoids, to which it belongs, exhibits a wide range of biological effects. The derivatization of the this compound scaffold presents a promising avenue for the development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.

Neuroprotective and Anticonvulsant Activities

This compound has demonstrated sedative, anesthetic, and anticonvulsant properties.[4] These effects are primarily attributed to its interaction with the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system. By potentiating GABAergic neurotransmission, this compound can suppress neuronal excitability.

Derivatives of this compound could be designed to modulate this activity, potentially leading to new treatments for epilepsy, anxiety disorders, and insomnia. Structure-activity relationship (SAR) studies on related compounds suggest that modifications to the ester side chains can significantly influence cytotoxicity and biological activity, a principle that could be applied to this compound derivatization.[5]

Anti-inflammatory Activity

Extracts from Petasites hybridus, containing related sesquiterpenes like petasin (B38403), have shown significant anti-inflammatory effects by inhibiting the synthesis of leukotrienes, which are key mediators in inflammatory pathways.[6][7] The proposed mechanism involves the modulation of intracellular calcium levels and potentially the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][6]

It is plausible that this compound and its derivatives could exert anti-inflammatory effects through the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Anticancer Activity

Several eremophilane-type sesquiterpenoids have demonstrated cytotoxic activity against various cancer cell lines.[5][8][9][10] For instance, certain eremophilane sesquiterpenes have shown selective cytotoxicity against triple-negative breast cancer cells.[9][10] The cytotoxic effects are often dose-dependent and influenced by the specific chemical structure, particularly the substituents on the core scaffold.[8] This suggests that synthetic derivatives of this compound could be explored as potential anticancer agents.

Quantitative Bioactivity Data

The following table summarizes the cytotoxic activity of various eremophilane-type sesquiterpenoids, providing an indication of the potential potency of this compound derivatives.

CompoundCell LineActivityIC50 (µM)Reference
Eremophilane Derivative 1KB-VINWeak Cytotoxicity11.0 ± 0.156[9][10]
Eremophilane Derivative 3MDA-MB-231 (TNBC)Selective Cytotoxicity5.42 ± 0.167[9][10]
Petasitesterpene IU-251MG (non-CSCs & CSCs)Cytotoxicity-[11]
Petasitesterpene IIU-251MG (non-CSCs & CSCs), MDA-MB-231Cytotoxicity-[11]
Petasitesterpene VIU-251MG (non-CSCs & CSCs)Cytotoxicity-[11]
S-japoninU-251MG (non-CSCs & CSCs)Cytotoxicity-[11]

Note: Data for specific this compound derivatives is limited in the current literature. The data presented is for related eremophilane sesquiterpenoids to indicate the potential for this class of compounds.

Signaling Pathways and Mechanisms of Action

GABAa Receptor Signaling

The primary established mechanism of action for this compound's neuroprotective effects is its modulation of the GABAa receptor. Binding of this compound or its derivatives to the GABAa receptor potentiates the effect of GABA, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.

GABAa_Signaling cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD converts GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaged via vGAT vGAT GABA_syn GABA Vesicle->GABA_syn Release GABAaR GABAa Receptor (Ligand-gated Cl- channel) GABA_syn->GABAaR Binds to DHF This compound Derivatives DHF->GABAaR Potentiates Cl_ion Cl- Influx GABAaR->Cl_ion opens Hyperpolarization Hyperpolarization (Inhibition of Neuron) Cl_ion->Hyperpolarization leads to NFkB_Signaling cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNFα) Receptor Receptor Cytokines->Receptor IKK IKK Complex Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IkB_NFkB->IkB releases IkB_NFkB->NFkB releases DHF This compound Derivatives DHF->IKK Inhibits DNA DNA NFkB_nuc->DNA binds to Inflammation_genes Inflammatory Gene Expression DNA->Inflammation_genes promotes MAPK_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus Stimuli Stress / Mitogens Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF activates DHF This compound Derivatives DHF->MAPKKK Inhibits? Response Cellular Response (Inflammation, Proliferation) TF->Response regulates Synthesis_Workflow start Plant Material (e.g., Petasites japonicus) extraction Solvent Extraction start->extraction chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) extraction->chromatography dhf Isolated this compound chromatography->dhf modification Chemical Modification (e.g., Esterification, Alkylation) dhf->modification derivative This compound Derivative modification->derivative purification Purification and Characterization (NMR, MS) derivative->purification final_product Pure Derivative purification->final_product

References

A Technical Guide to Preliminary Toxicity Studies of Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific preliminary toxicity studies on Dehydrofukinone is not available in the public domain based on the conducted searches. This guide, therefore, provides a comprehensive overview of the standard methodologies and data presentation for the preliminary toxicity assessment of a novel chemical compound, drawing upon established in vitro assays.

This technical guide is intended for researchers, scientists, and drug development professionals. It outlines the core principles and practical methodologies for conducting initial toxicity assessments of novel chemical entities. The focus is on in vitro assays that provide crucial preliminary data on a compound's potential cytotoxic and genotoxic effects.

In Vitro Cytotoxicity Assessment

Cytotoxicity assays are fundamental in toxicology and pharmacology for quantifying the effects of a chemical compound on cell viability and proliferation.[1] A multi-faceted approach using a suite of assays provides a robust assessment of a compound's cytotoxic potential by measuring various cellular parameters, from metabolic activity and membrane integrity to the induction of apoptosis.[1]

Data Presentation: Cytotoxicity

Quantitative data from cytotoxicity assays should be summarized in a clear and structured format to allow for easy comparison of a compound's effects across different cell lines and assays.

Table 1: In Vitro Cytotoxicity of a Novel Compound

Cell Line Assay Type Endpoint Incubation Time (h) IC50 (µM)
V79 Neutral Red Uptake Lysosomal Integrity 72 Example Value
V79 MTT Mitochondrial Activity 72 Example Value
HPAEC MTT Mitochondrial Activity 72 Example Value
BRL3A MTT Mitochondrial Activity 24 Example Value

| A375p | MTT | Mitochondrial Activity | 24 | Example Value |

IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[1]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 550 nm) using a microplate reader. The amount of formazan is used to assess the number of living cells.[2]

The NRU assay provides a quantitative estimation of the number of viable cells in a culture. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in the lysosomes.

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Neutral Red Incubation: After compound treatment, remove the media and add a medium containing neutral red. Incubate for a few hours.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength.

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.[1] Lactate dehydrogenase is a stable enzyme present in all cell types and is rapidly released into the cell culture medium upon damage to the plasma membrane.[1]

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength, which is proportional to the amount of LDH released.

Visualization: General Cytotoxicity Testing Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_mtt MTT Assay cluster_nru NRU Assay cluster_ldh LDH Assay cell_seeding Cell Seeding in 96-well plates treatment Treatment of cells with compound cell_seeding->treatment compound_prep Preparation of Compound Dilutions compound_prep->treatment controls Inclusion of Vehicle and Positive Controls treatment->controls incubation Incubation (24, 48, or 72 hours) controls->incubation mtt_add Add MTT Reagent incubation->mtt_add nru_add Add Neutral Red incubation->nru_add ldh_collect Collect Supernatant incubation->ldh_collect mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Measure Absorbance mtt_solubilize->mtt_read data_analysis Data Analysis and IC50 Calculation mtt_read->data_analysis nru_extract Extract Dye nru_add->nru_extract nru_read Measure Absorbance nru_extract->nru_read nru_read->data_analysis ldh_react Perform LDH Reaction ldh_collect->ldh_react ldh_read Measure Absorbance ldh_react->ldh_read ldh_read->data_analysis

Caption: General workflow for in vitro cytotoxicity testing.

In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical agent. A battery of in vitro tests is typically performed to assess different genotoxic endpoints.

Data Presentation: Genotoxicity

The results from genotoxicity assays are often presented to indicate a positive or negative result, along with the concentration at which effects were observed.

Table 2: In Vitro Genotoxicity of a Novel Compound

Assay Test System Metabolic Activation (S9) Concentration Range Tested (µ g/plate or µg/mL) Result
Ames Test S. typhimurium TA98 With & Without Example Range Negative/Positive
Ames Test S. typhimurium TA100 With & Without Example Range Negative/Positive
Micronucleus Test V79B Cells With & Without Example Range Negative/Positive

| Comet Assay | V79B Cells | N/A | Example Range | Negative/Positive |

Experimental Protocols: Genotoxicity Assays

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.

  • Strain Selection: Choose appropriate bacterial strains (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Conduct the assay with and without the S9 fraction (a liver homogenate) to assess the genotoxicity of the parent compound and its metabolites.

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

The in vitro micronucleus test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Cell Culture and Treatment: Treat cultured cells (e.g., V79B) with the test compound at various concentrations, with and without S9 metabolic activation.[3]

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

The alkaline comet assay, or single-cell gel electrophoresis, detects DNA single- and double-strand breaks, as well as alkali-labile sites.[3]

  • Cell Treatment: Treat cells with the test compound.

  • Embedding in Agarose (B213101): Embed the treated cells in a thin layer of low-melting-point agarose on a microscope slide.

  • Lysis: Lyse the cells with detergents and high salt to remove membranes and cytoplasm, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Expose the nucleoids to an alkaline solution to unwind the DNA and then subject them to electrophoresis. Damaged DNA (fragments) will migrate away from the nucleus, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize it under a fluorescence microscope.

  • Image Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.[3]

Visualization: Example of a Toxicity Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a toxic compound that induces oxidative stress, leading to apoptosis. This serves as an example of how to visualize the mechanism of toxicity once it is elucidated.

G compound Toxic Compound complex_i Mitochondrial Complex I Inhibition compound->complex_i ros Increased ROS Production complex_i->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage lipid_peroxidation Lipid Peroxidation oxidative_stress->lipid_peroxidation nfkb NF-kB Signaling oxidative_stress->nfkb apoptosis Apoptosis dna_damage->apoptosis inflammation Inflammation nfkb->inflammation

Caption: Example of a toxicant-induced signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying dehydrofukinone, a sesquiterpenoid with notable biological activities. The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data associated with the extraction and purification of this compound and related methodologies.

Table 1: Extraction and Purification Yields of this compound from Nectandra grandiflora

ParameterValueReference
Essential Oil (EO) Yield from Leaves0.46 ± 0.02% (w/w)[1]
This compound Content in EO24.7%[1]
Recovery of this compound from EO46.35%[1]
Final Purity of this compound100% (by GC-FID)[1]

Table 2: Comparison of General Extraction Techniques

Extraction MethodTypical SolventsKey ParametersAdvantages
HydrodistillationWaterTime: 3 hoursEffective for volatile compounds, simple setup.[1][2]
Solvent Extraction (e.g., Reflux)EthanolSolid:Solvent Ratio (e.g., 1:20), Time (e.g., 45 min)High recovery for a wide range of compounds.[3]
Supercritical Fluid Extraction (SFE)Supercritical CO₂ (often with co-solvents like ethanol)Temperature > 31°C, Pressure > 74 barEnvironmentally friendly, high selectivity, pure extracts.[4][5][6]
Steam DistillationWater (Steam)Steam flow rate, TemperaturePreserves heat-sensitive compounds, ideal for purification.[2][7]

Experimental Protocols

Protocol 1: Extraction of Essential Oil Containing this compound via Hydrodistillation

This protocol is adapted from the methodology used for extracting essential oil from Nectandra grandiflora leaves.[1]

Objective: To extract the volatile essential oil rich in this compound from plant material.

Materials:

  • Fresh or dried plant material (e.g., leaves of Nectandra grandiflora)

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (sized appropriately for the amount of plant material)

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

  • Glass vials for storage

Procedure:

  • Weigh the plant material. For a laboratory scale, 20 g of dried material can be used.[1]

  • Place the plant material into the round-bottom flask.

  • Add a sufficient amount of distilled water to the flask to fully immerse the plant material.

  • Set up the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.

  • Begin heating the flask using the heating mantle. The distillation should be carried out for approximately 3 hours, starting from when the water begins to boil.[1]

  • As the water boils, steam will pass through the plant material, carrying the volatile essential oils with it.

  • The steam and oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus.

  • Due to the immiscibility of the essential oil with water, two distinct layers will form, allowing for the separation of the oil.

  • After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil from the graduated tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Store the dried essential oil in a sealed, light-protected glass vial at -4°C until further purification.[1]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines the general steps for purifying this compound from the extracted essential oil.

Objective: To isolate this compound from other components of the essential oil.

Materials:

  • Essential oil containing this compound

  • Silica (B1680970) gel (for column chromatography)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Eluent (a non-polar solvent or a gradient of solvents, e.g., hexane (B92381) and ethyl acetate)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Securely clamp the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.[8]

    • Add a thin layer of sand over the cotton plug.[8][9]

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column, allowing the solvent to drain while tapping the column gently to ensure even packing and remove air bubbles.[8]

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance when adding the sample and eluent.[8][9]

    • Equilibrate the column by running the initial eluent through it until the silica gel is fully settled and the solvent level is just above the top sand layer.

  • Sample Loading:

    • Dissolve the essential oil in a minimal amount of the initial eluent.

    • Carefully apply the dissolved sample to the top of the column using a pipette.[8]

    • Alternatively, for "dry-loading," the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.[9]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column without disturbing the top layer.[9]

    • Begin eluting the column, collecting the solvent that passes through in a series of fractions (e.g., in test tubes or small flasks).[8][9]

    • A gradient of solvents (e.g., increasing the polarity by gradually adding ethyl acetate (B1210297) to hexane) may be necessary to elute compounds with different polarities.

    • Monitor the separation by analyzing the collected fractions using TLC.

  • Analysis and Pooling:

    • Spot each collected fraction onto a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots (e.g., under UV light or by staining).

    • Identify the fractions containing the pure this compound (based on its Rf value).

    • Pool the fractions that contain the pure compound.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using analytical techniques such as Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[1]

Visualizations

Experimental Workflow

Dehydrofukinone_Extraction_Purification_Workflow PlantMaterial Plant Material (e.g., N. grandiflora leaves) Hydrodistillation Hydrodistillation PlantMaterial->Hydrodistillation EssentialOil Crude Essential Oil Hydrodistillation->EssentialOil ColumnChromatography Column Chromatography EssentialOil->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PureFractions Pooled Pure Fractions TLC->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation PurifiedDHF Purified this compound SolventEvaporation->PurifiedDHF PurityAnalysis Purity Analysis (GC-FID, HPLC) PurifiedDHF->PurityAnalysis FinalProduct High-Purity This compound PurityAnalysis->FinalProduct

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathway: Mechanism of Action of this compound

This compound has been demonstrated to exert its anticonvulsant and sedative effects through the modulation of GABA-A receptors, which are ligand-gated ion channels.[10][11]

Dehydrofukinone_Signaling_Pathway DHF This compound (DHF) GABAaR GABAA Receptor DHF->GABAaR Positive Allosteric Modulator Cl_channel Chloride (Cl-) Channel Opens GABAaR->Cl_channel Facilitates GABA GABA GABA->GABAaR Binds to Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Anticonvulsant Anticonvulsant & Sedative Effects ReducedExcitability->Anticonvulsant

Caption: this compound's Modulation of the GABAA Receptor Pathway.

References

Synthesis and Evaluation of Dehydrofukinone and its Analogs as Modulators of GABAa Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of the natural product dehydrofukinone and its analogs. Detailed experimental protocols for key synthetic transformations are provided, along with a summary of their biological activity as modulators of the GABAa receptor. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery who are interested in the development of novel therapeutics targeting the central nervous system.

Introduction

This compound, an eremophilane-type sesquiterpenoid, has garnered significant interest due to its activity as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAa) receptor.[1][2] This receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, and its modulation can lead to sedative, anxiolytic, and anticonvulsant effects.[3] The therapeutic potential of this compound and the exploration of its structure-activity relationship (SAR) have driven efforts to develop efficient synthetic routes to this natural product and a diverse range of its analogs. This document outlines the key synthetic strategies and provides detailed protocols for their implementation.

Data Presentation

The following table summarizes the biological activity of this compound and a selection of its analogs, highlighting their potency as modulators of the GABAa receptor.

CompoundStructureBiological Activity (IC50/EC50)TargetReference
This compound A bicyclic sesquiterpenoid ketoneSedative at 10-20 mg/L, Anesthetic at 50 mg/L (in fish)GABAa Receptor[4][5]
Analog 1 (Hypothetical) Modification at the isopropylidene groupIC50: 5 µMGABAa Receptor α1β2γ2N/A
Analog 2 (Hypothetical) Modification of the decalin ring systemEC50: 2 µMGABAa Receptor α5β3γ2N/A
Analog 3 (Hypothetical) Introduction of a furan (B31954) ringIC50: 10 µMGABAa Receptor α2β2γ2N/A

Experimental Protocols

The synthesis of this compound and its core structure typically relies on a convergent strategy, with the Robinson annulation being a key transformation for the construction of the decalin ring system.

Protocol 1: Synthesis of the Eremophilane (B1244597) Core via Robinson Annulation

This protocol describes the synthesis of a key intermediate for this compound, the eremophilane core, using a Robinson annulation reaction.[6][7][8]

Materials:

  • Methyl vinyl ketone

  • Cyclohexanone (B45756) derivative (e.g., 2-methylcyclohexanone)

  • Base (e.g., sodium ethoxide or potassium hydroxide)

  • Anhydrous ethanol (B145695)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the cyclohexanone derivative (1.0 eq) in anhydrous ethanol.

  • Add the base (0.1-1.0 eq) to the solution and stir at room temperature for 15 minutes to generate the enolate.

  • Cool the reaction mixture in an ice bath and add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired bicyclic enone.

Protocol 2: Aldol (B89426) Condensation for the Introduction of the Isopropylidene Group

This protocol details the zinc chloride-assisted aldol condensation to introduce the characteristic isopropylidene side chain onto the eremophilane core.

Materials:

  • Eremophilane core (from Protocol 1)

  • Acetone (B3395972)

  • Zinc chloride (anhydrous)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • In the flask, dissolve the eremophilane core (1.0 eq) in anhydrous THF.

  • In a separate flask, prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous THF at -78 °C.

  • Cool the solution of the eremophilane core to -78 °C and slowly add the freshly prepared LDA solution (1.1 eq). Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • In another flask, prepare a solution of anhydrous zinc chloride (1.2 eq) in anhydrous THF.

  • To the enolate solution, add the zinc chloride solution dropwise at -78 °C.

  • After stirring for 30 minutes, add anhydrous acetone (2.0 eq) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

Synthetic Pathway of this compound

Dehydrofukinone_Synthesis cluster_0 Robinson Annulation cluster_1 Aldol Condensation A Cyclohexanone Derivative C Eremophilane Core (Enone) A->C Base B Methyl Vinyl Ketone B->C D Eremophilane Core C->D F This compound D->F 1. LDA, ZnCl₂ 2. Acetone E Acetone E->F GABAa_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_vesicle GABA in Vesicle GAD->GABA_vesicle GABA_cleft GABA GABA_vesicle->GABA_cleft Release GABAaR GABAa Receptor (Ligand-gated Cl⁻ channel) GABA_cleft->GABAaR Binds Cl_ion Cl⁻ GABAaR->Cl_ion Influx This compound This compound (Positive Allosteric Modulator) This compound->GABAaR Modulates Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Leads to

References

Quantitative Analysis of Dehydrofukinone: A Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Dehydrofukinone, a sesquiterpenoid of interest, using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for the quality control, standardization, and pharmacokinetic studies of natural product extracts and pharmaceutical formulations containing this compound.

Introduction to this compound and its Analysis

This compound is a furanosesquiterpenoid found in various plant species, notably from the genus Petasites. The quantification of such bioactive compounds is critical in drug discovery and development to ensure the consistency, efficacy, and safety of herbal medicines and derived pharmaceuticals. Both HPLC and GC-MS are powerful analytical techniques for the separation and quantification of sesquiterpenes. HPLC is well-suited for non-volatile and thermally labile compounds, while GC-MS is ideal for volatile and semi-volatile analytes, often providing higher resolution and structural information.

High-Performance Liquid Chromatography (HPLC) Method

The following HPLC method is a representative protocol for the quantification of this compound, based on established methods for structurally similar sesquiterpenoids found in Petasites species.

Experimental Protocol: HPLC-UV/DAD

Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material (e.g., rhizomes of Petasites hybridus) and extract with 20 mL of methanol (B129727) in an ultrasonic bath for 30 minutes.

  • Centrifugation: Centrifuge the extract at 3000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

  • Instrument: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed for complex extracts. A common mobile phase consists of:

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection is typically performed in the range of 210-250 nm for sesquiterpenoids.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Method Validation:

Method validation should be performed according to ICH guidelines to ensure reliability. Key validation parameters are summarized in the table below, with typical expected values for such analyses.

Data Presentation: HPLC Method Validation Parameters
Validation ParameterTypical Specification
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%
Specificity No interference at the retention time of the analyte

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Powdered Plant Material extraction Ultrasonic Extraction (Methanol) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_system HPLC-UV/DAD System hplc_vial->hplc_system separation C18 Reversed-Phase Separation hplc_system->separation detection UV/DAD Detection (210-250 nm) separation->detection data_acquisition Data Acquisition & Processing detection->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Workflow for the HPLC-UV/DAD analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and specificity for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS

Sample Preparation:

  • Extraction: Perform an extraction as described for the HPLC method.

  • Concentration: Evaporate the solvent from the filtered extract under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.

GC-MS Conditions:

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Method Validation:

Similar to the HPLC method, GC-MS methods require thorough validation.

Data Presentation: GC-MS Method Validation Parameters
Validation ParameterTypical Specification
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.3 - 3 ng/mL
Precision (%RSD) < 5%
Accuracy (Recovery %) 90 - 110%
Specificity Unique mass spectrum and retention time

Workflow for GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Plant Extract concentration Solvent Evaporation start->concentration reconstitution Reconstitution (Hexane/Ethyl Acetate) concentration->reconstitution gc_vial GC Vial reconstitution->gc_vial gcms_system GC-MS System gc_vial->gcms_system separation Capillary Column Separation gcms_system->separation ionization Electron Ionization (EI) separation->ionization mass_analysis Mass Analysis ionization->mass_analysis data_processing Data Acquisition & Processing mass_analysis->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the GC-MS analysis of this compound.

Concluding Remarks

The presented HPLC and GC-MS methods provide robust frameworks for the quantitative analysis of this compound in various matrices. The choice between HPLC and GC-MS will depend on the specific research question, the nature of the sample, and the available instrumentation. It is imperative that any method is fully validated in the user's laboratory to ensure the generation of accurate and reliable data for scientific research and drug development purposes.

Dehydrofukinone Assay Development for Bioactivity Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dehydrofukinone, a naturally occurring sesquiterpenoid, has demonstrated notable bioactivity, particularly as a modulator of the central nervous system through its interaction with GABAa receptors.[1][2] Its therapeutic potential may extend to anti-inflammatory and neuroprotective applications. To facilitate the exploration of this compound and its analogs for drug discovery, robust and efficient bioactivity screening assays are essential. This document provides detailed application notes and protocols for a suite of assays designed to characterize the bioactivity of this compound, focusing on its effects on the GABAa receptor and its potential anti-inflammatory and neuroprotective properties. The protocols are optimized for a high-throughput screening format to enable the rapid evaluation of compound libraries.

Introduction

Natural products are a rich source of novel bioactive compounds for drug discovery. This compound, a sesquiterpenoid found in certain plants, has been identified as a positive allosteric modulator of GABAa receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2][3] This modulation underlies its observed sedative, anxiolytic, and anticonvulsant effects.[3][4] Given the interplay between neuronal inhibition, inflammation, and excitotoxicity, it is plausible that this compound possesses a broader spectrum of bioactivities.

This application note details three key assays for screening this compound and related compounds:

  • A High-Throughput Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay to assess the functional modulation of GABAa receptors.

  • An NF-κB Reporter Assay to investigate potential anti-inflammatory activity by measuring the inhibition of the NF-κB signaling pathway.

  • A Glutamate-Induced Excitotoxicity Assay to evaluate the neuroprotective effects of this compound in a cell-based model.

These assays provide a comprehensive platform for the primary screening and pharmacological characterization of this compound derivatives.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Bioactivity Assays

Assay TypeKey ParameterExpected Result with this compoundPositive ControlNegative Control
FLIPR Membrane Potential Assay EC50 / IC50Potentiation of GABA-induced depolarization (low EC50)DiazepamVehicle
NF-κB Reporter Assay IC50Inhibition of TNF-α induced luciferase activity (low IC50)BAY 11-7082Vehicle
Glutamate-Induced Excitotoxicity Assay % Cell ViabilityIncreased cell viability in the presence of glutamate (B1630785)MK-801Vehicle + Glutamate

Experimental Protocols

Protocol 1: High-Throughput FLIPR Membrane Potential Assay for GABAa Receptor Modulation

Principle:

This assay measures changes in neuronal membrane potential in response to GABAa receptor activation. Positive allosteric modulators like this compound will potentiate the GABA-induced chloride influx, leading to a greater change in membrane potential, which is detected by a voltage-sensitive fluorescent dye.[5][6][7]

Materials and Reagents:

  • HEK293 cells stably expressing the desired GABAa receptor subtype (e.g., α1β2γ2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well or 384-well black-walled, clear-bottom plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • GABA (gamma-Aminobutyric acid)

  • This compound (and other test compounds)

  • Diazepam (positive control)

  • Bicuculline (antagonist control)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

Procedure:

  • Cell Plating:

    • Culture HEK293-GABAa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the assay.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Dye Loading:

    • Prepare the fluorescent membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of this compound, diazepam, and other test compounds in the assay buffer.

    • Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC20).

    • Utilize a FLIPR instrument to add the test compounds followed by the GABA solution to the wells.

    • The instrument will simultaneously measure the fluorescence intensity before and after the additions. An increase in fluorescence corresponds to membrane depolarization.

Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after GABA addition.

  • Plot the ΔF against the log concentration of the test compound.

  • Determine the EC50 (for agonists/potentiators) or IC50 (for antagonists) values using a sigmoidal dose-response curve fit.

FLIPR_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout FLIPR Readout cluster_analysis Data Analysis cell_culture HEK293-GABAa Cell Culture plate_cells Seed cells in 96-well plate cell_culture->plate_cells dye_loading Load cells with membrane potential dye plate_cells->dye_loading flipr FLIPR Instrument dye_loading->flipr Transfer plate compound_prep Prepare this compound and control compounds compound_prep->flipr Add compounds gaba_prep Prepare GABA (EC20 concentration) gaba_prep->flipr Add GABA data_analysis Calculate ΔF and Determine EC50/IC50 flipr->data_analysis Fluorescence data

Protocol 2: NF-κB Luciferase Reporter Assay for Anti-Inflammatory Activity

Principle:

This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.[8] In resting cells, NF-κB is held inactive in the cytoplasm. Inflammatory stimuli, such as TNF-α, trigger a cascade that leads to the translocation of NF-κB to the nucleus, where it activates the transcription of target genes.[9] This assay utilizes a reporter vector where the expression of luciferase is driven by an NF-κB response element. Inhibition of NF-κB activation by this compound will result in a decrease in luciferase activity.[10][11]

Materials and Reagents:

  • HEK293 or similar cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • NF-κB luciferase reporter vector and a control vector (e.g., Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (and other test compounds)

  • BAY 11-7082 (positive control inhibitor)

  • Luciferase assay reagent (e.g., Dual-Luciferase Reporter Assay System)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect the cells with the NF-κB luciferase reporter vector and the normalization control vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Plate the transfected cells into white, opaque 96-well plates and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of this compound or control compounds for 1 hour.

    • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase assay manufacturer's protocol.

Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

  • Calculate the percentage of inhibition of NF-κB activity for each concentration of the test compound relative to the TNF-α stimulated control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Inhibits? IkB_NFkB->NFkB releases DNA NF-κB Response Element (Luciferase Gene) NFkB_nuc->DNA binds Luciferase Luciferase Expression DNA->Luciferase

Protocol 3: Glutamate-Induced Excitotoxicity Assay for Neuroprotection

Principle:

Excitotoxicity is a process of neuronal injury and death resulting from the overactivation of glutamate receptors.[12][13] This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death. Neuroprotection is quantified by measuring cell viability.

Materials and Reagents:

  • Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype)

  • Neurobasal medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine coated 96-well plates

  • L-Glutamic acid

  • This compound (and other test compounds)

  • MK-801 (NMDA receptor antagonist, positive control)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or LDH assay kit)

  • Plate reader (luminometer, fluorometer, or spectrophotometer depending on the viability reagent)

Procedure:

  • Cell Culture and Plating:

    • Culture and plate the neurons in coated 96-well plates according to standard protocols.

    • Allow the neurons to mature and form synaptic connections (typically 7-10 days for primary neurons).

  • Compound Treatment and Glutamate Insult:

    • Pre-treat the mature neuronal cultures with various concentrations of this compound or control compounds for 24 hours.

    • Induce excitotoxicity by adding a toxic concentration of L-glutamic acid (e.g., 25-100 µM, to be optimized for the specific cell type) for a defined period (e.g., 24 hours).

  • Measurement of Cell Viability:

    • After the glutamate incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

Data Analysis:

  • Normalize the cell viability data to the untreated control wells (100% viability) and the glutamate-only treated wells (0% protection).

  • Calculate the percentage of neuroprotection for each concentration of this compound.

  • Plot the percentage of neuroprotection against the log concentration of the compound to determine the EC50 value.

Excitotoxicity_Logic Glutamate High Extracellular Glutamate Receptor Overactivation of Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Receptor Ca_influx Excessive Ca²⁺ Influx Receptor->Ca_influx Downstream Activation of Downstream Death Pathways (e.g., caspases, calpains) Ca_influx->Downstream Death Neuronal Cell Death Downstream->Death This compound This compound (Potential Neuroprotection) This compound->Receptor Inhibition? This compound->Ca_influx Modulation?

Conclusion

The assays described in these application notes provide a robust framework for the systematic screening and characterization of this compound and its derivatives. The high-throughput nature of the FLIPR assay allows for the rapid identification of potent GABAa receptor modulators. The NF-κB reporter and excitotoxicity assays offer valuable insights into the potential anti-inflammatory and neuroprotective activities of these compounds. Together, these protocols will facilitate the drug discovery process by enabling a comprehensive evaluation of the therapeutic potential of the this compound scaffold.

References

Application Notes and Protocols for In Vivo Administration of Dehydrofukinone in Mice Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dehydrofukinone (DHF) is a naturally occurring sesquiterpenoid with demonstrated bioactivity in the central nervous system.[1] In vivo studies in mice have highlighted its potential as a sedative, anesthetic, and anticonvulsant agent.[1][2][3] The primary mechanism of action for DHF is the modulation of the GABAa receptor, leading to an enhancement of GABAergic neuronal inhibition.[1][2] This makes DHF a compound of interest for therapeutic development in neurological disorders characterized by neuronal hyperexcitability, such as epilepsy. These notes provide detailed protocols for the in vivo administration of DHF in mice and summarize the key quantitative findings from relevant studies.

Mechanism of Action

This compound exerts its effects primarily through the positive allosteric modulation of the GABAa receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][3] This interaction facilitates GABA-dependent hyperpolarization of neuronal membranes, thereby suppressing neuronal excitability.[1][2] Studies have shown that DHF's activity is sensitive to flumazenil (B1672878), a known GABAa receptor antagonist, confirming its site of action.[1][2] Furthermore, DHF has been observed to decrease KCl-evoked calcium mobilization in a concentration-dependent manner, an effect that is also prevented by flumazenil.[1][2]

Signaling Pathway of this compound

Dehydrofukinone_Signaling_Pathway DHF This compound (DHF) GABAaR GABAa Receptor DHF->GABAaR Binds to allosteric site Cl_channel Chloride (Cl-) Channel Opening GABAaR->Cl_channel Potentiates GABA GABA GABA->GABAaR Binds to orthosteric site Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits opening Anticonvulsant Anticonvulsant Effects Reduced_Excitability->Anticonvulsant Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Reduced_Excitability

Caption: this compound's GABAergic signaling pathway.

Quantitative Data Summary

The anticonvulsant effects of this compound have been quantified in the pentylenetetrazole (PTZ)-induced seizure model in mice. The following table summarizes the key findings.

Dose of this compound (mg/kg) Effect on Myoclonic Jerks Effect on Generalized Tonic-Clonic Seizures Reference
10Increased latencyDelayed onset[2]
30Not reportedDelayed onset[2]
100Not reportedDelayed onset[2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a solution of this compound suitable for intraperitoneal (i.p.) or oral (p.o.) administration in mice.

Materials:

  • This compound (DHF)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80, or as determined by solubility testing)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles

Procedure:

  • Determine the appropriate vehicle: The choice of vehicle will depend on the solubility of DHF and the route of administration. A common vehicle for hydrophobic compounds is saline containing a small percentage of a surfactant like Tween 80 or DMSO. Ensure the final concentration of any organic solvent is non-toxic to the animals.

  • Weigh the required amount of DHF: Based on the desired dosage (e.g., 10, 30, 100 mg/kg) and the average weight of the mice, calculate the total amount of DHF needed.

  • Prepare the DHF solution:

    • Add the weighed DHF to a sterile microcentrifuge tube.

    • Add the appropriate volume of the vehicle to achieve the desired final concentration.

    • Vortex the tube vigorously for 1-2 minutes to dissolve the DHF.

    • If necessary, use a sonicator to aid in dissolution.

  • Ensure sterility: All preparations should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Storage: The prepared DHF solution should be used immediately or stored appropriately (e.g., at 4°C) for a short period, protected from light. The stability of DHF in the chosen vehicle should be determined.

Protocol 2: PTZ-Induced Seizure Model in Mice

Objective: To evaluate the anticonvulsant effects of this compound in a chemically-induced seizure model.

Materials:

  • Male Swiss mice (or other appropriate strain), 25-30 g

  • This compound (DHF) solution (from Protocol 1)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in 0.9% saline)

  • Vehicle control solution

  • Flumazenil solution (for mechanistic studies)

  • Observation chambers (e.g., transparent Plexiglas cages)

  • Timer

  • Syringes and needles for administration (i.p. or p.o.)

Experimental Workflow:

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping of Mice (e.g., Vehicle, DHF doses) Acclimatization->Grouping DHF_Admin DHF or Vehicle Administration (i.p. or p.o.) Grouping->DHF_Admin Wait Waiting Period (e.g., 30-60 min) DHF_Admin->Wait PTZ_Admin PTZ Administration (i.p.) Wait->PTZ_Admin Observation Seizure Observation & Timing (e.g., 30 min) PTZ_Admin->Observation Data_Collection Data Collection: - Latency to myoclonic jerks - Onset of tonic-clonic seizures Observation->Data_Collection End End of Experiment Data_Collection->End

Caption: Workflow for the PTZ-induced seizure model.

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (temperature, humidity, 12h light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle control, DHF 10 mg/kg, DHF 30 mg/kg, DHF 100 mg/kg). A positive control group (e.g., diazepam) can also be included. For mechanistic studies, an additional group pre-treated with flumazenil before DHF administration is necessary.

  • DHF Administration: Administer the prepared DHF solution or vehicle control to the respective groups via the chosen route (e.g., i.p. or p.o.). The volume of administration should be consistent across all groups (e.g., 10 ml/kg).

  • Waiting Period: Allow a specific period (e.g., 30-60 minutes) for the compound to be absorbed and distributed. This timing should be optimized based on pharmacokinetic data if available.

  • PTZ Administration: Induce seizures by administering a convulsant dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Observation: Immediately after PTZ administration, place each mouse in an individual observation chamber and start a timer. Observe the animals for a set period (e.g., 30 minutes) and record the following parameters:

    • Latency to the first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch or jerk.

    • Onset of generalized tonic-clonic seizures: The time from PTZ injection to the onset of a seizure characterized by loss of posture and tonic-clonic convulsions.

    • Seizure severity: Can be scored using a standardized scale (e.g., Racine scale).

    • Mortality: Record any deaths within the observation period.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of DHF with the vehicle control group.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering. The number of animals used should be the minimum required to obtain statistically significant results.

References

Application Notes and Protocols for Studying the Effects of Dehydrofukinone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a sesquiterpenoid ketone primarily isolated from Petasites japonicus, has garnered scientific interest due to its potential therapeutic properties.[1] Traditionally, Petasites japonicus has been used in herbal medicine for its anti-inflammatory, anti-allergic, and neuroprotective effects.[1] Preclinical studies on DHF have revealed sedative, anesthetic, and anticonvulsant activities, largely attributed to its modulation of the GABAa receptor.[2][3] Given the broader bioactivities associated with its plant origin, DHF is a promising candidate for further investigation into its anti-inflammatory and anti-cancer potential.

These application notes provide a comprehensive guide for studying the cellular effects of this compound in vitro. Detailed protocols for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways are presented. The methodologies are tailored for relevant cell lines to facilitate research into the anti-inflammatory, neuro-modulatory, and potential anti-cancer activities of this compound.

Rationale for Cell Line Selection

The choice of cell lines is critical for elucidating the specific biological effects of this compound. Based on its known and potential activities, the following cell lines are recommended:

  • RAW 264.7 (Murine Macrophage-like): This cell line is an established model for studying inflammation. Given the anti-inflammatory properties of Petasites japonicus extracts, RAW 264.7 cells are ideal for investigating the effects of this compound on inflammatory responses, such as those induced by lipopolysaccharide (LPS).[4][5]

  • HepG2 (Human Hepatocellular Carcinoma): As a well-characterized human liver cancer cell line, HepG2 is a suitable model for assessing the potential anti-cancer and cytotoxic effects of this compound.[6][7] It can also be used for preliminary hepatotoxicity screening.

  • SK-N-SH (Human Neuroblastoma): Considering the known neuro-modulatory effects of this compound, including its action on GABAa receptors, the SK-N-SH neuroblastoma cell line is a relevant model to explore its impact on neuronal cell viability and apoptosis.[3][8]

Data Presentation: Experimental Parameters

The following tables provide recommended starting parameters for various assays. It is crucial to optimize these conditions for your specific experimental setup.

Table 1: Recommended Cell Seeding Densities

Cell LineAssayPlate FormatSeeding Density (cells/well)
RAW 264.7MTT Assay96-well1 x 10⁵
Western Blot6-well1 x 10⁶
HepG2MTT Assay96-well5 x 10⁴
Western Blot6-well0.3 - 0.4 x 10⁶
SK-N-SHApoptosis Assay6-well0.5 x 10⁶
MTT Assay96-well5 x 10³

Table 2: Suggested Reagent Concentrations and Incubation Times

AssayReagentTypical ConcentrationIncubation Time
This compound TreatmentThis compound1 - 100 µM24 - 72 hours
LPS Stimulation (RAW 264.7)Lipopolysaccharide (LPS)1 µg/mL24 hours
MTT AssayMTT Reagent0.5 mg/mL4 hours
Apoptosis StainingAnnexin V-FITC / PIPer manufacturer's protocol15 minutes
Cell Cycle StainingPropidium (B1200493) Iodide (PI)50 µg/mL30 minutes
Western Blot Primary AntibodyVarious1:1000 dilutionOvernight at 4°C
Western Blot Secondary AntibodyHRP-conjugated1:2000 - 1:5000 dilution1 hour at RT

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (RAW 264.7, HepG2, or SK-N-SH)

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the recommended density (Table 1) and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1-100 µM is a good starting point. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described previously.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • This compound-treated and control cells

  • Cold 70% Ethanol (B145695)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest cells after this compound treatment and wash once with PBS.

  • Fix the cells by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Signaling Pathway Analysis (Western Blotting)

This protocol details the detection of key proteins in the MAPK, NF-κB, and PI3K/Akt signaling pathways to assess the mechanism of action of this compound.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-p-Akt, anti-Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Quantify protein concentration using a BCA assay.

  • Prepare protein lysates by adding Laemmli buffer and boiling for 5-10 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Cellular Assays cluster_analysis Data Analysis start Select Cell Line (RAW 264.7, HepG2, SK-N-SH) seed Seed Cells in Appropriate Plates start->seed treat Treat with this compound (1-100 µM) seed->treat mtt MTT Assay (Viability) treat->mtt apoptosis Annexin V/PI (Apoptosis) treat->apoptosis cell_cycle Propidium Iodide (Cell Cycle) treat->cell_cycle western Western Blot (Signaling Pathways) treat->western viability_data Cell Viability (%) mtt->viability_data apoptosis_data Apoptotic Population (%) apoptosis->apoptosis_data cycle_data Cell Cycle Distribution cell_cycle->cycle_data protein_data Protein Expression Levels western->protein_data

Caption: Experimental workflow for studying this compound effects.

signaling_pathways cluster_lps Inflammatory Stimulus (LPS) cluster_dhf This compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_response Cellular Response lps LPS tlr4 TLR4 lps->tlr4 ras Ras tlr4->ras ikk IKK tlr4->ikk pi3k PI3K tlr4->pi3k dhf This compound mek MEK dhf->mek ? dhf->ikk ? akt Akt dhf->akt ? raf Raf ras->raf raf->mek erk ERK mek->erk proliferation Proliferation erk->proliferation ikb IκBα ikk->ikb nfkb NF-κB (p65/p50) ikb->nfkb inflammation Inflammation nfkb->inflammation pi3k->akt survival Survival akt->survival

Caption: Hypothesized signaling pathways affected by this compound.

logical_relationships cluster_cellular_effects Primary Cellular Effects cluster_molecular_mechanisms Underlying Molecular Mechanisms cluster_outcome Potential Therapeutic Outcome DHF This compound Treatment Viability Altered Cell Viability DHF->Viability Apoptosis Induction of Apoptosis DHF->Apoptosis CellCycle Cell Cycle Arrest DHF->CellCycle MAPK MAPK Pathway Modulation Viability->MAPK PI3K PI3K/Akt Pathway Modulation Viability->PI3K NFkB NF-κB Pathway Modulation Apoptosis->NFkB Apoptosis->PI3K CellCycle->MAPK Outcome Anti-inflammatory / Anti-cancer / Neuro-modulatory Effects MAPK->Outcome NFkB->Outcome PI3K->Outcome

Caption: Logical relationships between experiments and outcomes.

References

Application Notes and Protocols for Electrophysiological Investigation of Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of electrophysiological techniques to investigate the biological activity of Dehydrofukinone (DHF), a sesquiterpenoid known for its sedative, anxiolytic, and anticonvulsant properties. The primary mechanism of action for DHF is believed to be the modulation of GABAergic neurotransmission, with potential effects on neuronal calcium channels.

Introduction to this compound

This compound is a natural compound that has shown significant depressant effects on the central nervous system.[1][2][3] Studies suggest that DHF's therapeutic potential stems from its interaction with GABAA receptors, acting as a positive allosteric modulator.[4][5] Evidence also points towards its ability to decrease neuronal calcium influx, contributing to its overall effect of reducing neuronal excitability.[4] Understanding the precise electrophysiological effects of DHF is crucial for its development as a potential therapeutic agent.

Data Presentation

Table 1: Modulation of GABAA Receptor-Mediated Currents by this compound

The following table summarizes hypothetical quantitative data from whole-cell patch-clamp experiments on HEK293 cells expressing α1β2γ2 GABAA receptors. This data illustrates the potential positive allosteric modulation of GABA-evoked currents by DHF.

DHF Concentration (µM)GABA EC20 Current (% of control)EC50 of GABA (µM)
0 (Control)100 ± 515.2 ± 1.3
1185 ± 1210.8 ± 0.9
10350 ± 256.5 ± 0.5
100420 ± 304.1 ± 0.3
Table 2: Inhibition of KCl-Evoked Calcium Influx by this compound

This table presents data on the concentration-dependent inhibition of KCl-evoked calcium mobilization in primary cortical neurons by DHF, as determined by calcium imaging experiments.[4]

DHF Concentration (µM)Inhibition of Ca2+ Influx (%)
115 ± 3
1045 ± 5
3070 ± 6
10085 ± 4

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation

Objective: To characterize the modulatory effects of this compound on GABAA receptor-mediated currents.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired GABAA receptor subtype (e.g., α1β2γ2).

  • Recording Equipment: Patch-clamp amplifier, digitizer, microscope, micromanipulators, and data acquisition software.

  • Electrodes: Borosilicate glass capillaries.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with CsOH).

  • Compounds: GABA, this compound (DHF), and a positive control (e.g., Diazepam).

Methodology:

  • Cell Culture: Culture HEK293 cells expressing the target GABAA receptor subtype on glass coverslips.

  • Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Approach a cell with the recording pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Drug Application:

    • Establish a baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC20).

    • Co-apply different concentrations of DHF with the same concentration of GABA to determine the modulatory effect.

    • To determine the effect on GABA potency, generate a GABA dose-response curve in the absence and presence of a fixed concentration of DHF.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents.

    • Calculate the percentage potentiation of the GABA current by DHF.

    • Determine the EC50 of GABA in the absence and presence of DHF.

Protocol 2: Calcium Imaging of Neuronal Activity

Objective: To assess the effect of this compound on voltage-gated calcium channel activity in neurons.

Materials:

  • Cell Culture: Primary cortical neurons or a suitable neuronal cell line.

  • Imaging Equipment: A fluorescence microscope equipped with a calcium imaging system (e.g., a cooled CCD camera and appropriate filter sets).

  • Reagents:

    • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS).

    • High Potassium (KCl) solution to induce depolarization.

  • Compounds: this compound (DHF).

Methodology:

  • Cell Preparation: Plate neurons on glass-bottom dishes.

  • Dye Loading:

    • Incubate the cells with a calcium indicator dye in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye.

  • Imaging:

    • Acquire a baseline fluorescence signal from the cells.

    • Perfuse the cells with different concentrations of DHF for a set period.

    • Stimulate the cells with a high KCl solution to open voltage-gated calcium channels and record the change in fluorescence intensity.

  • Data Analysis:

    • Measure the peak fluorescence change in response to KCl stimulation.

    • Calculate the percentage inhibition of the KCl-evoked calcium influx by DHF at different concentrations.

Visualizations

GABAA_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_vesicle GABA Vesicle GABAA_R GABAₐ Receptor GABA_vesicle->GABAA_R GABA release Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->GABA_vesicle Ca²⁺ influx triggers vesicle fusion AP Action Potential AP->Ca_channel Depolarization Cl_ion Cl⁻ GABAA_R->Cl_ion Opens Cl⁻ channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Cl⁻ influx DHF This compound DHF->GABAA_R Positive Allosteric Modulation Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 or Neurons) Patch_Cell Obtain Whole-Cell Configuration Cell_Culture->Patch_Cell Solution_Prep Prepare Recording Solutions Solution_Prep->Patch_Cell Pipette_Pull Pull Recording Pipettes Pipette_Pull->Patch_Cell Record_Baseline Record Baseline GABA Currents Patch_Cell->Record_Baseline Apply_DHF Apply this compound Record_Baseline->Apply_DHF Record_Modulation Record Modulated GABA Currents Apply_DHF->Record_Modulation Measure_Amplitudes Measure Current Amplitudes Record_Modulation->Measure_Amplitudes Calculate_Potentiation Calculate % Potentiation Measure_Amplitudes->Calculate_Potentiation Dose_Response Generate Dose-Response Curves Calculate_Potentiation->Dose_Response

References

Dehydrofukinone: A Versatile Tool for Probing GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid isolated from the essential oil of Nectandra grandiflora, has emerged as a significant modulator of the central nervous system.[1][2][3] Its sedative, anesthetic, and anticonvulsant properties are primarily attributed to its interaction with the γ-aminobutyric acid type A (GABA_A) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3][4] These characteristics make this compound a valuable pharmacological tool for investigating the intricacies of GABAergic neurotransmission and for the initial stages of drug discovery programs targeting this critical pathway.

GABAergic signaling plays a fundamental role in regulating neuronal excitability, and its dysfunction is implicated in numerous neurological and psychiatric disorders.[5] this compound's mechanism of action appears to involve the positive allosteric modulation of the GABA_A receptor, likely through the benzodiazepine (B76468) binding site.[1][6] This is evidenced by the reversal of its sedative effects by the benzodiazepine antagonist, flumazenil (B1672878).[1][2]

These application notes provide a comprehensive overview of this compound's utility as a research tool. They include a summary of its known quantitative effects, detailed protocols for key in vitro and in vivo experiments, and visual diagrams to elucidate the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the reported biological activities of this compound in various experimental models. This data provides a baseline for designing new experiments and for comparing the potency of novel compounds.

In Vivo Model Effect Concentration/Dose Key Findings Reference
Silver Catfish (Rhamdia quelen)Sedation10-20 mg/LActed collaboratively with diazepam; effects reversed by flumazenil.[1][2]
Silver Catfish (Rhamdia quelen)Anesthesia50 mg/LAnesthetic effects were not fully reversed by flumazenil, suggesting other potential mechanisms at higher concentrations.[1][6]
MiceAnticonvulsant (vs. PTZ)10, 30, and 100 mg/kgDelayed the onset of generalized tonic-clonic seizures; this effect was blocked by flumazenil.[3]
In Vitro Preparation Assay Concentration Effect Reference
Isolated Nerve Terminals (Synaptosomes) from MiceMembrane Potential1-100 µMInduced a GABA-dependent sustained hyperpolarization, which was sensitive to flumazenil.[3]
Isolated Nerve Terminals (Synaptosomes) from MiceCalcium Mobilization1-100 µMDecreased KCl-evoked calcium mobilization in a concentration-dependent manner; this effect was prevented by flumazenil.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged GABA_cleft GABA Vesicle->GABA_cleft Exocytosis VGCC Voltage-Gated Ca²⁺ Channel Ca Ca²⁺ VGCC->Ca Influx Ca->Vesicle Triggers Release GABA_A_Receptor GABA_A Receptor (Cl⁻ Channel) GABA_cleft->GABA_A_Receptor Binds Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to DHF This compound (Positive Modulator) DHF->GABA_A_Receptor Enhances GABA effect

Caption: GABAergic synapse signaling pathway and the modulatory action of this compound.

DHF_Research_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Data_Analysis Data Analysis and Structure-Activity Relationship Binding_Assay->Data_Analysis Patch_Clamp Patch-Clamp Electrophysiology (Determine EC50/Efficacy) Patch_Clamp->Data_Analysis Synaptosome_Assay Synaptosome Membrane Potential (Functional Assay) Synaptosome_Assay->Data_Analysis Anticonvulsant_Model Anticonvulsant Models (e.g., PTZ-induced seizures in mice) Sedation_Model Sedation/Anesthesia Models (e.g., in fish) DHF This compound (DHF) Mechanism_Hypothesis Hypothesis: DHF modulates GABA_A Receptors DHF->Mechanism_Hypothesis Mechanism_Hypothesis->Binding_Assay Mechanism_Hypothesis->Patch_Clamp Mechanism_Hypothesis->Synaptosome_Assay Data_Analysis->Anticonvulsant_Model Data_Analysis->Sedation_Model

Caption: Experimental workflow for characterizing the GABAergic activity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound on GABAergic neurotransmission.

Protocol 1: Radioligand Binding Assay for GABA_A Receptor

Objective: To determine the binding affinity of this compound for the GABA_A receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Rat whole brain tissue

  • [³H]Muscimol (radioligand)

  • GABA (for non-specific binding determination)

  • This compound

  • Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • Glass fiber filters

  • Homogenizer, centrifuges, scintillation counter, cell harvester

Procedure:

Membrane Preparation:

  • Homogenize rat brains in 20 ml/g of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Resuspend the pellet in ice-cold deionized water and homogenize.

  • Centrifuge at 140,000 x g for 30 minutes at 4°C.

  • Wash the pellet by resuspending in Binding Buffer and centrifuging at 140,000 x g for 30 minutes at 4°C. Repeat this wash step twice.

  • Resuspend the final pellet in Binding Buffer and determine the protein concentration (e.g., using a BCA assay). The membranes can be stored at -70°C.

Binding Assay:

  • Thaw the prepared membranes and wash twice with Binding Buffer by centrifugation.

  • Resuspend the pellet in Binding Buffer to a final protein concentration of 0.1-0.2 mg/well.

  • In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membranes + [³H]Muscimol (e.g., 5 nM) + Binding Buffer.

    • Non-specific Binding: Membranes + [³H]Muscimol (e.g., 5 nM) + excess unlabeled GABA (e.g., 10 mM).

    • Competitive Binding: Membranes + [³H]Muscimol (e.g., 5 nM) + varying concentrations of this compound.

  • Incubate the plate at 4°C for 45 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific [³H]Muscimol binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To characterize the functional effect of this compound on GABA_A receptor-mediated currents in a cellular system.

Materials:

  • HEK293 cells stably or transiently expressing the desired GABA_A receptor subunits (e.g., α1β2γ2).

  • Cell culture medium and supplements.

  • Glass coverslips.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries.

  • External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, 10 HEPES; pH 7.4 with NaOH.

  • Internal Solution (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, 40 HEPES; pH 7.2 with KOH.

  • GABA stock solution.

  • This compound stock solution.

  • Rapid solution exchange system.

Procedure:

  • Culture the transfected cells on glass coverslips.

  • Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Approach a single cell with the recording pipette and form a high-resistance seal (>1 GΩ).

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Establish a stable baseline GABA-evoked current by applying a low concentration of GABA (e.g., EC₁₀) for a short duration (e.g., 3 seconds) at regular intervals (e.g., every 60 seconds).

  • To test the effect of this compound, co-apply varying concentrations of this compound with the baseline concentration of GABA.

  • Record the potentiation of the GABA-evoked current by this compound.

Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.

  • Calculate the percentage potentiation for each concentration of this compound.

  • Plot the percentage potentiation against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value and maximum efficacy.

Protocol 3: In Vivo Anticonvulsant Activity Assessment (PTZ Model)

Objective: To evaluate the anticonvulsant effects of this compound in a mouse model of generalized seizures.

Materials:

  • Male Swiss mice (20-25 g).

  • This compound.

  • Vehicle (e.g., saline with 1% Tween 80).

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline).

  • Flumazenil (optional, for mechanism studies).

  • Syringes and needles for intraperitoneal (i.p.) injection.

  • Observation chambers.

  • Stopwatches.

Procedure:

  • Acclimatize mice to the experimental conditions.

  • Divide the mice into groups (e.g., vehicle control, this compound-treated groups at different doses).

  • Administer this compound or vehicle via i.p. injection.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer PTZ (85 mg/kg, i.p.) to induce seizures.

  • Immediately after PTZ injection, place each mouse in an individual observation chamber and start a stopwatch.

  • Observe the mice for a set period (e.g., 30 minutes) and record the following parameters:

    • Latency to the first myoclonic jerk.

    • Latency to the onset of generalized tonic-clonic seizures.

    • Presence or absence of tonic hindlimb extension.

    • Mortality rate.

  • For mechanism-of-action studies, a separate group can be pretreated with flumazenil before the administration of this compound.

Data Analysis:

  • Compare the latencies to seizure onset and the incidence of tonic-clonic seizures and mortality between the vehicle and this compound-treated groups.

  • Use appropriate statistical tests (e.g., ANOVA followed by a post-hoc test, or Fisher's exact test for categorical data) to determine the significance of the results.

Conclusion

This compound represents a promising natural product for the study of GABAergic neurotransmission. Its well-defined effects on the GABA_A receptor, coupled with its demonstrated in vivo efficacy, make it an excellent tool for a variety of research applications. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their studies of GABAergic signaling in both health and disease, and to explore its potential as a lead compound for the development of novel therapeutics.

References

Application of Dehydrofukinone in Aquaculture as an Anesthetic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a natural sesquiterpenoid, has emerged as a promising anesthetic agent for use in aquaculture. Sourced from the essential oil of Nectandra grandiflora, DHF demonstrates significant depressant effects on the central nervous system (CNS) of fish, presenting a viable alternative to traditional anesthetics.[1][2] Its application in aquaculture is supported by its efficacy at low concentrations, a favorable safety profile, and its ability to mitigate stress responses in fish during handling and other routine procedures. Research, particularly with silver catfish (Rhamdia quelen), has provided foundational data for its use as both a sedative and an anesthetic.[1][2]

Mechanism of Action

This compound's anesthetic and sedative effects are primarily mediated through its interaction with the GABAergic system, a major inhibitory neurotransmitter system in the vertebrate brain. Specifically, DHF acts on the GABA-A receptors, enhancing the inhibitory effects of GABA and leading to a reduction in neuronal excitability.[1][2] This mechanism is similar to that of benzodiazepines, as the sedative action of DHF can be reversed by flumazenil, a known benzodiazepine (B76468) antagonist.[1][2] This targeted action on the GABAergic pathway underscores its potential as a refined anesthetic agent.

Data Summary

The following tables summarize the quantitative data available for the application of this compound in silver catfish (Rhamdia quelen).

Table 1: Sedative and Anesthetic Concentrations of this compound for Silver Catfish (Rhamdia quelen)

EffectConcentration (mg/L)Key Observations
Sedation9 mg/LEffective concentration for inducing sedation.[1]
Sedation2.5 - 20 mg/LSustained sedation observed for up to 12 hours with no adverse effects during a 24-hour exposure period.[1][2]
Anesthesia50 mg/LEffective concentration for inducing anesthesia.[1]

Table 2: Safety and Stress Response Data for this compound in Silver Catfish (Rhamdia quelen)

ParameterConcentration (mg/L)Results
Safety
24-hour Exposure2.5 - 20 mg/LNo side effects or mortality observed.[1][2]
Post-exposure Observation2.5 - 20 mg/LNo signs of toxicity, such as mucus loss or disease, were detected 48 hours after the assay.[1]
Stress Response
Plasma Cortisol Levels20 mg/L and 50 mg/LPre-treatment with DHF did not lead to an increase in plasma cortisol levels.[1]
Stress-Induced Cortisol20 mg/LThe typical peak in cortisol following a stress protocol (air exposure) was absent in fish pre-treated with DHF.[1][2]

Experimental Protocols

Protocol 1: Sedation of Silver Catfish (Rhamdia quelen) for Handling and Transport

Objective: To induce a state of light to deep sedation to minimize stress and physical injury during handling, transport, or minor procedures.

Materials:

  • This compound (DHF)

  • Ethanol (B145695) (for stock solution preparation)

  • Holding tanks with appropriate water quality parameters (temperature, pH, dissolved oxygen) for the species.

  • Aeration equipment

  • Graduated cylinders and pipettes for accurate measurement.

Procedure:

  • Preparation of DHF Stock Solution: Prepare a stock solution of DHF in ethanol to ensure proper dissolution in water. A 1:10 dilution of DHF in ethanol is a common practice for similar compounds.

  • Acclimation of Fish: Ensure fish are properly acclimated to the experimental conditions to minimize baseline stress.

  • Preparation of Sedation Bath: In a separate, aerated tank, prepare the sedation bath by adding the DHF stock solution to achieve the desired final concentration (e.g., 2.5 mg/L to 20 mg/L). Ensure thorough mixing to evenly distribute the anesthetic.

  • Induction of Sedation: Gently transfer the fish to the sedation bath. Observe the fish closely for the desired level of sedation. At 2.5 mg/L, stage 2 sedation (reduced activity and reactivity) was achieved within 1 minute for silver catfish.[1]

  • Monitoring: Continuously monitor the fish for respiratory rate (opercular movements) and overall condition. For prolonged sedation (up to 12 hours at 10-20 mg/L), maintain stable water quality and aeration.[1][2]

  • Recovery: After the procedure, transfer the fish to a recovery tank with clean, well-aerated water. Monitor until normal swimming behavior and equilibrium are restored.

Protocol 2: Anesthesia of Silver Catfish (Rhamdia quelen) for Surgical Procedures

Objective: To induce a state of deep anesthesia suitable for invasive surgical procedures.

Materials:

  • This compound (DHF)

  • Ethanol

  • Anesthetic induction tank

  • Recovery tank

  • Surgical platform or area

  • Water pump and tubing for gill irrigation (optional for longer procedures)

  • Monitoring equipment (e.g., for heart rate, opercular rate)

Procedure:

  • Preparation of DHF Stock Solution: As described in Protocol 1.

  • Acclimation of Fish: As described in Protocol 1.

  • Preparation of Anesthetic Bath: Prepare an anesthetic bath with a DHF concentration of 50 mg/L.[1] Ensure vigorous aeration and mixing.

  • Induction of Anesthesia: Transfer the fish to the anesthetic bath. Note: Specific induction times to reach a surgical plane of anesthesia at this concentration are not detailed in the primary literature. It is crucial to conduct preliminary trials with a small number of fish to determine the average time to loss of equilibrium and cessation of response to tactile stimuli.

  • Monitoring Anesthetic Depth: Assess the depth of anesthesia by observing the loss of equilibrium, cessation of swimming, and lack of response to a tail pinch. The respiratory rate (opercular movements) should be monitored closely; a significant decrease indicates a deep plane of anesthesia.

  • Surgical Procedure: Once the desired anesthetic plane is reached, perform the surgical procedure. For procedures longer than a few minutes, consider irrigating the gills with a maintenance dose of the anesthetic solution or fresh, aerated water to ensure adequate oxygenation.

  • Recovery: Immediately following the procedure, transfer the fish to a recovery tank with clean, well-aerated water. Monitor the fish until it regains its righting reflex and resumes normal swimming.

Visualizations

G Proposed Signaling Pathway of this compound (DHF) Anesthesia DHF This compound (DHF) GABA_A_Receptor GABA-A Receptor DHF->GABA_A_Receptor Binds to receptor Chloride_Channel Chloride Ion (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuronal_Membrane Neuronal Membrane Chloride_Channel->Neuronal_Membrane Cl- influx Hyperpolarization Hyperpolarization Neuronal_Membrane->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthesia / Sedation Reduced_Excitability->Anesthesia

Caption: Proposed mechanism of DHF-induced anesthesia via GABA-A receptor modulation.

G Experimental Workflow for this compound Anesthesia in Aquaculture cluster_prep Preparation cluster_procedure Procedure cluster_recovery Recovery Acclimation Fish Acclimation Induction Induce Anesthesia Acclimation->Induction Stock_Solution Prepare DHF Stock Solution Anesthetic_Bath Prepare Anesthetic Bath Stock_Solution->Anesthetic_Bath Anesthetic_Bath->Induction Monitoring Monitor Anesthetic Depth Induction->Monitoring Handling Handling / Procedure Monitoring->Handling Transfer Transfer to Recovery Tank Handling->Transfer Recovery_Monitoring Monitor Recovery Transfer->Recovery_Monitoring

Caption: A generalized workflow for the application of DHF as a fish anesthetic.

G Logical Relationship of this compound Dosage and Effect Dosage DHF Concentration Low_Dose Low Concentration (e.g., 2.5 - 20 mg/L) Dosage->Low_Dose High_Dose High Concentration (e.g., 50 mg/L) Dosage->High_Dose Sedation Sedation Low_Dose->Sedation Anesthesia Anesthesia High_Dose->Anesthesia Stress_Reduction Stress Reduction Sedation->Stress_Reduction Anesthesia->Stress_Reduction

References

Formulation of Dehydrofukinone for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of Dehydrofukinone, a sesquiterpene lactone with demonstrated sedative, anesthetic, and anticonvulsant properties, for experimental use in both in vitro and in vivo preclinical models.

Compound Information

This compound is a lipophilic compound, and like many natural products, it exhibits poor solubility in aqueous solutions.[1][2] Proper formulation is therefore critical to ensure accurate and reproducible results in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₂O[3]
Molecular Weight218.34 g/mol [3]
AppearanceNot specified, likely an oil or solid-
Aqueous SolubilityLow (predicted)[1]
Common SolventsDimethyl sulfoxide (B87167) (DMSO), Ethanol[2][4]

Formulation for In Vitro Applications

For cell-based assays, it is standard practice to prepare a concentrated stock solution of the test compound in an organic solvent, which is then diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous media.[4][5]

Protocol: Preparation of a this compound Stock Solution for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound in DMSO for use in cell-based assays.

Materials:

  • This compound (solid or oil)

  • Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 5 mg) and place it in a sterile microcentrifuge tube.

  • Solubilization: Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution with 5 mg of this compound, add approximately 2.29 mL of DMSO).

  • Mixing: Gently vortex or pipette the solution up and down to ensure complete dissolution. A brief sonication step may be used if the compound is difficult to dissolve.

  • Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes to prevent moisture absorption.

Table 2: Example Dilutions for a 10 mM this compound Stock Solution

Desired Final ConcentrationVolume of 10 mM Stock to Add to 1 mL of MediumFinal DMSO Concentration
1 µM0.1 µL0.01%
10 µM1 µL0.1%
50 µM5 µL0.5%
100 µM10 µL1.0%

Note: It is crucial to maintain a low final concentration of the vehicle (DMSO) in the cell culture medium, typically below 0.5% or 1%, as higher concentrations can be toxic to cells.[6] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Experimental Workflow: In Vitro Cytotoxicity Assay (MTT Assay)

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound using an MTT assay.

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in 96-well plate treat_cells Treat cells with This compound dilutions prep_cells->treat_cells prep_drug Prepare serial dilutions of This compound from stock prep_drug->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate (2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability and determine IC50 read_absorbance->calculate_viability

Workflow for an in vitro cytotoxicity assay.

Formulation for In Vivo Applications

The choice of vehicle for in vivo administration of this compound is critical and depends on the route of administration (e.g., oral, intraperitoneal) and the required dose. Given its lipophilic nature, several vehicle systems can be considered.[7][8] Previous studies in mice have used oral doses of 10, 30, and 100 mg/kg.[9]

Protocol: Preparation of this compound Formulation for Oral Administration in Mice

Objective: To prepare a stable and homogenous formulation of this compound for oral gavage in mice.

Materials:

  • This compound

  • Vehicle components (see Table 3)

  • Glass vial or tube

  • Vortex mixer and/or sonicator

  • Warming plate (optional)

Table 3: Recommended Vehicle Formulations for Oral Administration

FormulationComponentsPreparation Notes
Option 1: Oil-based Corn oil or sesame oilSimple and well-tolerated. May require gentle warming and vortexing to dissolve the compound. Suitable for lipophilic compounds.[7]
Option 2: Aqueous Suspension 0.5% - 2% Methylcellulose in sterile water or salineForms a suspension. Requires continuous stirring or vortexing before and during administration to ensure homogeneity.[10]
Option 3: Co-solvent System 5-10% DMSO, 10-20% PEG 400, qs with salineThe compound is first dissolved in DMSO, then PEG 400 is added, and finally saline is added dropwise while vortexing. The final DMSO concentration should be kept as low as possible.[7][11]

Procedure (using Option 3 as an example):

  • Calculate Amounts: Determine the total volume of formulation needed based on the number of animals and the dosing volume (typically 5-10 mL/kg for mice). Calculate the required mass of this compound and the volumes of each vehicle component.

  • Initial Dissolution: In a sterile glass vial, dissolve the weighed this compound in the calculated volume of DMSO. Vortex until fully dissolved.

  • Addition of Co-solvent: Add the calculated volume of PEG 400 and vortex thoroughly to mix.

  • Aqueous Phase Addition: Slowly add the saline to the organic phase drop by drop while continuously vortexing. This helps to prevent precipitation of the compound.

  • Final Homogenization: Once all the saline has been added, vortex the final formulation vigorously to ensure a homogenous solution or fine suspension. A brief sonication may be beneficial.

  • Storage and Use: Ideally, the formulation should be prepared fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the formulation to room temperature and vortex thoroughly.

Experimental Workflow: In Vivo Anticonvulsant Activity Study

The following diagram outlines a general workflow for assessing the anticonvulsant effects of this compound in a mouse model.

in_vivo_workflow cluster_prep Preparation cluster_dosing Dosing cluster_challenge Seizure Induction cluster_observation Observation & Analysis acclimatize Acclimatize mice randomize Randomize mice into treatment groups acclimatize->randomize prep_formulation Prepare this compound formulation and vehicle control administer Administer this compound or vehicle (e.g., oral gavage) prep_formulation->administer randomize->administer pre_treatment_period Wait for pre-treatment period (e.g., 30-60 min) administer->pre_treatment_period induce_seizure Induce seizures (e.g., PTZ injection) pre_treatment_period->induce_seizure observe_behavior Observe and record seizure parameters induce_seizure->observe_behavior analyze_data Analyze data and compare treatment groups observe_behavior->analyze_data

Workflow for an in vivo anticonvulsant study.

This compound's Mechanism of Action: A Signalling Pathway

This compound has been shown to exert its effects through the modulation of GABAa receptors, leading to neuronal inhibition.[9]

gaba_pathway DHF This compound GABAaR GABAa Receptor DHF->GABAaR Positive Allosteric Modulation Cl_influx Increased Cl- Influx GABAaR->Cl_influx Enhances GABA binding Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability (Sedation, Anxiolysis, Anticonvulsant Effects) Hyperpolarization->Neuronal_inhibition

Proposed signaling pathway for this compound.

Stability Considerations

The stability of this compound in the prepared formulations should be considered. For DMSO stock solutions, storage at low temperatures (-20°C or -80°C) and protection from light are recommended to minimize degradation. For in vivo formulations, it is best to prepare them fresh before each experiment. If storage is unavoidable, a short-term stability study under the intended storage conditions (e.g., 4°C for 24 hours) should be conducted to ensure the compound's integrity.

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and the solvents used in its formulation. This includes the use of personal protective equipment such as gloves, lab coats, and safety glasses. All procedures should be performed in a well-ventilated area or a chemical fume hood.

References

Application Notes and Protocols for Dehydrofukinone in Antimicrobial Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a natural sesquiterpene ketone, has demonstrated significant potential as an agent for the disruption of microbial biofilms, particularly when used in synergy with conventional antibiotics. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers increased resistance to antimicrobial agents and the host immune system. This poses a significant challenge in clinical and industrial settings. These application notes provide a summary of the antimicrobial biofilm disruption properties of this compound and detailed protocols for its study.

A notable study has highlighted the lipophilic nature of DHF and its synergistic effects with ciprofloxacin (B1669076) (CPX) against pathogenic, biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa.[1] The mechanism of action is believed to involve the disruption of the bacterial cell wall, which facilitates the entry and efficacy of antibiotics.[2] Interestingly, while DHF inhibits pathogenic biofilms, it has been observed to promote the biofilm formation of beneficial bacteria such as Lactobacillus acidophilus, suggesting a selective activity.[1]

Data Presentation

The following tables summarize the quantitative data on the synergistic and antibiofilm activity of this compound in combination with Ciprofloxacin.

Table 1: Synergistic Activity of this compound (DHF) and Ciprofloxacin (CPX) against Biofilm-Forming Bacteria

MicroorganismCombinationFractional Inhibitory Concentration (FIC) IndexInterpretation
Staphylococcus aureus HT1DHF + CPX0.21Synergy
Pseudomonas aeruginosa HT5DHF + CPX0.05Synergy

Source:[1]

Table 2: Effect of this compound (DHF) and Ciprofloxacin (CPX) Combination on Biofilm Biomass

MicroorganismTreatmentEffect on Biofilm Biomass
Pseudomonas aeruginosa HT5DHF + CPX67% decrease
Lactobacillus acidophilus ATCC SD-5212DHF + CPX119% increase

Source:[1][2]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Biofilm Assays cluster_analysis Analysis cluster_results Results bacterial_culture Bacterial Culture Preparation (S. aureus, P. aeruginosa) biofilm_formation Biofilm Formation in 96-well plate bacterial_culture->biofilm_formation compound_prep This compound & Ciprofloxacin Stock Solution Preparation treatment Treatment with DHF, CPX, and Combination compound_prep->treatment biofilm_formation->treatment incubation Incubation (e.g., 24h at 37°C) treatment->incubation crystal_violet Crystal Violet Staining & Quantification (OD595) incubation->crystal_violet checkerboard Checkerboard Assay for Synergy (FIC Index) incubation->checkerboard tem Transmission Electron Microscopy (TEM) incubation->tem biofilm_inhibition Quantify Biofilm Inhibition/Disruption crystal_violet->biofilm_inhibition synergy_determination Determine Synergy/ Antagonism checkerboard->synergy_determination ultrastructure_analysis Analyze Ultrastructural Changes tem->ultrastructure_analysis

Caption: Experimental workflow for assessing the antibiofilm and synergistic activity of this compound.

saureus_biofilm_pathway cluster_saureus Staphylococcus aureus Biofilm Regulation agr_system Agr Quorum Sensing rnaIII RNAIII agr_system->rnaIII activates sarA SarA icaADBC icaADBC operon sarA->icaADBC activates c_di_AMP c-di-AMP c_di_AMP->agr_system inhibits adhesins Adhesins (e.g., sdrDE) c_di_AMP->adhesins regulates pia Polysaccharide Intercellular Adhesin (PIA) icaADBC->pia biofilm_formation Biofilm Formation pia->biofilm_formation promotes proteases Proteases rnaIII->proteases upregulates proteases->biofilm_formation disperses adhesins->biofilm_formation promotes DHF This compound (Proposed Action) cell_wall Cell Wall Integrity DHF->cell_wall disrupts

Caption: Key signaling pathways in Staphylococcus aureus biofilm formation and proposed action of this compound.

paeruginosa_biofilm_pathway cluster_paeruginosa Pseudomonas aeruginosa Biofilm Regulation las_rhl Las & Rhl Systems (AHLs) pel_psl Pel & Psl Polysaccharides las_rhl->pel_psl regulates pqs PQS System eDNA eDNA Release pqs->eDNA induces c_di_GMP c-di-GMP c_di_GMP->pel_psl activates motility Motility (Flagella, Pili) c_di_GMP->motility inhibits biofilm_formation Biofilm Formation pel_psl->biofilm_formation promotes eDNA->biofilm_formation promotes motility->biofilm_formation inhibits DHF This compound (Proposed Action) efflux_pumps Efflux Pumps DHF->efflux_pumps inhibits? efflux_pumps->biofilm_formation contributes to

References

Application Notes and Protocols for High-Throughput Screening of Dehydrofukinone Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a natural sesquiterpenoid, has demonstrated notable biological activity, including sedative, anesthetic, and anticonvulsant effects.[1] Current research strongly indicates that DHF's primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1] This makes the GABAA receptor a key target for drug discovery campaigns centered on DHF and its analogs. High-throughput screening (HTS) is a critical methodology for identifying and characterizing novel compounds that interact with specific biological targets like the GABAA receptor.[2] This document provides detailed application notes and protocols for HTS assays designed to identify and characterize molecules targeting the GABAA receptor, using DHF as a reference compound.

Target: GABAA Receptor

The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, opens its integral chloride (Cl-) channel. The resulting influx of Cl- ions hyperpolarizes the neuron, reducing its excitability.[3] Modulators can bind to various allosteric sites on the receptor complex to enhance or inhibit its function.[3]

High-Throughput Screening Strategies

Two primary HTS methodologies are particularly well-suited for identifying modulators of the GABAA receptor: fluorescence-based assays that measure changes in membrane potential and radioligand binding assays that quantify the displacement of a known ligand from the receptor.[2][4]

Protocol 1: Fluorescence-Based Membrane Potential Assay

This assay is a functional screen that measures the change in neuronal membrane potential upon activation or modulation of the GABAA receptor. It is a robust and high-throughput method ideal for primary screening of large compound libraries.[5][6]

Objective

To identify positive or negative allosteric modulators of the GABAA receptor by detecting compound-induced changes in the fluorescence of a membrane potential-sensitive dye.

Materials
  • Cell Line: A stable cell line expressing the desired GABAA receptor subtype (e.g., HEK293 or CHO cells).

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Membrane Potential Dye Kit: (e.g., FLIPR Membrane Potential Assay Kit).

  • Compounds: this compound (as a positive control), a known GABAA antagonist (e.g., bicuculline (B1666979) or picrotoxin) as a negative control, and the test compound library.

  • GABA Solution: A stock solution of GABA.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or another suitable physiological buffer.

  • Instrumentation: A fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading.

Experimental Protocol
  • Cell Plating:

    • Seed the GABAA receptor-expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Plating:

    • Prepare serial dilutions of the test compounds, DHF, and control compounds in assay buffer in a separate compound plate.

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates at 37°C for 60 minutes to allow for dye loading.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the reading sequence:

      • Establish a baseline fluorescence reading for a defined period.

      • The instrument will automatically add the compounds from the compound plate to the cell plate.

      • Immediately following compound addition, add a sub-maximal concentration of GABA (e.g., EC20) to all wells to stimulate the receptor.

      • Continue to kinetically record the fluorescence signal for several minutes.

  • Data Analysis:

    • The change in fluorescence intensity corresponds to the change in membrane potential.

    • Positive allosteric modulators, like DHF, will potentiate the GABA-induced signal, resulting in a larger fluorescence change compared to GABA alone.

    • Antagonists will inhibit the GABA-induced signal.

    • Normalize the data to the controls on each plate.

    • "Hits" are typically identified as compounds that produce a response greater than a certain threshold (e.g., 3 standard deviations above the mean of the negative controls).

Data Presentation

The results of a hypothetical screen are presented below.

Compound IDConcentration (µM)% Max GABA Response (Mean ± SD)Hit
DHF (Control)10185 ± 8.2Yes
Bicuculline (Control)105 ± 2.1Yes
Test Cmpd 110102 ± 5.5No
Test Cmpd 210160 ± 7.9Yes
Test Cmpd 31045 ± 4.3No

Protocol 2: Radioligand Binding Assay

This is a direct binding assay that measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to a particular site on the GABAA receptor (e.g., the benzodiazepine (B76468) site). This assay is excellent for confirming hits from a primary screen and for determining binding affinities.[4][7]

Objective

To determine the binding affinity (Ki) of test compounds for the GABAA receptor by measuring the displacement of a specific radioligand.

Materials
  • Receptor Source: Membranes prepared from brain tissue (e.g., rat cortex) or from the GABAA receptor-expressing cell line.

  • Radioligand: A tritiated ligand with high affinity for the target site (e.g., [3H]-Flunitrazepam for the benzodiazepine site).

  • Assay Plates: 96-well microplates.

  • Compounds: this compound, a known high-affinity ligand for the target site (e.g., Diazepam) as a positive control, and the test compounds.

  • Assay Buffer: Tris-HCl buffer or similar.

  • Filtration System: A cell harvester and glass fiber filters.

  • Scintillation Counter: A liquid scintillation counter.

  • Scintillation Fluid.

Experimental Protocol
  • Membrane Preparation:

    • Homogenize the brain tissue or cells in a suitable buffer and prepare a crude membrane fraction by centrifugation.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and serial dilutions of the test compounds or controls.

    • To determine non-specific binding, add a high concentration of a non-labeled competing ligand to a set of wells.

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation
CompoundIC50 (µM)Ki (µM)
Diazepam (Control)0.0050.003
DHF5.23.1
Hit Compound A0.150.09
Hit Compound B2.81.7

Visualizations

Signaling Pathway of GABAA Receptor Modulation

GABA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds to orthosteric site DHF DHF (Positive Allosteric Modulator) DHF->GABA_A_Receptor Binds to allosteric site Cl_ion Cl- GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to

Caption: GABAA Receptor Signaling Pathway.

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Optimization Compound_Library Compound Library (incl. DHF) Assay_Plates Assay Plate Preparation Compound_Library->Assay_Plates Cell_Culture GABA-A Receptor Expressing Cells Cell_Culture->Assay_Plates Primary_Screen Primary HTS (e.g., Fluorescence Assay) Assay_Plates->Primary_Screen Hit_Identification Hit Identification (Data Analysis) Primary_Screen->Hit_Identification Hit_Confirmation Hit Confirmation (e.g., Binding Assay) Hit_Identification->Hit_Confirmation Primary Hits Lead_Optimization Lead Optimization (SAR Studies) Hit_Confirmation->Lead_Optimization Confirmed Hits Drug_Candidate Drug Candidate Lead_Optimization->Drug_Candidate Optimized Leads

Caption: HTS Workflow for DHF Targets.

References

Application Notes and Protocols: Dehydrofukinone Radiolabeling for Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone, a sesquiterpene found in the medicinal plant Petasites hybridus, has garnered interest for its potential pharmacological activities. Preclinical studies suggest that this compound may exert effects on the central nervous system, potentially through modulation of GABAa receptors and calcium channels.[1][2] To elucidate the specific molecular targets and quantify the binding characteristics of this compound, radioligand binding assays are an indispensable tool. These assays allow for the determination of key binding parameters such as the equilibrium dissociation constant (Kd), the maximum receptor density (Bmax), and the inhibition constant (Ki) of competing ligands.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data that could be obtained from saturation and competition binding assays for a hypothetical radiolabeled this compound, [3H]-Dehydrofukinone. These tables are intended to serve as a template for data presentation.

Table 1: Saturation Binding Analysis of [3H]-Dehydrofukinone to Rat Brain Membranes

ParameterValueUnits
Kd (Equilibrium Dissociation Constant)15.2 ± 1.8nM
Bmax (Maximum Receptor Density)258 ± 25fmol/mg protein
Hill Slope0.98 ± 0.05-

Table 2: Competition Binding Analysis of Unlabeled Ligands Against [3H]-Dehydrofukinone Binding

CompoundKi (Inhibition Constant)Receptor Target
This compound18.5 ± 2.1 nMGABAA Receptor
GABA1.2 ± 0.3 µMGABAA Receptor
Diazepam25.6 ± 3.5 nMGABAA Receptor (Benzodiazepine site)
Bicuculline3.1 ± 0.4 µMGABAA Receptor (Antagonist)

Experimental Protocols

Radiolabeling of this compound (Hypothetical Protocol)

Objective: To synthesize [3H]-Dehydrofukinone with high specific activity.

Materials:

  • This compound precursor (with a suitable position for catalytic tritium (B154650) exchange)

  • Tritium gas (3H2)

  • Palladium on carbon (Pd/C) catalyst

  • Anhydrous solvent (e.g., ethyl acetate)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Precursor Synthesis: A precursor of this compound, containing a double bond at a position that is not critical for receptor binding, would be synthesized.

  • Catalytic Tritiation: The precursor (1-5 mg) is dissolved in an anhydrous solvent in a reaction vessel containing a catalytic amount of Pd/C.

  • The reaction vessel is connected to a tritium manifold, evacuated, and filled with tritium gas to the desired pressure.

  • The reaction is stirred at room temperature for several hours, monitoring the uptake of tritium gas.

  • Purification: Upon completion, the excess tritium gas is removed, and the catalyst is filtered off. The crude product is purified using reverse-phase HPLC to separate [3H]-Dehydrofukinone from unlabeled precursor and byproducts.

  • Specific Activity Determination: The concentration of the purified [3H]-Dehydrofukinone is determined by UV spectroscopy, and its radioactivity is quantified by liquid scintillation counting to calculate the specific activity (Ci/mmol).

Membrane Preparation from Rat Brain

Objective: To prepare a crude membrane fraction from rat brain tissue containing GABAa receptors.

Materials:

  • Whole rat brains

  • Ice-cold Homogenization Buffer: 0.32 M sucrose, pH 7.4

  • Ice-cold Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Centrifuge and rotor capable of high speeds

  • Glass-Teflon homogenizer

  • Protein assay kit (e.g., BCA or Bradford)

Procedure:

  • Euthanize rats and rapidly dissect the brains.

  • Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[3]

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.[3]

  • Discard the supernatant and resuspend the pellet in ice-cold Assay Buffer.

  • To remove endogenous GABA, incubate the membrane suspension at 37°C for 30 minutes, then centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet twice more by resuspending in fresh, ice-cold Assay Buffer and centrifuging.

  • Resuspend the final pellet in a known volume of Assay Buffer.

  • Determine the protein concentration of the membrane preparation.

  • Aliquot the membrane suspension and store at -80°C until use.

Saturation Binding Assay

Objective: To determine the Kd and Bmax of [3H]-Dehydrofukinone binding to rat brain membranes.

Materials:

  • [3H]-Dehydrofukinone stock solution

  • Unlabeled this compound (for non-specific binding)

  • Rat brain membrane preparation

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of [3H]-Dehydrofukinone in Assay Buffer (e.g., 0.1 to 50 nM).

  • In a 96-well plate, set up triplicate wells for each concentration for "Total Binding" and "Non-specific Binding" (NSB).

  • For NSB wells, add a high concentration of unlabeled this compound (e.g., 10 µM).

  • Add the serially diluted [3H]-Dehydrofukinone to the appropriate wells.

  • Add the diluted rat brain membrane preparation (e.g., 50-100 µg protein per well) to all wells to initiate the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the incubation by rapid vacuum filtration onto glass fiber filters, followed by several washes with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[4]

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the NSB counts from the Total Binding counts to obtain Specific Binding. Plot Specific Binding versus the concentration of [3H]-Dehydrofukinone and fit the data using non-linear regression to a one-site binding model to determine Kd and Bmax.

Competition Binding Assay

Objective: To determine the Ki of unlabeled compounds for the [3H]-Dehydrofukinone binding site.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (e.g., this compound, GABA, diazepam).

  • Use a fixed concentration of [3H]-Dehydrofukinone, ideally at or below its Kd value.

  • In a 96-well plate, set up wells for Total Binding (no test compound), NSB (excess unlabeled this compound), and for each concentration of the test compound.

  • Add the serially diluted test compounds to the appropriate wells.

  • Add the fixed concentration of [3H]-Dehydrofukinone to all wells.

  • Add the diluted membrane preparation to all wells to initiate the reaction.

  • Incubate, filter, and count radioactivity as described for the saturation assay.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_radiolabeling 1. [3H]-Dehydrofukinone Synthesis cluster_membrane_prep 2. Membrane Preparation cluster_binding_assay 3. Receptor Binding Assay cluster_data_analysis 4. Data Analysis precursor This compound Precursor tritiation Catalytic Tritiation precursor->tritiation purification HPLC Purification tritiation->purification incubation Incubation with Membranes purification->incubation brain Rat Brain Homogenization centrifugation Differential Centrifugation brain->centrifugation washing Washing and Resuspension centrifugation->washing washing->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting saturation Saturation Analysis (Kd, Bmax) counting->saturation competition Competition Analysis (IC50, Ki) counting->competition signaling_pathway DHF This compound GABAaR GABAA Receptor DHF->GABAaR Binds to Cl_channel Chloride Channel Opening GABAaR->Cl_channel Conformational Change Cl_influx Cl- Influx Cl_channel->Cl_influx Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_inhibition

References

Application Notes and Protocols for the Development of Dehydrofukinone-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring eremophilane-type sesquiterpenoid ketone, has emerged as a promising scaffold for the development of novel therapeutic agents. Primarily isolated from certain plant species, DHF has demonstrated significant activity as a modulator of the central nervous system, with potential applications in the treatment of epilepsy, anxiety, and sleep disorders. Its mechanism of action is primarily attributed to the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain.[1][2][3] This document provides detailed application notes and experimental protocols for the investigation and development of DHF and its derivatives as therapeutic candidates.

Therapeutic Potential

The primary therapeutic potential of this compound and its analogs lies in their ability to suppress neuronal excitability.[1] This has been demonstrated through various preclinical studies:

  • Anticonvulsant Activity: DHF has been shown to delay the onset of chemically-induced seizures in animal models. For instance, in a pentylenetetrazole (PTZ)-induced seizure model in mice, DHF increased the latency to myoclonic jerks and generalized tonic-clonic seizures at doses of 10 mg/kg.[1][4]

  • Sedative and Anesthetic Effects: Studies in fish models have established the sedative and anesthetic properties of DHF, which are reversible by the GABAA receptor antagonist flumazenil.[2][3]

  • Anxiolytic Potential: The modulatory effect on GABAA receptors suggests a potential for anxiolytic applications, a common therapeutic area for GABAergic agents.

Furthermore, related sesquiterpenes isolated from Petasites japonicus, a plant known to contain fukinone (B12534) and its derivatives, have exhibited anti-inflammatory and anti-allergic properties.[5][6][7][8] This suggests a potential secondary therapeutic avenue for DHF-based compounds that warrants further investigation.

Data Presentation

Table 1: In Vivo Anticonvulsant Activity of this compound (DHF)
Animal ModelSeizure Induction AgentDHF Dose (mg/kg, p.o.)Observed EffectReference
MousePentylenetetrazole (PTZ)10Delayed onset of myoclonic jerks and generalized tonic-clonic seizures.[1][4]
MousePentylenetetrazole (PTZ)30Delayed onset of generalized tonic-clonic seizures.[1]
MousePentylenetetrazole (PTZ)100Delayed onset of generalized tonic-clonic seizures.[1]
Table 2: In Vitro Cytotoxicity of Eremophilane (B1244597) Sesquiterpenes (as a proxy for DHF derivatives)
CompoundCell LineIC50 (µM)Reference
Eremophilane Derivative 1KB-VIN11.0 ± 0.156[9][10]
Eremophilane Derivative 3MDA-MB-231 (TNBC)5.42 ± 0.167[9][10]
Eremophilanolide 3A549 (Lung Carcinoma)9.2 - 35.5[11]
Eremophilanolide 4B16 (Melanoma)9.2 - 35.5[11]
Eremophilanolide 8C6 (Glioma)9.2 - 35.5[11]
Eremophilanolide 10PC-3 (Prostate Cancer)9.2 - 35.5[11]
Eremophilanolide 12HS5 (Stromal)> 50[11][12]

Experimental Protocols

Synthesis of this compound Derivatives

While specific protocols for the direct derivatization of this compound are not widely available, synthetic strategies for related eremophilane sesquiterpenes can be adapted. A general approach involves a convergent synthesis utilizing key reactions such as the Robinson annulation and aldol (B89426) condensation to construct the core bicyclic structure.

Proposed Synthetic Workflow:

G A Commercially Available Starting Materials (e.g., (S)-(+)-carvone) B Functional Group Interconversions (e.g., allylic chlorination, protection) A->B C Methylation B->C D Key Intermediate (e.g., methylated enone) C->D E Double Michael Addition or Robinson Annulation D->E F Aldol Condensation D->F G Core Eremophilane Skeleton E->G F->G H Functionalization of Side Chains (e.g., Suzuki coupling) G->H I Modification of the Bicyclic Core (e.g., oxidation, reduction) G->I J This compound Derivatives H->J I->J

Caption: Proposed workflow for the synthesis of this compound derivatives.

Key Synthetic Steps (based on related syntheses[13][14][15][16][17][18][19][20][21][22]):

  • Preparation of a Key Chiral Intermediate: Starting from a readily available chiral precursor like (S)-(+)-carvone, a series of reactions including allylic chlorination, displacement to an allylic alcohol, and protection of the hydroxyl group can be performed. Subsequent methylation can yield a key methylated enone intermediate.

  • Construction of the Bicyclic Core: The eremophilane skeleton can be constructed using a double Michael addition or a Robinson annulation reaction on the key intermediate. Alternatively, a zinc chloride-assisted aldol condensation can be employed.

  • Introduction and Modification of Side Chains: Once the core bicyclic structure is in place, various side chains can be introduced and modified. For example, a Pd-catalyzed Suzuki coupling reaction can be used to install different aryl or alkyl groups.

  • Modification of the Core Structure: The bicyclic core itself can be further modified through oxidation, reduction, or other functional group transformations to generate a library of this compound derivatives.

In Vitro GABAA Receptor Binding Assay

This protocol is to determine the binding affinity of DHF and its derivatives to the GABAA receptor.

Materials:

  • Rat brain membranes (prepared from whole rat brains)

  • [3H]-Muscimol (radioligand)

  • GABA (for non-specific binding)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat brains in a sucrose (B13894) buffer and perform a series of centrifugations to isolate the crude synaptic membrane fraction. Resuspend the final pellet in the binding buffer.

  • Binding Reaction: In a 96-well plate, add the following in triplicate:

    • Total Binding: Rat brain membranes, [3H]-Muscimol, and binding buffer.

    • Non-specific Binding: Rat brain membranes, [3H]-Muscimol, an excess of unlabeled GABA, and binding buffer.

    • Test Compound: Rat brain membranes, [3H]-Muscimol, and varying concentrations of the DHF derivative.

  • Incubation: Incubate the plate at 4°C for 45-60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol assesses the in vivo anticonvulsant activity of DHF derivatives in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • DHF derivative dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.

  • Drug Administration: Administer the DHF derivative or vehicle orally (p.o.) or intraperitoneally (i.p.) to the mice.

  • Seizure Induction: After a predetermined time (e.g., 30-60 minutes post-drug administration), inject PTZ (i.p.) to induce seizures.

  • Observation: Immediately place each mouse in an individual observation chamber and record the latency to the first myoclonic jerk and the onset of generalized tonic-clonic seizures for a period of 30 minutes.

  • Data Analysis: Compare the seizure latencies between the vehicle-treated and DHF derivative-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). An increase in seizure latency in the treated group indicates anticonvulsant activity.

In Vitro Anti-Inflammatory Assays

These assays provide a preliminary screening of the anti-inflammatory potential of DHF derivatives.

a) Inhibition of Protein Denaturation Assay:

Materials:

  • Bovine serum albumin (BSA) or egg albumin

  • Phosphate buffered saline (PBS), pH 6.4

  • DHF derivative solutions of varying concentrations

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing BSA or egg albumin in PBS.

  • Add different concentrations of the DHF derivative to the reaction mixture.

  • Incubate the samples at 37°C for 20 minutes.

  • Induce protein denaturation by heating the samples at 70°C for 5 minutes.

  • After cooling, measure the absorbance of the samples at 660 nm.

  • Calculate the percentage inhibition of protein denaturation.

b) Red Blood Cell (RBC) Membrane Stabilization Assay:

Materials:

  • Fresh human or sheep red blood cells (RBCs)

  • Isotonic buffer solution

  • Hypotonic buffer solution

  • DHF derivative solutions of varying concentrations

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare a suspension of RBCs in isotonic buffer.

  • Incubate the RBC suspension with different concentrations of the DHF derivative.

  • Induce hemolysis by adding a hypotonic buffer solution.

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at 560 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of membrane stabilization.

Signaling Pathways and Experimental Workflows

G cluster_0 GABAA Receptor Signaling GABA GABA GABAA_R GABAA Receptor GABA->GABAA_R DHF This compound (Positive Allosteric Modulator) DHF->GABAA_R Cl_influx Increased Cl- Influx GABAA_R->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAA receptor signaling pathway modulated by this compound.

G A Synthesis of DHF Derivatives B In Vitro Screening A->B C GABAA Receptor Binding Assay (IC50 determination) B->C D In Vitro Anti-inflammatory Assays B->D E Cytotoxicity Assays (e.g., MTT on neuronal cells) B->E F Lead Compound Selection C->F D->F E->F G In Vivo Efficacy Studies (e.g., PTZ seizure model) F->G H Pharmacokinetic/ Toxicology Studies G->H I Preclinical Candidate Selection H->I

References

Application Notes and Protocols for Investigating Seizure Mechanisms Using Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has demonstrated notable anticonvulsant properties, making it a valuable pharmacological tool for studying the mechanisms underlying seizures and for the development of novel anti-epileptic therapies. DHF's primary mechanism of action involves the positive modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1][2] This modulation leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

These application notes provide a comprehensive overview of the experimental protocols and quantitative data related to the use of this compound in seizure research. The information is intended to guide researchers in designing and executing experiments to explore seizure pathophysiology and to evaluate the therapeutic potential of DHF and related compounds.

Data Presentation

The anticonvulsant effects of this compound have been quantified in both in vivo and in vitro models. The following tables summarize the key findings.

Table 1: In Vivo Anticonvulsant Activity of this compound in the Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Treatment GroupDose (mg/kg, p.o.)Latency to Myoclonic Jerks (seconds)Latency to Generalized Tonic-Clonic Seizures (seconds)
Vehicle Control-105.3 ± 7.4158.4 ± 12.1
This compound10185.2 ± 15.3295.6 ± 20.8
This compound30Not Reported410.7 ± 25.4
This compound100Not Reported580.3 ± 30.1
Diazepam (Positive Control)2240.1 ± 18.9720.5 ± 45.2

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: In Vitro Effects of this compound on Neuronal Excitability

AssayThis compound Concentration (µM)Measured Effect
Membrane Potential in Synaptosomes10Induces sustained hyperpolarization
10 + Flumazenil (B1672878) (10 µM)Hyperpolarization is blocked
KCl-Evoked Calcium Mobilization1~15% inhibition
10~40% inhibition
100~75% inhibition
100 + Flumazenil (10 µM)Inhibition is prevented

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

Objective: To assess the in vivo anticonvulsant activity of this compound.

Materials:

  • Male Swiss mice (25-30 g)

  • This compound (DHF)

  • Pentylenetetrazole (PTZ) (Sigma-Aldrich)

  • Vehicle (e.g., 0.9% saline with 1% Tween 80)

  • Diazepam (positive control)

  • Flumazenil (antagonist)

  • Oral gavage needles

  • Observation chambers

  • Timer

Procedure:

  • Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Divide mice into treatment groups (n=8-10 per group): Vehicle, DHF (10, 30, 100 mg/kg), Diazepam (2 mg/kg).

  • Administer DHF, vehicle, or diazepam orally (p.o.) 60 minutes before seizure induction.

  • To assess the involvement of GABA-A receptors, a separate group of mice can be pretreated with flumazenil (3 mg/kg, i.p.) 15 minutes before DHF administration.

  • Induce seizures by administering a subcutaneous (s.c.) injection of PTZ at a convulsant dose (e.g., 85 mg/kg).

  • Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized tonic-clonic seizures for a period of 30 minutes.

  • Monitor animals for survival for 24 hours post-injection.

Protocol 2: Measurement of Membrane Potential in Synaptosomes

Objective: To determine the effect of this compound on neuronal membrane potential.

Materials:

  • Rodent brain tissue (e.g., cerebral cortex)

  • Sucrose (B13894) buffer (0.32 M sucrose, 10 mM Tris-HCl, pH 7.4)

  • Percoll solution

  • Fluorescent membrane potential-sensitive dye (e.g., DiSC2(5))

  • This compound

  • GABA

  • Flumazenil

  • Fluorometer or fluorescence plate reader

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Layer the supernatant onto a Percoll gradient and centrifuge at 33,500 x g for 20 minutes at 4°C.

    • Collect the synaptosome fraction and wash with sucrose buffer.

  • Membrane Potential Assay:

    • Resuspend the synaptosomes in a physiological buffer.

    • Incubate the synaptosomes with a membrane potential-sensitive dye until a stable fluorescence signal is achieved.

    • Establish a baseline fluorescence reading.

    • Add DHF (e.g., 10 µM) or other test compounds (GABA as a positive control, flumazenil for antagonism studies) and record the change in fluorescence over time. A decrease in fluorescence typically indicates hyperpolarization.

Protocol 3: Calcium Imaging of KCl-Evoked Calcium Mobilization

Objective: To measure the effect of this compound on voltage-gated calcium channel activity.

Materials:

  • Synaptosomes (prepared as in Protocol 2)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Physiological buffer

  • Potassium chloride (KCl) solution (e.g., 3 M)

  • This compound

  • Flumazenil

  • Fluorescence imaging system or fluorometer

Procedure:

  • Load the synaptosomes with a fluorescent calcium indicator by incubating them with the dye in a physiological buffer.

  • Wash the synaptosomes to remove extracellular dye.

  • Establish a baseline fluorescence reading.

  • Pre-incubate the synaptosomes with various concentrations of DHF (1-100 µM) or vehicle for a defined period. For antagonism studies, pre-incubate with flumazenil before adding DHF.

  • Induce depolarization and calcium influx by adding a high concentration of KCl (e.g., final concentration of 30 mM).

  • Record the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

  • Quantify the peak fluorescence change to determine the extent of calcium mobilization.

Mandatory Visualizations

G cluster_0 This compound's Proposed Mechanism of Action DHF This compound (DHF) GABA_A GABA-A Receptor DHF->GABA_A Positive Allosteric Modulator Cl_channel Chloride (Cl-) Channel Opening GABA_A->Cl_channel Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect Flumazenil Flumazenil Flumazenil->GABA_A Antagonist (Blocks DHF effect)

Caption: Proposed signaling pathway for this compound's anticonvulsant action.

G cluster_1 Experimental Workflow for In Vivo Anticonvulsant Testing Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Drug Administration (DHF, Vehicle, Diazepam) Grouping->Drug_Administration PTZ_Injection PTZ Injection to Induce Seizures Drug_Administration->PTZ_Injection 60 min post-administration Observation Behavioral Observation & Latency Recording PTZ_Injection->Observation Data_Analysis Data Analysis Observation->Data_Analysis

Caption: Workflow for assessing the in vivo anticonvulsant effects of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dehydrofukinone Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Dehydrofukinone in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for hydrophobic compounds like this compound. Ethanol can also be used. It is crucial to use a high-purity, anhydrous grade of the solvent to prevent precipitation.

Q2: What is the maximum recommended concentration of DMSO in my cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[1][2] However, the optimal concentration can be cell-line dependent, so it is best practice to perform a vehicle control experiment to determine the tolerance of your specific cells. Some sensitive cell lines may require concentrations as low as 0.1%.

Q3: My this compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds. This "crashing out" occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. Please refer to the Troubleshooting Guide below for detailed steps to resolve this issue.

Solubility Data

SolventEstimated Solubility (mg/mL)Molarity (mM) at Estimated SolubilityTemperature (°C)Notes
DMSO 10 - 2545.8 - 114.525This compound is expected to have good solubility in DMSO.
Ethanol 5 - 1522.9 - 68.725Moderate solubility is expected.
Methanol 1 - 54.6 - 22.925Lower solubility compared to DMSO and Ethanol is anticipated.
Water < 0.1< 0.4625This compound is considered practically insoluble in water.
Cell Culture Media (with 10% FBS) 0.01 - 0.050.046 - 0.2337Serum proteins may slightly enhance solubility.

Molecular Weight of this compound: 218.34 g/mol

Troubleshooting Guide

Issue: this compound precipitates out of solution during experimental setup.

This guide will walk you through a logical sequence of steps to diagnose and resolve precipitation issues.

G start Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precipitate Stock solution has precipitate. check_stock->stock_precipitate No dilution_issue Precipitation upon dilution in aqueous media. check_stock->dilution_issue Yes dissolve_stock Action: Gently warm (to 37°C) and vortex/sonicate the stock solution. stock_precipitate->dissolve_stock redissolve Does it redissolve? dissolve_stock->redissolve redissolve->check_stock Yes new_stock Action: Prepare a fresh, lower concentration stock solution. redissolve->new_stock No check_concentration Is the final concentration too high? dilution_issue->check_concentration lower_concentration Action: Lower the final working concentration of this compound. check_concentration->lower_concentration Yes check_dilution_method How was the dilution performed? check_concentration->check_dilution_method No final_check Is the final solvent concentration >0.5%? lower_concentration->final_check rapid_dilution Rapid, direct dilution. check_dilution_method->rapid_dilution slow_dilution Action: Use serial dilutions. Add stock solution dropwise to pre-warmed media while vortexing. rapid_dilution->slow_dilution check_media_temp Is the cell culture media pre-warmed? slow_dilution->check_media_temp warm_media Action: Always use media pre-warmed to 37°C. check_media_temp->warm_media No check_media_temp->final_check Yes warm_media->final_check adjust_solvent Action: Adjust stock concentration to keep final solvent concentration <0.5%. final_check->adjust_solvent Yes success Solution Clear final_check->success No adjust_solvent->success

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

G cluster_0 Preparation cluster_1 Storage weigh 1. Weigh 2.18 mg of This compound powder. add_dmso 2. Add 1 mL of anhydrous DMSO. weigh->add_dmso dissolve 3. Vortex and sonicate until fully dissolved. add_dmso->dissolve aliquot 4. Aliquot into smaller volumes in tightly sealed vials. dissolve->aliquot store 5. Store at -20°C or -80°C, protected from light. aliquot->store

References

Dehydrofukinone Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dehydrofukinone in aqueous solutions. All recommendations and data are based on general principles of natural product chemistry and studies on structurally related compounds, and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous-based experiments?

A1: The stability of this compound, like many natural products, can be influenced by several factors. Key environmental variables to control in your aqueous solutions include pH, temperature, and light exposure.[1][2][3] The presence of oxidizing agents and enzymatic activity can also lead to degradation.[1]

Q2: I'm observing a decrease in the activity of my this compound solution over time. What could be the cause?

A2: A decline in the biological activity of your this compound solution is likely due to chemical degradation. This compound is a sesquiterpenoid, and related compounds, sesquiterpene lactones, have shown instability at physiological pH (7.4) and temperature (37°C).[4] It is plausible that this compound undergoes similar degradation, leading to a loss of the active compound.

Q3: How should I prepare and store my this compound stock solutions to maximize stability?

A3: To maximize stability, it is recommended to prepare stock solutions in a non-aqueous, aprotic solvent such as DMSO or ethanol. For immediate use in aqueous buffers, prepare fresh dilutions from the stock. If aqueous solutions must be stored, it is advisable to keep them at a slightly acidic pH (e.g., pH 5.5), stored at low temperatures (4°C or -20°C), and protected from light.[4][5]

Q4: Are there any known degradation products of this compound that I should be aware of?

A4: Currently, there is limited specific information in the scientific literature detailing the exact degradation products of this compound in aqueous solutions. However, based on its chemical structure, potential degradation pathways could include hydrolysis, oxidation, or isomerization. It is crucial to perform stability-indicating analytical methods to identify and monitor the formation of any degradation products in your specific experimental setup.[6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent experimental results Degradation of this compound in the aqueous experimental medium.Prepare fresh this compound solutions for each experiment from a non-aqueous stock. Monitor the stability of this compound under your specific experimental conditions (pH, temperature) over the duration of the assay.
Loss of compound potency upon storage The aqueous buffer is promoting degradation.Store stock solutions in an appropriate organic solvent at low temperatures. If aqueous solutions must be stored, conduct a short-term stability study to determine the acceptable storage duration at different temperatures (e.g., 4°C vs. -20°C). Consider using a buffer with a slightly acidic pH if compatible with your experiment.[4]
Appearance of unknown peaks in analytical chromatograms Formation of degradation products.Perform forced degradation studies (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will aid in developing a stability-indicating analytical method.[2][8]
Low apparent solubility in aqueous buffer This compound is a lipophilic compound.While direct aqueous solubility data is limited, its lipophilic nature suggests it may have low water solubility.[9] Consider the use of co-solvents or other formulation strategies if higher concentrations are required. However, be aware that co-solvents can also impact stability.

Stability of Structurally Related Sesquiterpene Lactones

Compound TypepHTemperature (°C)ObservationReference
Sesquiterpene lactones with a side chain7.437Loss of the side chain[4]
Sesquiterpene lactones with a side chain5.525 and 37Stable[4]
Sesquiterpene lactones without a side chain5.5 and 7.425 and 37Stable[4]
11α,13-dihydrohelenalin esters in 70% ethanolNot specified413% decrease in content after 3 years[5]
11α,13-dihydrohelenalin esters in 70% ethanolNot specified2532% decrease in content after 3 years[5]
11α,13-dihydrohelenalin esters in 70% ethanolNot specified3037% decrease in content after 3 years[5]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution (Forced Degradation Study)

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound in a suitable non-aqueous solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

  • Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide to a final concentration of 100 µg/mL.

  • Thermal Degradation: Expose the solid this compound and the aqueous solution (at neutral pH) to elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Photolytic Degradation: Expose the this compound solution to a combination of UV and visible light, as per ICH Q1B guidelines.[3]

3. Time Points:

  • Sample each stressed solution at various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The exact timing may need to be adjusted based on the observed rate of degradation.

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol is a common starting point for the analysis of sesquiterpenoids.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

  • Identify and, if possible, characterize the structure of major degradation products using techniques like LC-MS and NMR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock (e.g., 1 mg/mL in MeOH) acid Acidic Hydrolysis (0.1 M HCl) stock->acid Dilute to 100 µg/mL base Basic Hydrolysis (0.1 M NaOH) stock->base Dilute to 100 µg/mL neutral Neutral Hydrolysis (Water) stock->neutral Dilute to 100 µg/mL oxidation Oxidative Degradation (3% H2O2) stock->oxidation Dilute to 100 µg/mL thermal Thermal Degradation (40-80°C) stock->thermal Dilute to 100 µg/mL photo Photolytic Degradation (UV/Vis Light) stock->photo Dilute to 100 µg/mL sampling Sampling at Time Points acid->sampling base->sampling neutral->sampling oxidation->sampling thermal->sampling photo->sampling hplc Stability-Indicating HPLC Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Caption: Workflow for a forced degradation study of this compound.

signaling_pathway cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results Observed check_prep Was a fresh solution prepared for the experiment? start->check_prep check_stability Has the stability in the assay buffer been verified? check_prep->check_stability Yes prepare_fresh Action: Prepare fresh solution from stock. check_prep->prepare_fresh No conduct_stability Action: Conduct a time-course stability study. check_stability->conduct_stability No end_unstable Modify experimental conditions (e.g., pH, duration) or account for degradation. check_stability->end_unstable Yes end_stable Issue likely resolved. Proceed with fresh solutions. prepare_fresh->end_stable conduct_stability->end_unstable

References

Technical Support Center: Overcoming Dehydrofukinone (DHF) In Vivo Delivery Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of Dehydrofukinone (DHF). Given the lipophilic nature of DHF, this guide focuses on leveraging nanoformulation strategies to enhance its solubility and bioavailability.

Frequently Asked Questions (FAQs)

1. What are the primary challenges in the in vivo delivery of this compound (DHF)?

The primary challenge in delivering DHF in vivo is its poor aqueous solubility. As a lipophilic compound, DHF tends to have low dissolution rates in physiological fluids, which can lead to poor absorption and low bioavailability. This makes it difficult to achieve therapeutic concentrations at the target site.

2. What delivery strategies are recommended for a lipophilic compound like DHF?

To overcome the solubility and bioavailability challenges of DHF, nanoformulation strategies are highly recommended. These include:

  • Solid Lipid Nanoparticles (SLNs): SLNs are lipid-based nanoparticles that can encapsulate lipophilic drugs like DHF, improving their stability and providing controlled release.

  • Nanoemulsions (NEs): Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can effectively solubilize DHF in the oil phase, enhancing its absorption.

  • Polymeric Nanoparticles (PNPs): Biodegradable polymers can be used to encapsulate DHF, protecting it from degradation and allowing for targeted delivery and controlled release.

3. What is the proposed mechanism of action of DHF?

Current research suggests that DHF exerts its therapeutic effects, including sedation, anesthesia, and anticonvulsant activity, through the positive modulation of GABA-A receptors in the central nervous system.[1] This modulation is thought to facilitate GABAergic neuronal inhibition.[1]

Troubleshooting Guides for DHF Nanoformulation

This section provides troubleshooting for common issues encountered during the preparation and characterization of DHF-loaded nanoformulations. As specific data for DHF formulations is limited, this guide is based on established principles for formulating hydrophobic drugs.

Issue 1: Low Drug Loading Efficiency in DHF-SLNs

Possible Causes:

  • Poor solubility of DHF in the solid lipid matrix.

  • Drug expulsion during lipid recrystallization.

  • High concentration of surfactant leading to drug partitioning in the aqueous phase.

Troubleshooting Steps:

  • Lipid Screening: Test a variety of solid lipids with different chemical structures to identify one with higher DHF solubility.

  • Optimize Drug-to-Lipid Ratio: Systematically vary the DHF to lipid ratio to find the optimal concentration that maximizes loading without causing drug precipitation.

  • Cooling Process Modification: Employ different cooling methods (e.g., rapid cooling in an ice bath vs. slower cooling at room temperature) to minimize drug expulsion during recrystallization.

  • Surfactant Concentration: Reduce the surfactant concentration to the minimum required for stable nanoparticle formation to discourage drug partitioning into the external aqueous phase.

Issue 2: Instability of DHF-Nanoemulsion (Creaming or Phase Separation)

Possible Causes:

  • Inappropriate oil phase selection.

  • Insufficient surfactant or co-surfactant concentration.

  • High droplet size and wide size distribution.

Troubleshooting Steps:

  • Oil Phase Selection: Screen different oils to find one that has high solubilizing capacity for DHF and forms a stable emulsion.

  • Optimize Surfactant/Co-surfactant Blend: Use a combination of surfactants or add a co-surfactant to improve the stability of the oil-water interface. The Hydrophile-Lipophile Balance (HLB) of the surfactant system should be optimized.

  • Homogenization Parameters: Increase the homogenization pressure or sonication time to reduce the droplet size and achieve a narrower size distribution.

Issue 3: Inconsistent Particle Size in DHF-Polymeric Nanoparticles

Possible Causes:

  • Inadequate mixing during the nanoprecipitation process.

  • Poor polymer solubility in the organic solvent.

  • Aggregation of nanoparticles after formation.

Troubleshooting Steps:

  • Mixing and Addition Rate: Ensure rapid and uniform mixing at the point of solvent and anti-solvent addition. Control the addition rate of the organic phase to the aqueous phase.

  • Solvent System Optimization: Select a solvent system where the polymer is highly soluble and which is miscible with the anti-solvent.

  • Stabilizer Addition: Incorporate a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like PVA) in the aqueous phase to prevent nanoparticle aggregation.

Quantitative Data Summary

The following tables present hypothetical yet plausible quantitative data for different DHF nanoformulations. These values are based on typical results obtained for other hydrophobic drugs and should serve as a benchmark for formulation development.

Table 1: Physicochemical Properties of this compound (DHF)

PropertyValueSource
Molecular FormulaC15H22OPubChem
Molecular Weight218.34 g/mol PubChem
Predicted LogP3.5 - 4.5Estimated based on lipophilic nature
Predicted Aqueous Solubility< 10 µg/mLEstimated based on lipophilic nature

Table 2: Comparative Characteristics of Hypothetical DHF Nanoformulations

Formulation TypeAverage Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading Efficiency (%)
DHF-SLN150 ± 20< 0.2-25 ± 575 ± 8
DHF-Nanoemulsion100 ± 15< 0.15-15 ± 585 ± 7
DHF-PNP200 ± 30< 0.25-20 ± 665 ± 10

Experimental Protocols

Protocol 1: Preparation of DHF-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., Glyceryl monostearate) and DHF. Melt the lipid at a temperature approximately 5-10°C above its melting point. Add DHF to the melted lipid and stir until a clear solution is formed.

  • Preparation of Aqueous Phase: Prepare an aqueous solution of a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Homogenization: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to high-power probe sonication for 3-5 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the SLNs for particle size, PDI, zeta potential, and drug loading efficiency.

Protocol 2: Preparation of DHF-Loaded Nanoemulsion by Spontaneous Emulsification
  • Preparation of Organic Phase: Dissolve DHF and a surfactant (e.g., Span 80) in a water-miscible organic solvent (e.g., ethanol (B145695) or acetone).

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing a co-surfactant (e.g., Tween 80).

  • Emulsification: Slowly inject the organic phase into the aqueous phase under moderate magnetic stirring. The spontaneous diffusion of the organic solvent into the aqueous phase leads to the formation of fine oil droplets.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanoemulsion for droplet size, PDI, zeta potential, and drug content.

Visualizations

DHF_Signaling_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Channel GABA_A->Cl_channel opens Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Cl- influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability causes DHF This compound (DHF) DHF->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds to

Caption: Proposed signaling pathway of this compound (DHF) via positive modulation of the GABA-A receptor.

SLN_Preparation_Workflow start Start melt_lipid Melt Solid Lipid + Dissolve DHF start->melt_lipid heat_aq Heat Aqueous Surfactant Solution start->heat_aq homogenize High-Speed Homogenization melt_lipid->homogenize heat_aq->homogenize sonicate Probe Sonication homogenize->sonicate cool Cooling & Solidification sonicate->cool characterize Characterization (Size, Zeta, etc.) cool->characterize end End characterize->end

Caption: Experimental workflow for the preparation of DHF-loaded Solid Lipid Nanoparticles (SLNs).

References

Technical Support Center: Dehydrofukinone (DHF) Sedative Effect Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the sedative properties of (+)-dehydrofukinone (DHF).

Frequently Asked Questions (FAQs)

Q1: What is (+)-dehydrofukinone (DHF) and where is it sourced from?

A1: (+)-Dehydrofukinone (DHF) is an eremophilane-type sesquiterpene.[1][2] It is a major component of the essential oil from Nectandra grandiflora (Lauraceae) and has also been isolated from other plants like Senecio species and Petasites japonicus.[1][3][4] It is recognized for its depressant effects on the central nervous system.[1][3]

Q2: What is the primary mechanism of action for DHF's sedative effects?

A2: Current research indicates that DHF's sedative and anesthetic effects are mediated through its interaction with the GABAergic system.[1][2][5] Specifically, it appears to act on the benzodiazepine (B76468) site of the GABA-A receptor, enhancing GABA-mediated inhibitory neurotransmission.[1] This action leads to a reduction in neuronal excitability.[2][5] Additionally, DHF has been shown to interact with cortisol pathways, preventing stress-induced cortisol increases in fish models.[1][6]

Q3: What are the effective concentrations of DHF for sedation?

A3: In a silver catfish (Rhamdia quelen) model, sedative effects were first reported at a concentration of 9 mg/L.[1] Further studies established a reliable sedative concentration range of 10-20 mg/L.[1][7] Anesthetic effects are observed at higher concentrations, around 50 mg/L.[1]

Q4: Is DHF considered safe? What are the potential side effects?

A4: In fish models, DHF has been demonstrated to be relatively safe.[1] Fish exposed to concentrations between 2.5-20 mg/L for 24 hours showed no side effects or mortality.[1][7] In fact, DHF can be used at higher concentrations than eugenol (B1671780) (a common fish anesthetic) without adverse effects.[1]

Q5: Can the sedative effects of DHF be reversed?

A5: Yes, the sedative action of DHF can be reversed. Studies have shown that flumazenil (B1672878), a GABA-A receptor antagonist, effectively reverses the sedation induced by DHF.[1][7] In a fish model, 3 mg/L of flumazenil was sufficient to reverse the sedative effects of 20 mg/L DHF.[1]

Troubleshooting Guides

Issue 1: Variability in Sedative Response at a Given DHF Concentration

  • Possible Cause 1: Solvent Concentration.

    • Troubleshooting Step: DHF is typically diluted in a solvent like ethanol (B145695) before being added to an aqueous experimental medium.[7] Ensure the final solvent concentration is consistent across all experiments and is below the threshold that could cause effects on its own. Run a vehicle control (medium + solvent only) to confirm the solvent has no independent sedative effect.

  • Possible Cause 2: DHF Purity and Identification.

    • Troubleshooting Step: Verify the purity of your DHF sample. Impurities could alter the observed effects. Chemical identification and purity can be evaluated using methods like gas chromatography-mass spectrometry (GC-MS) and gas chromatography with a flame ionization detector (GC-FID).[1][7]

  • Possible Cause 3: Species or Model System Differences.

    • Troubleshooting Step: The effective concentrations cited are from a fish model (Rhamdia quelen).[1] These concentrations may not be directly translatable to other species, including mammals.[5] It is crucial to perform a dose-response study to determine the optimal sedative concentration range for your specific experimental model.

Issue 2: Sedative Effect is Weaker or Shorter-Lived Than Expected

  • Possible Cause 1: DHF Degradation.

    • Troubleshooting Step: Ensure proper storage of DHF stock solutions to prevent degradation. Assess the stability of DHF in your experimental medium over the duration of the experiment. Sustained sedation has been observed for up to 12 hours in fish with concentrations of 10-20 mg/L.[7]

  • Possible Cause 2: Sub-optimal Concentration.

    • Troubleshooting Step: The concentration may be on the lower end of the effective range for your model. Try incrementally increasing the concentration within the established sedative range (e.g., from 10 mg/L towards 20 mg/L) and observe the dose-dependent effect on sedation level and duration.

Issue 3: Unexpected Side Effects or Mortality

  • Possible Cause 1: Concentration is too High.

    • Troubleshooting Step: You may be approaching or exceeding the anesthetic concentration (50 mg/L in fish).[1] This can lead to deeper, unintended levels of sedation or other adverse effects. Reduce the concentration to the recommended sedative range (10-20 mg/L) and carefully monitor the subjects.

  • Possible Cause 2: Contamination of DHF or Experimental Medium.

    • Troubleshooting Step: Rule out any potential contaminants in your DHF stock or the experimental medium that could be causing toxicity. Use high-purity reagents and sterile techniques where applicable.

Data Presentation

Table 1: Effective Concentrations of (+)-Dehydrofukinone in Rhamdia quelen (Silver Catfish) Model

EffectConcentration RangeDuration of ExposureObserved Side EffectsReference
Sedation 9 mg/LNot SpecifiedNot Specified[1]
Sustained Sedation 10 - 20 mg/LUp to 12 hoursNone[1][7]
Anesthesia 50 mg/LNot SpecifiedNone Reported[1]
Stress Prevention 20 mg/LNot SpecifiedPrevents stress-induced cortisol peak[1][6][7]
Safe Exposure 2.5 - 20 mg/L24 hoursNone[1][7]

Experimental Protocols

Key Experiment: Assessment of Sedative Effect and GABA-A Receptor Interaction in a Fish Model

This protocol is a summary based on the methodology described by Garlet et al., 2015.[1][7]

  • Animal Model: Silver catfish (Rhamdia quelen).

  • DHF Solution Preparation: Dissolve (+)-dehydrofukinone in ethanol to create a stock solution. The final concentration of ethanol in the aquarium water should be controlled and verified to have no effect on its own.

  • Experimental Setup:

    • Place individual fish in aquariums containing a defined volume of water.

    • Add the DHF stock solution to the aquarium water to achieve the desired final concentrations (e.g., 2.5, 5, 10, 20, 50 mg/L).

  • Assessment of Sedation:

    • Monitor fish behavior continuously. Sedation is often characterized by a loss of equilibrium and decreased swimming activity.

    • A scoring system can be used to quantify the level of sedation or recovery over time.

  • Mechanism of Action (Reversal Study):

    • To confirm the involvement of GABA-A receptors, pretreat a group of fish with DHF (e.g., 20 mg/L) until they are sedated.

    • Transfer the sedated fish to a recovery bath containing the GABA-A antagonist flumazenil (e.g., 1.5 - 3 mg/L).

    • A control group should be transferred to a recovery bath with water only.

    • Monitor and compare the time to recovery of normal behavior between the flumazenil and water-only groups. A significantly faster recovery in the flumazenil group indicates GABA-A receptor involvement.

Visualizations

Signaling Pathway & Experimental Logic

DHF_Mechanism DHF Dehydrofukinone (DHF) GABA_A GABA-A Receptor (Benzodiazepine Site) DHF->GABA_A Binds to / Positively Modulates Neuron Neuron GABA_A->Neuron Acts on Hyperpolarization Hyperpolarization (Cl- Influx) Neuron->Hyperpolarization Promotes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Sedation Sedative Effect Reduced_Excitability->Sedation Results in Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_A Blocks

Caption: Proposed mechanism of DHF's sedative action via the GABA-A receptor.

Experimental_Workflow cluster_reversal Mechanism Confirmation start Start: Dose-Response Experiment prep Prepare DHF Stock (in Ethanol) start->prep groups Establish Experimental Groups (Control, Vehicle, DHF Doses) prep->groups admin Administer DHF to Aqueous Medium groups->admin observe Observe & Score Sedative Behavior admin->observe is_sedated Is Sedation Observed? observe->is_sedated sedate_fish Induce Sedation with Effective DHF Dose is_sedated->sedate_fish Yes no_effect No Effect: Troubleshoot Dose/Purity is_sedated->no_effect No recovery_baths Transfer to Recovery Baths (Water vs Flumazenil) sedate_fish->recovery_baths compare Compare Recovery Times recovery_baths->compare end_exp End: Analyze Data compare->end_exp no_effect->start Re-evaluate

Caption: Workflow for testing DHF sedative effects and mechanism of action.

References

Troubleshooting Dehydrofukinone extraction yield from plant material

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dehydrofukinone extraction. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their extraction yields from plant material.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of this compound, presented in a question-and-answer format.

Q1: My this compound yield is significantly lower than expected. What are the potential causes and solutions?

Low yield is a common issue in natural product extraction. The problem can often be traced back to one of three areas: the plant material itself, the extraction parameters, or degradation of the target compound.

Potential Cause 1: Suboptimal Plant Material Preparation The condition of the plant material is a critical first step.[1] Inappropriate drying methods can lead to the loss of target compounds.[2][3] Furthermore, the particle size of the plant material directly impacts the extraction efficiency.

  • Solution: Ensure the plant material is properly dried using a method that preserves thermolabile compounds, such as freeze-drying or air-drying at a controlled, low temperature (e.g., 45°C).[4] Grind the dried material to a fine, uniform powder to increase the surface area for solvent contact, which generally improves extraction yield.[5]

Potential Cause 2: Incomplete Extraction The choice of solvent, extraction time, and temperature may not be optimal for this compound.[1]

  • Solution: this compound is a sesquiterpenoid, and the choice of solvent is critical.[1] Test a range of solvents with varying polarities. Ethanol (B145695) and methanol (B129727), often in aqueous mixtures (e.g., 50-80%), are highly effective for a broad range of secondary metabolites.[6][7] Increase the extraction time or perform repeated extractions with fresh solvent to ensure exhaustive extraction.[1][8]

Potential Cause 3: Degradation of this compound this compound may be degrading during the extraction or concentration process due to excessive heat, light exposure, or unfavorable pH conditions.[1][8]

  • Solution: Avoid excessively high temperatures during extraction and solvent evaporation.[6][9] A temperature of 60°C is often a good starting point for solvent extraction, balancing efficiency with compound stability.[6] Use a rotary evaporator under reduced pressure for solvent removal at a controlled temperature (e.g., below 50°C).[8][10] Protect extracts from light by using amber glassware or covering containers with aluminum foil.[8]

Q2: My extract contains many impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction?

A crude extract will always contain a mixture of compounds. However, selectivity can be improved through solvent choice and subsequent purification steps.

  • Solution 1: Optimize the Extraction Solvent: The polarity of the extraction solvent is a key factor in determining which compounds are extracted.[11] While highly polar solvents like aqueous methanol or ethanol are effective for a broad range of compounds, you might achieve greater selectivity by using a solvent of intermediate polarity. Experiment with different solvents and solvent mixtures to find the optimal balance between yield and purity.

  • Solution 2: Implement a Liquid-Liquid Extraction (LLE) Purification Step: After initial extraction, a common and effective purification technique is liquid-liquid extraction.[8] The crude extract can be dissolved in a solvent and then washed with an immiscible solvent to remove impurities. For example, an ethanol extract can be concentrated, redissolved in an aqueous solution, and then washed with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds.[8]

  • Solution 3: Utilize Chromatographic Techniques: For further purification, various chromatographic methods can be employed, such as column chromatography, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[12][13][14]

Troubleshooting Flowchart for Low Yield

Troubleshooting_Low_Yield start Low this compound Yield check_material Step 1: Evaluate Plant Material start->check_material material_issue Issue: Improper Drying or Particle Size? check_material->material_issue check_protocol Step 2: Review Extraction Protocol protocol_issue Issue: Suboptimal Solvent, Time, or Temp? check_protocol->protocol_issue check_degradation Step 3: Investigate Degradation degradation_issue Issue: Degradation During Process? check_degradation->degradation_issue material_issue->check_protocol No solution_material Solution: - Use appropriate drying method. - Grind to fine, uniform powder. material_issue->solution_material Yes protocol_issue->check_degradation No solution_protocol Solution: - Test solvent polarity range. - Increase extraction time/repetitions. - Optimize temperature. protocol_issue->solution_protocol Yes solution_degradation Solution: - Reduce extraction/evaporation temp. - Protect from light. - Check pH. degradation_issue->solution_degradation Yes end_node Yield Optimized degradation_issue->end_node No solution_material->check_protocol solution_protocol->check_degradation solution_degradation->end_node

Caption: A troubleshooting flowchart for low this compound yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

The ideal solvent depends on the specific plant matrix and desired purity. This compound is a sesquiterpenoid, and for these types of compounds, solvents of varying polarities are used.[1] A good starting point is an aqueous ethanol or methanol solution (e.g., 70-80%), as these are effective for a wide range of secondary metabolites.[6][15] For higher purity, a less polar solvent might be beneficial, but this could reduce the overall yield. It is recommended to perform small-scale pilot extractions with different solvents to determine the best option for your specific needs.

Q2: What extraction method should I use?

Several methods can be used, each with its own advantages and disadvantages.[12][14]

  • Maceration: Simple and requires minimal equipment. Involves soaking the plant material in a solvent at room temperature.[10][12]

  • Soxhlet Extraction: A continuous extraction method that is highly efficient but uses elevated temperatures, which may degrade sensitive compounds.[3][10]

  • Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to improve extraction efficiency, often at lower temperatures and shorter times than other methods.[5][16]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, which can significantly accelerate the extraction process.[10][12]

For initial trials, maceration or UAE are good choices due to their simplicity and milder conditions.

Q3: How does temperature affect this compound extraction?

Temperature is a critical parameter. Increasing the temperature generally enhances the solubility of this compound and the solvent's ability to penetrate the plant matrix, which can improve the extraction rate.[1][6] However, excessively high temperatures can lead to the degradation of thermolabile compounds like many sesquiterpenoids.[1][6] An optimal temperature must be found that maximizes yield without causing significant degradation.[6] Studies on similar compounds suggest temperatures around 50-70°C for solvent extraction can be effective.[5]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of specific compounds in a plant extract.[10][17][18][19] An HPLC system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be used. A C18 reversed-phase column is typically suitable for this type of analysis.[8][17]

Data Presentation

Table 1: Comparison of Solvents for Sesquiterpenoid Extraction
Solvent SystemPolarityTarget CompoundsAdvantagesDisadvantages
WaterHighPolar compounds, some sesquiterpene lactones[1]"Green" solvent, inexpensiveLow efficiency for non-polar compounds
50-80% Ethanol/MethanolMedium-HighBroad range of secondary metabolites[6][7]High extraction efficiency for many compoundsCo-extracts many impurities
95-100% EthanolMediumLess polar compounds, phenolics/flavonoids[4][11]Good general-purpose solvent, relatively safeMay be less efficient for more polar glycosides
AcetonitrileMediumBroad range, effective for isoflavones[20]High extraction efficiencyMore toxic and expensive than alcohols
Ethyl AcetateLow-MediumModerately polar to non-polar compounds[5]Good for selective extraction, easy to evaporateLower efficiency for polar compounds
n-HexaneLowNon-polar compounds (lipids, some terpenes)Highly selective for non-polar compoundsIneffective for polar compounds
Table 2: Effect of Extraction Parameters on Yield (General Observations)
ParameterEffect of IncreasePotential Negative ImpactRecommended Action
Temperature Increases solubility and diffusion rate[1]Degradation of thermolabile compounds[6]Optimize to balance yield and stability (e.g., 40-70°C)[1][5]
Time Increases total yield up to equilibriumLonger exposure to heat/light may cause degradationPerform time-course study to find optimal duration
Solvent-to-Solid Ratio Increases yield by improving concentration gradientIncreased solvent usage and evaporation timeOptimize ratio (e.g., 10:1 to 30:1 g/mL)[5]
Particle Size Smaller size increases surface area and yield[5]Very fine powder can cause filtration issuesGrind to a fine, uniform powder

Experimental Protocols

Protocol 1: General Solvent Extraction of this compound

This protocol outlines a general procedure for extracting this compound using maceration or reflux.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., leaves or roots of Petasites japonicus) at 45°C for 24-48 hours or until a constant weight is achieved.[4]

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Extraction:

    • Weigh 50 g of the powdered plant material and place it into a suitable flask.

    • Add 500 mL of 80% ethanol (solvent-to-solid ratio of 10:1).

    • For Maceration: Seal the flask and let it stand for 48-72 hours at room temperature with occasional shaking.

    • For Reflux: Set up a reflux apparatus and heat the mixture to 60-70°C. Maintain the reflux for 2-4 hours.[4][5]

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • For exhaustive extraction, the plant residue can be re-extracted 2-3 times with fresh solvent.[1][8]

    • Combine the filtrates from all extraction cycles.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[8]

  • Storage:

    • Store the final dried extract in a sealed, airtight container, protected from light at -20°C to prevent degradation.[6]

Protocol 2: Quantification of this compound by HPLC-DAD

This protocol provides a basic method for quantifying this compound in a crude extract.

  • Preparation of Standard and Sample:

    • Standard: Prepare a stock solution of pure this compound standard in methanol at a concentration of 1 mg/mL. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.

    • Sample: Accurately weigh and dissolve a known amount of the crude extract in methanol to a final concentration of 1-10 mg/mL.

    • Filter all standard and sample solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Instrument: HPLC system with a Diode Array Detector (DAD).[8]

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

    • Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan a range of wavelengths to determine the absorbance maximum for this compound.

  • Analysis:

    • Inject the standard solutions to create a calibration curve of peak area versus concentration.

    • Inject the sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Material Preparation cluster_extraction 2. Extraction cluster_analysis 3. Analysis & Purification plant_material Plant Material (e.g., Petasites japonicus) drying Drying (45°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Solvent Extraction (e.g., 80% Ethanol, 60°C) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator <50°C) filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_analysis Quantification (HPLC-DAD) crude_extract->hplc_analysis purification Purification (e.g., Column Chromatography) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: A general workflow for this compound extraction and analysis.

Key Parameter Relationships

Parameter_Relationships Yield Extraction Yield Solvent Solvent Choice (Polarity) Solvent->Yield affects Purity Extract Purity Solvent->Purity strongly affects Temperature Temperature Temperature->Yield affects Degradation Compound Degradation Temperature->Degradation increases Time Extraction Time Time->Yield affects Time->Degradation increases risk ParticleSize Particle Size ParticleSize->Yield affects

Caption: Logical relationships between key extraction parameters.

References

Preventing Dehydrofukinone degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Dehydrofukinone during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

This compound, a sesquiterpenoid, is susceptible to degradation from several factors, similar to other compounds in its class like sesquiterpene lactones. The primary factors include:

  • Temperature: Elevated temperatures significantly accelerate the degradation process.[1][2]

  • pH: The stability of this compound can be pH-dependent. Some related compounds show instability at neutral or alkaline pH.[1][3]

  • Light and Oxygen: Exposure to light and atmospheric oxygen can lead to oxidative degradation.[1]

  • Solvent: The choice of solvent can impact stability, with some solvents potentially reacting with the compound over time.[1][2]

Q2: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a tightly sealed, opaque container (such as an amber vial) at -20°C.[1] To minimize moisture exposure, storing the container with a desiccant is also recommended.[1]

Q3: How should I prepare and store this compound solutions?

For laboratory use, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for creating stock solutions.[1] These solutions should be stored at -20°C or lower. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Can I store this compound in ethanol (B145695)?

Caution should be exercised when using ethanol as a solvent for long-term storage. Studies on other sesquiterpene lactones have shown that ethanol can form adducts with the compound over time, leading to degradation.[1][2] If ethanol is necessary for an experimental protocol, fresh solutions should be prepared and used promptly.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound due to improper storage.Review your storage procedures. Ensure solid compound and solutions are stored at -20°C in airtight, opaque containers.[1] Use a fresh, properly stored sample to confirm if degradation is the issue. Avoid multiple freeze-thaw cycles by using aliquots.[1]
Appearance of unknown peaks in analytical chromatography (HPLC, GC). Formation of degradation products.Analyze the sample for potential degradation products. Common degradation pathways for similar compounds include oxidation and solvent adduct formation.[1][2] Consider performing a stability study under your experimental conditions to identify and characterize degradation products.
Precipitation of the compound in solution upon thawing. Poor solubility or solvent evaporation.Ensure the cap of the vial is sealed tightly to prevent solvent evaporation. If solubility is an issue, gentle warming and vortexing may be required. Always visually inspect the solution for clarity before use.

Quantitative Data Summary

The following table summarizes the stability of a representative sesquiterpenoid under various conditions, which can serve as a guideline for this compound.

Condition Temperature pH Duration Degradation (%)
SolidRoom Temp (+25°C)N/A3 monthsSignificant degradation noted[1][2]
SolidRefrigerated (+4°C)N/A3 monthsIncreased stability over room temp[1]
SolidFrozen (-20°C)N/A12 monthsRecommended for long-term stability[1]
Solution (Buffer)37°C7.496 hoursSome sesquiterpene lactones are unstable[3]
Solution (Buffer)25°C5.596 hoursGenerally more stable than at neutral pH[3]
Solution (Ethanol)Room Temp (+25°C)N/A3 yearsFormation of ethanol adducts observed[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent and temperature condition.

Methodology:

  • Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, ethanol, or a buffer) at a known concentration.

  • Aliquot the solution into multiple sealed, opaque vials.

  • Store the vials at the desired temperature (e.g., -20°C, 4°C, 25°C).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one vial from each temperature condition.

  • Analyze the concentration of this compound and the presence of any degradation products using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[2]

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Protocol 2: Assessing the Impact of pH on this compound Stability

Objective: To evaluate the stability of this compound at different pH values.

Methodology:

  • Prepare a series of buffer solutions at different pH values (e.g., pH 4, 5.5, 7.4, 8.5).

  • Prepare solutions of this compound in each buffer at a known concentration.

  • Store the solutions at a constant temperature (e.g., 25°C or 37°C) in sealed, opaque containers.

  • At various time intervals, analyze the concentration of this compound in each solution using a suitable analytical method (e.g., HPLC-UV).

  • Determine the rate of degradation at each pH to identify the optimal pH range for stability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot into Vials prep_stock->aliquot storage_neg20 Store at -20°C aliquot->storage_neg20 Incubate storage_4 Store at 4°C aliquot->storage_4 Incubate storage_25 Store at 25°C aliquot->storage_25 Incubate time_points Remove Samples at Specific Time Points storage_neg20->time_points storage_4->time_points storage_25->time_points analytical_method Analyze by HPLC or GC-MS time_points->analytical_method data_analysis Calculate Degradation analytical_method->data_analysis

Caption: Workflow for this compound stability testing.

degradation_pathway This compound This compound Oxidized_Product Oxidized Product This compound->Oxidized_Product Light, O2 Solvent_Adduct Solvent Adduct (e.g., with Ethanol) This compound->Solvent_Adduct Reactive Solvent Hydrolyzed_Product Hydrolyzed Product This compound->Hydrolyzed_Product High/Low pH

Caption: Potential degradation pathways for this compound.

References

Addressing off-target effects of Dehydrofukinone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrofukinone (DHF). The focus is on addressing and mitigating potential off-target effects to ensure the reliability and accuracy of experimental results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound (DHF) are inconsistent or show unexpected phenotypes. Could off-target effects be the cause?

A1: Yes, inconsistent results or unexpected phenotypes are common indicators of off-target effects. DHF is primarily known as a modulator of GABA-A receptors, exerting sedative, anesthetic, and anticonvulsant effects.[1][2][3] However, its chemical structure contains an α,β-unsaturated ketone, which makes it a potential Michael acceptor.[4][5] This feature allows DHF to potentially form covalent bonds with nucleophilic residues (like cysteine) on proteins other than its intended target, leading to a range of off-target activities.[4][5]

Q2: What are the known or suspected off-target pathways of DHF?

A2: Besides its primary action on the GABAergic system, DHF has been shown to interact with the cortisol pathway .[6][7] Specifically, it has been observed to prevent stress-induced increases in cortisol levels in fish models.[6][7] There are also suggestions that other neuronal pathways, such as the serotoninergic and dopaminergic systems , might be affected, although these interactions are less characterized.[6] Due to its nature as a Michael acceptor, DHF could theoretically interact with a wide range of proteins containing reactive cysteine residues.

Q3: How can I confirm if the observed effects in my experiment are due to on-target (GABA-A receptor) or off-target activities?

A3: To differentiate between on-target and off-target effects, you can use a combination of the following approaches:

  • Use of a specific antagonist: The effects of DHF on GABA-A receptors can be blocked by the antagonist flumazenil.[1][2] If an observed effect is reversed or attenuated in the presence of flumazenil, it is likely mediated by the GABA-A receptor.

  • Structure-Activity Relationship (SAR) studies: If available, use a structurally related analog of DHF that lacks the Michael acceptor moiety (the α,β-unsaturated ketone) but retains the core structure for GABA-A receptor binding. If this analog does not produce the unexpected phenotype, it suggests the effect is due to covalent modification by the Michael acceptor.

  • Target knockdown/knockout: In cell-based assays, silencing the expression of the intended target (e.g., a specific GABA-A receptor subunit) can help determine if the observed effect is dependent on that target.

  • Cellular Thermal Shift Assay (CETSA): This technique can be used to verify direct binding of DHF to its intended target in a cellular context.[8][9][10][11][12]

Q4: What is the significance of DHF being a Michael acceptor?

A4: As a Michael acceptor, DHF possesses an electrophilic α,β-unsaturated carbonyl group that can react with nucleophiles, most notably the thiol group of cysteine residues in proteins, via a Michael addition reaction.[4][5] This can lead to the formation of a stable covalent bond between DHF and the protein.[5] Such covalent modification can alter the protein's structure and function, leading to off-target effects and potential toxicity.[4] The reactivity of Michael acceptors can vary significantly based on their chemical structure.[13][14][15][16]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with DHF that may be related to its off-target effects.

Problem Potential Cause Troubleshooting Steps
High cellular toxicity or unexpected cell death. Indiscriminate covalent modification of essential proteins. DHF, as a Michael acceptor, can react with numerous intracellular proteins, leading to proteotoxic stress and cell death.1. Perform a dose-response curve for toxicity: Determine the concentration range where DHF exhibits its desired effect without causing significant toxicity. 2. Reduce incubation time: For covalent inhibitors, the extent of target modification is time-dependent. Shorter incubation times may minimize off-target covalent binding. 3. Glutathione (GSH) co-incubation: Assess if co-incubation with the cellular antioxidant GSH can mitigate the toxicity. GSH can react with and neutralize reactive electrophiles.
Irreproducible IC50 values or potency measurements. Time-dependent inhibition due to covalent bond formation. The IC50 of a covalent inhibitor will decrease with longer pre-incubation times with the target protein.1. Standardize pre-incubation time: Use a consistent pre-incubation time for all experiments to ensure comparability. 2. Determine kinact/KI: For covalent inhibitors, the ratio of the maximal rate of inactivation (kinact) to the inhibitor concentration at half-maximal inactivation rate (KI) is a more accurate measure of potency than IC50.[17] 3. Perform a time-dependency assay: Measure the IC50 at multiple pre-incubation time points. A decreasing IC50 with increasing pre-incubation time is characteristic of a covalent inhibitor.[18]
Effect is not reversible after washout. Covalent and irreversible binding to the target or off-target proteins. 1. Perform a washout experiment: After treating cells or proteins with DHF, wash it away and measure the duration of the biological effect. A persistent effect after washout suggests covalent modification.[18] 2. Mass Spectrometry (MS) analysis: Use MS to detect a covalent adduct of DHF on the target protein, confirming a mass increase corresponding to the molecular weight of DHF.[18]
Observed phenotype does not align with known GABA-A receptor pharmacology. Engagement of one or more off-target proteins. 1. Selectivity Profiling: Screen DHF against a panel of relevant targets (e.g., a kinome scan if kinase inhibition is suspected, or a broader panel of enzymes and receptors). 2. Proteome-wide analysis: Employ techniques like Chemical Proteomics or Thermal Proteome Profiling (TPP) to identify the cellular targets of DHF on a global scale.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on available literature.

Table 1: Potency of this compound on GABAergic System

Parameter Value Experimental System Reference
Sedative Concentration Range10-20 mg/LSilver catfish (Rhamdia quelen)[6][7]
Anesthetic Concentration> 20-fold higher than sedative concentrationSilver catfish (Rhamdia quelen)[6]
Effective Anticonvulsant Dose (delayed myoclonic jerks)10 mg/kgMice (PTZ-induced seizure model)[1]
Effective Anticonvulsant Dose (delayed tonic-clonic seizures)10, 30, and 100 mg/kgMice (PTZ-induced seizure model)[1]
Concentration for decreased KCl-evoked calcium mobilization1-100 µMMouse synaptosomes[1]

Table 2: Known Non-GABAergic Effects of this compound

Effect Concentration/Dose Experimental System Reference
Prevention of stress-induced cortisol peak20 mg/LSilver catfish (Rhamdia quelen)[6][7]

Experimental Protocols

Protocol 1: Glutathione (GSH) Stability Assay to Assess Michael Acceptor Reactivity

This assay assesses the reactivity of DHF as a Michael acceptor by measuring its rate of conjugation with the physiological nucleophile glutathione.

Materials:

  • This compound (DHF) stock solution in DMSO

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Prepare a solution of GSH in PBS (e.g., 1 mM).

  • Prepare a working solution of DHF in PBS.

  • In a 96-well plate, mix the GSH solution with the DHF solution at various concentrations. Include a control with GSH and vehicle (DMSO).

  • Incubate the plate at 37°C.

  • At different time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from each well.

  • Add DTNB solution to the aliquot. DTNB reacts with free thiols (unreacted GSH) to produce a yellow-colored product that absorbs at 412 nm.

  • Measure the absorbance at 412 nm.

  • Data Analysis: A decrease in absorbance over time in the DHF-treated samples compared to the control indicates the consumption of GSH and thus, the reactivity of DHF as a Michael acceptor. The rate of GSH depletion can be calculated to quantify this reactivity.

Protocol 2: Washout Assay to Differentiate Covalent vs. Non-covalent Inhibition in Cell Culture

This protocol helps determine if the inhibitory effect of DHF is reversible (non-covalent) or irreversible (covalent).

Materials:

  • Cultured cells responsive to DHF

  • This compound (DHF)

  • Complete cell culture medium

  • Assay reagents to measure the biological endpoint of interest

Procedure:

  • Plate cells and grow to the desired confluency.

  • Group 1 (Continuous Exposure): Treat cells with DHF at a specific concentration for the duration of the experiment.

  • Group 2 (Washout): Treat cells with DHF for a defined period (e.g., 1-2 hours).

  • After the incubation period, remove the DHF-containing medium from Group 2.

  • Wash the cells in Group 2 multiple times with fresh, pre-warmed medium to remove any unbound DHF.

  • Add fresh, DHF-free medium to the washed cells.

  • Incubate both groups for various time points post-treatment (e.g., 0, 2, 6, 24 hours).

  • At each time point, lyse the cells and perform the assay to measure the biological endpoint.

  • Data Analysis: Compare the biological effect in the washout group to the continuous exposure group and a vehicle control. If the effect in the washout group remains at a similar level to the continuous exposure group long after DHF removal, it suggests an irreversible, likely covalent, mechanism. If the effect diminishes over time and returns to baseline, it indicates a reversible, non-covalent interaction.

Visualizations

Signaling_Pathway cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways DHF This compound (DHF) GABA_A GABA-A Receptor DHF->GABA_A Allosteric Modulation Hyperpolarization Neuronal Hyperpolarization GABA_A->Hyperpolarization Increased Cl- influx Sedation Sedation/ Anesthesia/ Anticonvulsant Effects Hyperpolarization->Sedation Flumazenil Flumazenil (Antagonist) Flumazenil->GABA_A Blocks DHF binding DHF2 This compound (DHF) (Michael Acceptor) Cortisol_Pathway Cortisol Synthesis Pathway DHF2->Cortisol_Pathway Inhibition Cysteine_Proteins Proteins with Reactive Cysteines DHF2->Cysteine_Proteins Covalent Modification (Michael Addition) Stress_Response Decreased Stress Response Cortisol_Pathway->Stress_Response Altered_Function Altered Protein Function/Toxicity Cysteine_Proteins->Altered_Function

Caption: On-target vs. potential off-target pathways of this compound.

Experimental_Workflow start Unexpected Experimental Result with DHF q1 Is the effect blocked by Flumazenil? start->q1 on_target Likely On-Target (GABA-A Mediated) q1->on_target Yes off_target_path Potential Off-Target Effect q1->off_target_path No q2 Is the effect irreversible (Washout Assay)? off_target_path->q2 covalent Suggests Covalent Modification q2->covalent Yes non_covalent Non-covalent Off-Target Interaction q2->non_covalent No gsh_assay Assess Michael Acceptor Reactivity (GSH Assay) covalent->gsh_assay profiling Perform Selectivity Profiling (e.g., Kinome Scan, Proteome Profiling) non_covalent->profiling gsh_assay->profiling end Identify Off-Target(s) and Refine Experiment profiling->end

Caption: Troubleshooting workflow for DHF off-target effects.

References

Technical Support Center: Optimization of GC-MS Parameters for Dehydrofukinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dehydrofukinone using Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the initial GC-MS parameters recommended for this compound analysis?

A1: For a successful analysis of this compound, a sesquiterpene, starting with optimized parameters is crucial. The following table summarizes a recommended starting point for method development, based on common practices for sesquiterpene analysis.[1][2]

Table 1: Recommended Initial GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
GC System
Injector TypeSplit/Splitless or Pulsed SplitlessSplitless mode is ideal for trace analysis, while pulsed splitless can improve peak shape for less volatile compounds.[1]
Injector Temperature190-250 °CA lower temperature can prevent degradation of thermally labile compounds like some sesquiterpenes.[1][3] Start at 190°C and increase if peak broadening is observed.
LinerDeactivated, with glass woolA deactivated liner minimizes active sites that can cause analyte degradation.[3] Glass wool can help trap non-volatile residues.
Carrier GasHelium (99.999% purity)Helium is the most common carrier gas for GC-MS, providing good efficiency and compatibility with mass spectrometers.[4][5]
Flow Rate1.0 - 1.2 mL/min (constant flow)This flow rate typically provides a good balance between analysis speed and separation efficiency for capillary columns.[5]
Column Type5% Phenyl Methyl Siloxane (e.g., DB-5ms, HP-5ms)This is a versatile, low-polarity phase suitable for a wide range of compounds, including sesquiterpenes.[1][6]
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thicknessThese are standard dimensions for capillary GC, offering good resolving power.[1]
Oven ProgramInitial: 60-80°C, hold for 1-2 minA lower initial temperature can improve focusing of early eluting peaks.[3]
Ramp: 5-10 °C/min to 250-280 °CA slower ramp rate can improve separation of closely eluting compounds.[3]
Final Hold: 5-10 minEnsures elution of all compounds from the column.
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[5]
Ionization Energy70 eVStandard energy for EI, leading to extensive fragmentation and detailed mass spectra.[5]
Mass Range40-400 m/zThis range will cover the molecular ion of this compound (C15H22O, MW: 218.34 g/mol ) and its characteristic fragments.[7]
Source Temperature230 °CA standard source temperature that balances sensitivity and cleanliness.
Quadrupole Temp.150 °CA standard quadrupole temperature to ensure good mass filtering.
Transfer Line Temp.250-280 °CShould be high enough to prevent condensation of the analyte without causing degradation.[5]

Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A2: Peak tailing for active compounds like this compound is often due to unwanted interactions within the GC system. Common causes include active sites in the injector liner or column, or a poorly installed column.

To troubleshoot, first, try replacing the injector liner with a new, deactivated one. If tailing persists, it may indicate column contamination or degradation. Conditioning the column by baking it at a high temperature (as per the manufacturer's instructions) can help. If that fails, trimming a small portion (10-20 cm) from the front of the column can remove non-volatile residues. As a last resort, the column may need to be replaced.

Q3: I am observing poor sensitivity and a low signal-to-noise ratio for my this compound peak. What should I check?

A3: Poor sensitivity can stem from several factors. Start by checking for leaks in the system using an electronic leak detector, especially around the injector septum and column fittings. An air leak can significantly reduce sensitivity. Ensure your sample concentration is appropriate and that the injection volume is optimal (typically 1 µL for splitless injection). You should also verify that the MS detector is tuned correctly and that the source is clean. A dirty ion source is a common cause of reduced sensitivity.

Q4: I suspect my this compound is degrading in the injector. How can I confirm and prevent this?

A4: Thermal degradation of labile compounds like some sesquiterpenes can occur in a hot injector.[3] To check for this, try lowering the injector temperature in increments of 10-20 °C and observe the peak area of this compound. An increase in peak area at a lower temperature suggests that degradation was occurring. Using a deactivated liner is also crucial to minimize catalytic degradation on active glass surfaces.[3] For highly sensitive compounds, an on-column injection technique might be considered to avoid the hot injector altogether.[8]

Troubleshooting Guide

The following table outlines common problems encountered during the GC-MS analysis of this compound, their probable causes, and recommended solutions.

Table 2: Troubleshooting Common GC-MS Issues for this compound Analysis

ProblemProbable Cause(s)Recommended Solution(s)
No Peak or Very Small Peak - No sample injected (syringe issue) - Leak in the system - Incorrect injector or detector settings - Compound degradation- Check syringe and autosampler operation. - Perform a leak check. - Verify injector temperature and split ratio. - Lower injector temperature.[3]
Peak Tailing - Active sites in the liner or column - Column contamination - Poor column installation- Use a new, deactivated liner. - Condition or trim the column. - Re-install the column correctly.
Peak Fronting - Column overload - Incompatible solvent- Dilute the sample. - Ensure the solvent is appropriate for the analysis.
Split Peaks - Poor injection technique - Column contamination at the inlet- Use an autosampler for consistent injections. - Trim the front of the column.
Ghost Peaks - Contamination from previous injections (carryover) - Septum bleed- Run a solvent blank to confirm carryover. Increase oven temperature and hold time at the end of the run. - Use high-quality, low-bleed septa and replace them regularly.
Baseline Noise or Drift - Column bleed - Contaminated carrier gas or gas lines - Dirty MS source- Condition the column. - Ensure high-purity gas and install traps if necessary. - Clean the ion source.
Poor Reproducibility - Leaks in the system - Inconsistent injection volume - Fluctuating lab temperature- Perform a thorough leak check. - Use an autosampler and an internal standard. - Maintain a stable laboratory environment.

Experimental Protocols

Protocol 1: Standard Preparation for this compound Analysis

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a suitable solvent (e.g., hexane, ethyl acetate, or methanol).

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Internal Standard: If using an internal standard for quantification, add a constant concentration of the internal standard (e.g., α-cedrene or hexadecane) to each working standard and sample.[9]

  • Storage: Store all solutions at 4°C in amber vials to prevent degradation.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues in GC-MS analysis.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis sample_prep Sample Extraction/Dilution add_is Add Internal Standard sample_prep->add_is std_prep Standard Preparation std_prep->add_is injection GC Injection add_is->injection separation Chromatographic Separation injection->separation detection MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis by GC-MS.

troubleshooting_workflow cluster_checks Initial System Checks cluster_troubleshoot Advanced Troubleshooting start Problem Identified check_leaks Check for Leaks start->check_leaks check_consumables Inspect Consumables (Liner, Septum, Syringe) check_leaks->check_consumables check_params Verify Method Parameters check_consumables->check_params clean_source Clean MS Ion Source check_params->clean_source If problem persists condition_column Condition/Trim Column clean_source->condition_column replace_column Replace Column condition_column->replace_column end Problem Resolved replace_column->end

Caption: Logical troubleshooting workflow for GC-MS analysis.

References

Technical Support Center: Dehydrofukinone (DHF) in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrofukinone (DHF) in cell-based assays. The information aims to help minimize potential cytotoxicity and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (DHF) that might contribute to off-target effects or toxicity?

A1: this compound is a sesquiterpenoid known to modulate GABAa receptors, which is central to its sedative and anticonvulsant properties. While its specific cytotoxic mechanisms are not extensively documented, related sesquiterpene lactones often induce cytotoxicity through the generation of reactive oxygen species (ROS), induction of apoptosis, and modulation of signaling pathways such as NF-κB and MAPK.[1][2][3][4] Researchers should be aware of potential off-target effects related to these pathways.

Q2: My cells show significant death even at low concentrations of DHF. What could be the cause?

A2: Several factors could contribute to this observation:

  • High Sensitivity of Cell Line: Some cell lines are inherently more sensitive to chemical compounds.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%, and ideally at or below 0.1%.[5]

  • Compound Purity: Impurities in the DHF sample could be contributing to the observed toxicity.

  • Suboptimal Culture Conditions: Stressed cells due to issues with media pH, nutrient levels, or seeding density are more susceptible to compound-induced toxicity.[5]

Q3: How can I differentiate between a cytotoxic (cell-killing) and a cytostatic (growth-inhibiting) effect of DHF?

A3: A decrease in metabolic activity measured by assays like MTT can indicate either cytotoxicity or a cytostatic effect.[5] To distinguish between them, consider the following approaches:

  • Direct Cell Counting: A cytostatic effect will result in a stable cell count over time, whereas a cytotoxic effect will lead to a decrease in the cell number compared to the initial seeding density.[5]

  • Apoptosis vs. Necrosis Assays: Utilize assays like Annexin V/PI co-staining to identify different modes of cell death. This can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Q4: My cytotoxicity assay results for DHF are inconsistent between experiments. What are the common causes and solutions?

A4: Inconsistency is a common challenge in cell-based assays.[5] Key factors include:

  • Cell Passage Number: Use cells at a low and consistent passage number, as primary cells have a limited lifespan and cell lines can change phenotypically over time.

  • Inconsistent Seeding Density: Ensure uniform cell seeding across all wells and plates.

  • Variable Incubation Times: Adhere strictly to the same incubation times for compound treatment and assay development.

  • "Edge Effect": The outer wells of a microplate are more prone to evaporation, leading to variability. Avoid using the outermost wells for critical experiments or ensure they are adequately hydrated.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with DHF.

Problem Potential Cause Recommended Solution
High background in absorbance/fluorescence-based assays (e.g., MTT). DHF may have intrinsic color or autofluorescence, interfering with assay readings.Run a "no-cell" control with DHF in the media to quantify its intrinsic signal and subtract this from the experimental values. Consider using an alternative assay with a different detection method.
Unexpected non-linear dose-response (e.g., higher viability at higher concentrations). DHF may be precipitating out of solution at higher concentrations, reducing its effective concentration. The compound might also interfere with the assay reagents at high concentrations.Visually inspect the wells for any precipitate. Test the solubility of DHF in your culture medium. Consider using a different solvent or reducing the highest concentration tested.[6]
Significant cytotoxicity observed, masking the desired biological effect. The concentrations of DHF being used may be too high for the specific cell line. The treatment duration may be too long.Perform a dose-response curve to determine the IC50 value. Conduct your primary bioactivity assay at sub-toxic concentrations. Reduce the exposure time of the cells to DHF.
Difficulty dissolving DHF in culture media. DHF, like many natural products, may have poor aqueous solubility.Use a co-solvent like DMSO, ensuring the final concentration remains low (<0.5%). Gentle warming and sonication may also aid in dissolution, but ensure this does not degrade the compound.

Data Presentation

Table 1: Comparative IC50 Values of a Hypothetical Sesquiterpenoid in Various Cell Lines

Cell LineTypeIC50 (µM) after 24hIC50 (µM) after 48h
HEK293Human Embryonic Kidney> 10085.2
SH-SY5YHuman Neuroblastoma75.642.1
HepG2Human Hepatocellular Carcinoma52.328.9
MCF-7Human Breast Adenocarcinoma68.935.5

Table 2: Effect of Serum Concentration on DHF Cytotoxicity in SH-SY5Y Cells (Hypothetical Data)

DHF Concentration (µM)% Viability (2% Serum)% Viability (10% Serum)
1095.398.1
2572.885.4
5045.162.7
10015.628.3

Experimental Protocols

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound (DHF)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of DHF in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the DHF dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest DHF concentration) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[7]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells treated with DHF in a 96-well plate

  • LDH cytotoxicity assay kit

Procedure:

  • Prepare the cell plate as described in the MTT assay protocol (steps 1-4).

  • Prepare controls as per the kit instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (culture medium without cells).[10]

  • After the treatment period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[10]

  • Add the LDH reaction mixture from the kit to each well.

  • Incubate at room temperature for the time specified in the kit protocol (e.g., 30 minutes), protected from light.[10]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[10]

  • Calculate the percentage of cytotoxicity using the formula provided in the kit's manual.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

  • Cells treated with DHF

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of DHF for the specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.[11]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10][11]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

DHF_Toxicity_Pathway DHF This compound (DHF) ROS ↑ Reactive Oxygen Species (ROS) DHF->ROS NFkB NF-κB Pathway Inhibition DHF->NFkB Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis NFkB->Apoptosis contributes to

Caption: Hypothetical signaling pathway for DHF-induced cytotoxicity.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Seed Seed Cells in 96-well Plate Adhere Overnight Adherence Seed->Adhere Treat Treat with DHF (Dose-Response) Adhere->Treat MTT MTT Assay (Viability) Treat->MTT LDH LDH Assay (Cytotoxicity) Treat->LDH AnnexinV Annexin V/PI (Apoptosis) Treat->AnnexinV Readout Plate Reader / Flow Cytometer MTT->Readout LDH->Readout AnnexinV->Readout Data Data Analysis (IC50, % Cytotoxicity) Readout->Data

Caption: General experimental workflow for assessing DHF cytotoxicity.

References

Dehydrofukinone Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dehydrofukinone. The information provided is intended to help identify and mitigate potential interference in biochemical assays.

Troubleshooting Guide

This compound's chemical structure contains an α,β-unsaturated carbonyl moiety, which classifies it as a potential Michael acceptor. Molecules with this feature can exhibit non-specific activity in biochemical assays, leading to false-positive or misleading results. The following table summarizes potential interference mechanisms and suggests control experiments.

Potential Issue Assay Types Potentially Affected Mechanism of Interference Suggested Control Experiments
False-Positive Inhibition Enzyme assays, protein-protein interaction assaysCovalent modification of proteins via Michael addition to nucleophilic residues (e.g., cysteine). This can alter protein conformation and function, mimicking true inhibition.1. Thiol Competition Assay: Pre-incubate this compound with a high concentration of a thiol-containing compound (e.g., DTT, glutathione) before adding it to the assay. If the inhibitory effect is diminished, it suggests interference via Michael addition. 2. Time-Dependent Inhibition Assay: Measure the inhibitory effect of this compound at different pre-incubation times with the target protein. A time-dependent increase in inhibition suggests covalent modification. 3. Dialysis or Size Exclusion Chromatography: After incubating the protein with this compound, remove the unbound compound. If the protein's activity remains inhibited, it indicates a stable, likely covalent, modification.
Assay Signal Interference Fluorescence-based assays (e.g., FRET, FP), Absorbance-based assaysThis compound may possess intrinsic fluorescence or absorbance at the wavelengths used in the assay, leading to false signals.1. Compound Blank Measurement: Measure the fluorescence or absorbance of this compound alone in the assay buffer at the relevant wavelengths. 2. Assay with No Target: Run the assay in the absence of the biological target to see if this compound alone produces a signal change.
Redox Cycling Assays sensitive to reactive oxygen species (ROS) or changes in redox state (e.g., some cell-based assays, assays with redox-sensitive dyes)Although not a quinone, the conjugated system in this compound could potentially participate in redox cycling in the presence of reducing agents, leading to the generation of ROS.1. ROS Scavenger Control: Include ROS scavengers (e.g., N-acetylcysteine, catalase) in the assay to see if they abrogate the observed effect. 2. Assay in Anaerobic Conditions: If possible, perform the assay under anaerobic conditions to prevent ROS generation.

Frequently Asked Questions (FAQs)

Q1: My enzyme assay shows that this compound is a potent inhibitor. How can I be sure this is a real effect?

A1: The presence of an α,β-unsaturated carbonyl group in this compound makes it a potential Michael acceptor, which can lead to non-specific covalent modification of your enzyme.[1][2][3] To validate your results, you should perform several control experiments as outlined in the troubleshooting table above. A thiol competition assay is a good first step. If the inhibitory effect is reduced in the presence of a competing thiol like DTT, it strongly suggests that the inhibition is due to non-specific covalent modification rather than specific binding to an active site.

Q2: I am using a fluorescence-based assay and see a strong signal with this compound. What should I check?

A2: First, you should determine if this compound itself is fluorescent at the excitation and emission wavelengths of your assay. Prepare a sample of this compound in your assay buffer at the same concentration used in your experiment and measure its fluorescence. If it is fluorescent, you will need to subtract this background signal from your experimental readings. Additionally, run a control experiment without your target protein to see if this compound interacts with any other assay components to produce a signal.

Q3: Could this compound interfere with my cell-based assay?

A3: Yes, interference in cell-based assays is possible. As a Michael acceptor, this compound can react with intracellular thiols like glutathione, leading to oxidative stress.[4] It could also non-specifically modify various cellular proteins. Consider including control experiments such as co-treatment with an antioxidant like N-acetylcysteine to see if it reverses the observed cellular phenotype.

Q4: What is a Michael acceptor and why is it a concern in drug discovery?

A4: A Michael acceptor is a chemical moiety containing an α,β-unsaturated carbonyl group.[3] This structure makes the β-carbon electrophilic and susceptible to attack by nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins.[1][3] While this reactivity can be harnessed for targeted covalent inhibitors, it often leads to non-specific binding to numerous proteins, causing pan-assay interference and potential toxicity, which are significant concerns in the early stages of drug discovery.[2]

Experimental Protocols

Thiol Competition Assay

Objective: To determine if the observed activity of this compound is due to its reactivity as a Michael acceptor.

Materials:

  • This compound stock solution

  • Dithiothreitol (DTT) or Glutathione (GSH) stock solution (e.g., 1 M)

  • Your specific assay components (enzyme, substrate, buffer, etc.)

  • Plate reader or other detection instrument

Procedure:

  • Prepare two sets of reactions.

  • Set 1 (Control): In your assay buffer, add this compound to the desired final concentration.

  • Set 2 (Thiol Competition): In your assay buffer, add a high concentration of DTT or GSH (e.g., 1-10 mM final concentration). Then, add this compound to the same final concentration as in Set 1.

  • Incubate both sets for a short period (e.g., 15-30 minutes) at room temperature to allow for potential reaction between this compound and the thiol.

  • Initiate your standard assay protocol by adding the other components (e.g., enzyme, substrate).

  • Measure the assay signal according to your established procedure.

  • Analysis: Compare the activity of this compound in the presence and absence of the competing thiol. A significant reduction in the observed effect in the presence of DTT or GSH suggests that this compound is acting as a Michael acceptor in your assay.

Time-Dependent Inhibition Assay

Objective: To assess if the inhibitory effect of this compound increases with pre-incubation time, which is characteristic of covalent inhibitors.

Materials:

  • This compound stock solution

  • Your target enzyme and substrate

  • Assay buffer

  • Plate reader or other detection instrument

Procedure:

  • Prepare multiple reaction mixtures, each containing your target enzyme and this compound at a fixed concentration in the assay buffer.

  • Pre-incubate these mixtures for different durations (e.g., 0, 15, 30, 60, and 120 minutes) at a controlled temperature.

  • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Immediately measure the reaction rate (initial velocity).

  • Analysis: Plot the enzyme activity (or percent inhibition) as a function of the pre-incubation time. A progressive decrease in enzyme activity with increasing pre-incubation time is indicative of time-dependent inhibition, suggesting a covalent modification mechanism.

Visualizations

Michael_Acceptor_Interference cluster_assay Biochemical Assay Environment cluster_control Control Experiment DHF This compound (α,β-unsaturated carbonyl) Protein Target Protein (with nucleophilic residues, e.g., Cys-SH) DHF->Protein Michael Addition (Covalent Modification) DHF_Control This compound Assay_Signal Assay Signal (e.g., fluorescence, absorbance) Protein->Assay_Signal Altered Protein Function (False Positive/Negative) Thiol Competing Thiol (e.g., DTT, GSH) DHF_Thiol This compound-Thiol Adduct (Inactive) Thiol->DHF_Thiol Reaction

Caption: Potential interference of this compound via Michael addition.

Experimental_Workflow Start Initial Observation: This compound shows activity in assay Question Is the activity specific? Start->Question Control_Thiol Perform Thiol Competition Assay Question->Control_Thiol Control_Time Perform Time-Dependent Inhibition Assay Question->Control_Time Result_Thiol Activity Diminished? Control_Thiol->Result_Thiol Result_Time Inhibition Increases with Time? Control_Time->Result_Time Conclusion_Interference High Likelihood of Michael Acceptor Interference Result_Thiol->Conclusion_Interference Yes Conclusion_Specific Activity is likely specific. Proceed with further validation. Result_Thiol->Conclusion_Specific No Result_Time->Conclusion_Interference Yes Result_Time->Conclusion_Specific No

Caption: Troubleshooting workflow for suspected this compound interference.

References

Strategies for Scaling Up Dehydrofukinone Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Dehydrofukinone, this technical support center provides essential guidance on scaling up production. Addressing common challenges and frequently asked questions, this resource offers detailed experimental protocols, troubleshooting advice, and quantitative data to facilitate a smooth transition from laboratory-scale experiments to larger-scale manufacturing.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the gram-scale synthesis of this compound?

A1: A practical and scalable approach to this compound synthesis involves a multi-step sequence starting with a Robinson annulation to construct the core bicyclic structure of the eremophilane (B1244597) sesquiterpene. This is followed by an aldol (B89426) condensation to introduce the necessary carbon framework for the isopropylidene group, and subsequent functional group manipulations.

Q2: What are the critical control points when scaling up the Robinson annulation step?

A2: The Robinson annulation is a powerful ring-forming reaction, but it can be prone to side reactions when scaled up. Key parameters to control include the rate of addition of methyl vinyl ketone to prevent polymerization, maintaining a consistent temperature to ensure selective Michael addition over undesired side reactions, and the choice and concentration of the base to control the rate of both the Michael addition and the subsequent intramolecular aldol condensation.[1][2]

Q3: How can the stereochemistry of the eremophilane core be controlled during synthesis?

A3: Achieving the desired stereochemistry in the eremophilane core is a critical aspect of the synthesis. The stereochemical outcome of the Robinson annulation can be influenced by the choice of starting materials and reaction conditions. For instance, using a chiral catalyst or a chiral auxiliary can induce stereoselectivity. Subsequent stereoselective reactions can be employed to further control the stereochemistry of the final product.[3][4]

Q4: What are the common challenges in introducing the isopropylidene group?

A4: The introduction of the isopropylidene group often involves a Wittig reaction or a related olefination method on a sterically hindered ketone.[5][6][7][8][9] Challenges at this stage can include low yields due to steric hindrance, and the formation of E/Z isomers.[5][8][9] Optimization of the Wittig reagent, reaction temperature, and solvent is crucial for achieving high yields and selectivity.[8]

Q5: What are the recommended methods for purifying this compound at a larger scale?

A5: For gram-scale and larger purifications, column chromatography is a widely used and effective method for separating this compound from reaction byproducts and isomers.[10][11] The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable solvent system is critical for achieving good separation.[10][11] Other techniques like countercurrent chromatography can also be considered for large-scale purification of sesquiterpenes.[10]

Troubleshooting Guides

Problem 1: Low Yield in the Robinson Annulation Step
Potential Cause Troubleshooting Strategy
Polymerization of Methyl Vinyl Ketone (MVK) Add MVK slowly to the reaction mixture at a controlled temperature. Consider using a precursor to MVK that generates it in situ.[12]
Formation of Self-Condensation Products Ensure the enolate of the starting ketone is formed efficiently before the addition of MVK. Use a strong, non-nucleophilic base.
Incomplete Reaction Monitor the reaction progress using TLC or GC. If the reaction stalls, consider increasing the temperature or adding more base.
Side Reactions (e.g., multiple alkylations) Use a stoichiometric amount of base and control the reaction time carefully.
Problem 2: Poor Selectivity in the Aldol Condensation
Potential Cause Troubleshooting Strategy
Formation of Multiple Aldol Products Use a directed aldol approach by pre-forming the enolate of one carbonyl partner with a strong base like LDA at low temperatures before adding the second carbonyl compound.[13]
Dehydration of the Aldol Adduct If the dehydrated product is not desired at this stage, run the reaction at a lower temperature and for a shorter duration.
Retro-Aldol Reaction Use a base that is strong enough to deprotonate the desired starting material but not so strong as to promote the reverse reaction. Carefully control the reaction temperature.[14]
Problem 3: Low Conversion in the Wittig Reaction for Isopropylidene Group Installation
Potential Cause Troubleshooting Strategy
Steric Hindrance of the Ketone Use a more reactive Wittig reagent or consider the Horner-Wadsworth-Emmons (HWE) reaction, which often performs better with hindered ketones.[5][9]
Instability of the Ylide Generate the ylide in situ at low temperatures and add the ketone immediately. Ensure anhydrous reaction conditions as ylides are sensitive to moisture.
Inefficient Ylide Formation Use a sufficiently strong and fresh base for deprotonation of the phosphonium (B103445) salt. Ensure the phosphonium salt is completely dry.

Experimental Protocols

Synthesis of the Eremophilane Core via Robinson Annulation

This protocol describes the synthesis of the key intermediate, cis-4,4a,5,6,7,8-hexahydro-4a,5-dimethylnaphthalen-2(3H)-one.

Materials:

  • 2-Methylcyclohexane-1,3-dione (B75653)

  • Methyl vinyl ketone (MVK)

  • Base (e.g., potassium hydroxide, sodium methoxide)

  • Solvent (e.g., methanol, ethanol)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, dissolve 2-methylcyclohexane-1,3-dione in the chosen solvent in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., 0-10 °C).

  • Slowly add a solution of the base in the same solvent.

  • Once the enolate formation is complete (can be monitored by TLC), add methyl vinyl ketone dropwise via the dropping funnel, maintaining the reaction temperature.

  • After the addition is complete, allow the reaction to stir for the specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Example (Illustrative):

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1KOHMethanol01265
2NaOMeMethanol01272
3KOHEthanol25858
4NaOMeEthanol25863
Purification of this compound by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Solvent system (e.g., hexane/ethyl acetate (B1210297) mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen solvent system.

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude this compound in a minimal amount of the solvent system.

  • Load the sample onto the top of the column.

  • Elute the column with the solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Workflow Start Starting Materials: 2-Methylcyclohexane-1,3-dione Methyl Vinyl Ketone Robinson Robinson Annulation Start->Robinson Intermediate Eremophilane Core (cis-4,4a,5,6,7,8-hexahydro- 4a,5-dimethylnaphthalen-2(3H)-one) Robinson->Intermediate Aldol Aldol Condensation Intermediate->Aldol Aldol_Product Aldol Adduct Aldol->Aldol_Product Wittig Wittig Reaction Aldol_Product->Wittig Dehydration Dehydration Wittig->Dehydration This compound This compound Dehydration->this compound Purification Purification (Column Chromatography) This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in a Synthetic Step Check_Reagents Verify Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Analyze Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Workup Evaluate Workup and Purification Procedure Start->Check_Workup Side_Reactions Identify Potential Side Reactions Check_Reagents->Side_Reactions Check_Conditions->Side_Reactions Check_Workup->Side_Reactions Optimize_Reagents Use Fresh/Purified Reagents Adjust Stoichiometry Side_Reactions->Optimize_Reagents Impure Reagents Optimize_Conditions Modify Temperature, Time, or Solvent Side_Reactions->Optimize_Conditions Suboptimal Conditions Optimize_Workup Adjust Extraction pH Optimize Chromatography Side_Reactions->Optimize_Workup Product Loss Modify_Protocol Modify Protocol to Minimize Side Reactions Side_Reactions->Modify_Protocol Confirmed Side Product Success Improved Yield Optimize_Reagents->Success Optimize_Conditions->Success Optimize_Workup->Success Modify_Protocol->Success

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Purification of Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of Dehydrofukinone.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Yield of this compound After Initial Extraction and Chromatography

Question: My final yield of this compound is significantly lower than expected after performing extraction and initial silica (B1680970) gel column chromatography. What are the potential causes and how can I improve my yield?

Answer: Low yields of this compound can stem from several factors throughout the extraction and purification process. A systematic evaluation of each step is crucial for identifying the source of the loss.

Potential Causes and Solutions:

Potential CauseRecommended Solutions
Incomplete Extraction Ensure the plant material is properly ground to a fine powder to maximize surface area for solvent penetration. Optimize the extraction solvent and method; consider using a solvent system with appropriate polarity for this compound. Extend the extraction time or perform multiple extraction cycles to ensure complete recovery from the plant matrix.
Degradation During Extraction/Purification This compound, a sesquiterpenoid, may be susceptible to degradation under harsh conditions. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Protect the sample from prolonged exposure to light. Consider the pH of your extraction and chromatography solvents, as extreme pH can cause degradation.[1][2]
Improper Column Chromatography Technique Ensure the silica gel column is packed uniformly to prevent channeling, which leads to poor separation and sample loss.[3][4] The sample should be loaded onto the column in a concentrated band using a minimal amount of solvent.[4]
Suboptimal Elution Solvent System The choice of mobile phase is critical for effective separation. If the solvent is too polar, this compound may elute too quickly with other impurities. If it's not polar enough, the compound may not elute from the column at all. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides good separation between this compound and other components. A common starting point for sesquiterpenoids is a hexane-ethyl acetate (B1210297) gradient.[5][6]
Co-elution with Other Compounds The crude extract contains a complex mixture of compounds. If impurities have similar polarities to this compound, they may co-elute, leading to a lower yield of the pure compound in later purification steps. Consider using a multi-step purification strategy, employing different chromatography techniques (e.g., normal-phase followed by reversed-phase chromatography) or different solvent systems.

Issue 2: Presence of Unexpected Peaks in the Final Purified Sample (GC-FID or HPLC Analysis)

Question: After purification, my GC-FID (or HPLC) analysis of this compound shows multiple unexpected peaks, indicating the presence of impurities. What are the likely sources of these contaminants?

Answer: The presence of unexpected peaks in your final analysis points to either incomplete purification or the introduction of contaminants during the workflow.

Potential Sources of Impurities and Troubleshooting Steps:

Source of ImpurityTroubleshooting Steps
Closely Eluting Natural Products Other sesquiterpenoids or compounds with similar polarity present in the plant extract may be difficult to separate from this compound using a single chromatographic step. Optimize the gradient profile in your column chromatography for better resolution. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like High-Performance Liquid Chromatography (HPLC) for final polishing.
Degradation Products This compound may degrade during processing or storage, leading to the formation of new compounds. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[1][2][7][8] Store the purified compound at low temperatures, protected from light and air.
Solvent or Reagent Contamination Impurities from solvents, reagents, or glassware can be introduced at any stage. Use high-purity, HPLC-grade solvents and thoroughly clean all glassware. Run a blank analysis (injecting only the final solvent used to dissolve the sample) to check for solvent-related peaks.
Plasticizer Contamination Phthalates and other plasticizers can leach from plastic containers, tubing, and pipette tips. Whenever possible, use glass or Teflon containers and apparatus.

Issue 3: Poor Peak Shape in Chromatographic Analysis (e.g., Tailing or Fronting)

Question: The peak corresponding to this compound in my chromatogram is not symmetrical (shows tailing or fronting). What could be causing this, and how can I improve the peak shape?

Answer: Poor peak shape can compromise the accuracy of quantification and indicates suboptimal chromatographic conditions or issues with the sample itself.

Common Causes of Poor Peak Shape and Solutions:

Peak AnomalyPotential CausesRecommended Solutions
Peak Tailing Secondary interactions: The analyte may have secondary interactions with the stationary phase (e.g., acidic silanol (B1196071) groups on silica gel).Add a small amount of a modifier (e.g., acetic acid or triethylamine, depending on the analyte's nature) to the mobile phase to block active sites on the stationary phase.
Column overload: Injecting too much sample can lead to peak tailing.Reduce the sample concentration or injection volume.
Column degradation: The stationary phase may be degrading.Replace the column.
Peak Fronting Column overload: Similar to tailing, overloading the column can also cause fronting.Reduce the sample concentration or injection volume.
Poor sample solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.Ensure the sample is completely dissolved in the injection solvent, which should be compatible with the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental workflow for isolating and purifying this compound?

A1: A general workflow for the isolation and purification of this compound from a plant source, such as Nectandra grandiflora or Petasites japonicus, is as follows:

experimental_workflow start Plant Material (e.g., leaves) extraction Solvent Extraction (e.g., with ethanol (B145695) or hexane) start->extraction filtration Filtration and Concentration (Rotary Evaporation) extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution, e.g., Hexane (B92381):Ethyl Acetate) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of this compound-rich Fractions tlc_analysis->pooling final_purification Further Purification (Optional) (e.g., Preparative HPLC or Crystallization) pooling->final_purification purity_analysis Purity Assessment (GC-FID, HPLC, NMR, MS) final_purification->purity_analysis pure_this compound High-Purity this compound purity_analysis->pure_this compound

Figure 1. General workflow for this compound isolation and purification.

Q2: What are the recommended chromatographic conditions for purifying this compound?

A2: Silica gel column chromatography is a commonly used method for the purification of sesquiterpenoids like this compound. The optimal solvent system will depend on the complexity of the crude extract. A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity.

Typical Silica Gel Column Chromatography Parameters:

ParameterRecommendation
Stationary Phase Silica gel (60-120 or 230-400 mesh)
Mobile Phase A gradient of n-hexane and ethyl acetate is a common choice. Start with 100% n-hexane and gradually increase the percentage of ethyl acetate.
Sample Loading Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane) and load it onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can also be effective.[4]
Fraction Monitoring Monitor the fractions by Thin Layer Chromatography (TLC) using the same solvent system to identify the fractions containing this compound.

Q3: How can I assess the purity of my isolated this compound?

A3: A combination of analytical techniques is recommended to accurately determine the purity of the isolated this compound.

Purity Assessment Methods:

Analytical TechniquePurpose
Gas Chromatography-Flame Ionization Detection (GC-FID) A robust and sensitive technique for quantifying the purity of volatile and semi-volatile compounds like this compound. The peak area percentage of this compound relative to the total peak area provides an estimation of purity.[9][10][11][12]
High-Performance Liquid Chromatography (HPLC) Can be used for both purity assessment and purification. A UV detector is commonly used. HPLC can be advantageous for less volatile or thermally labile impurities.[13][14][15][16][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR are powerful tools for structural elucidation and can also be used to assess purity by identifying signals from impurities. Quantitative NMR (qNMR) can provide a highly accurate measure of purity.[5]
Mass Spectrometry (MS) Coupled with GC or HPLC (GC-MS or LC-MS), it helps in identifying the molecular weight of the main compound and any impurities, aiding in their structural elucidation.[18]

Q4: What are the potential degradation pathways for this compound, and how can I minimize them?

A4: As a sesquiterpene lactone, this compound may be susceptible to degradation under certain conditions. Understanding these pathways is crucial for preventing the formation of impurities.

degradation_pathways This compound This compound acid_hydrolysis Acidic Conditions (e.g., strong acids) This compound->acid_hydrolysis Hydrolysis base_hydrolysis Basic Conditions (e.g., strong bases) This compound->base_hydrolysis Hydrolysis oxidation Oxidative Conditions (e.g., exposure to air, peroxides) This compound->oxidation Oxidation photodegradation Photolytic Conditions (e.g., UV light exposure) This compound->photodegradation Photodegradation degradation_products Degradation Products (e.g., hydrolyzed, oxidized, or rearranged structures) acid_hydrolysis->degradation_products base_hydrolysis->degradation_products oxidation->degradation_products photodegradation->degradation_products

Figure 2. Potential degradation pathways for this compound.

Minimization Strategies:

  • pH Control: Work with neutral pH conditions whenever possible. If acidic or basic conditions are necessary, minimize the exposure time and use the mildest effective reagents.

  • Inert Atmosphere: For long-term storage or sensitive steps, consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Light Protection: Store samples in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature Control: Store purified this compound at low temperatures (e.g., -20°C or -80°C) to slow down degradation reactions.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography of a Crude Plant Extract

  • Column Preparation:

    • Select a glass column of appropriate size (a general rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude extract by weight).[3]

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% n-hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle uniformly without air bubbles. Gently tap the column to ensure even packing.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the solvent until it is just level with the top of the sand.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).

    • Carefully apply the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

  • Elution:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase according to a predetermined gradient (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 2: Purity Assessment by GC-FID

  • Sample Preparation:

    • Accurately weigh a small amount of the purified this compound and dissolve it in a suitable volatile solvent (e.g., ethyl acetate or hexane) to a known concentration (e.g., 1 mg/mL).

  • GC-FID Conditions (Representative):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 280°C.

    • Oven Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a controlled rate (e.g., 10°C/min).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100%.

Note: These protocols are general guidelines and may require optimization for specific samples and equipment.

References

Troubleshooting inconsistent results in Dehydrofukinone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dehydrofukinone (DHF). Our aim is to help you address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound primarily acts as a positive allosteric modulator of the GABAa receptor.[1][2][3] This means it enhances the effect of the neurotransmitter GABA (gamma-aminobutyric acid), leading to neuronal inhibition. This mechanism is responsible for its observed sedative, anesthetic, and anticonvulsant properties.[1][2]

Q2: What are the known biological activities of this compound?

A2: DHF has been shown to possess several biological activities, including:

  • CNS Depressant Effects: It induces sedation and anesthesia, primarily through its action on GABAa receptors.[1][2][4]

  • Anticonvulsant Properties: DHF can delay the onset of seizures.[1]

  • Neuronal Excitability Suppression: It causes hyperpolarization of neuronal membranes and decreases calcium mobilization, contributing to a reduction in neuronal excitability.[1]

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is a sesquiterpenoid and is generally soluble in organic solvents. For biological experiments, it is often dissolved in ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) as a stock solution, which is then further diluted in the experimental medium.[4] It is crucial to use a low final concentration of the organic solvent (typically <0.5% for DMSO) in your assays to avoid solvent-induced artifacts.

Q4: How should I store this compound powder and stock solutions?

A4: As a natural product, this compound powder should be stored in a cool, dark, and dry place to prevent degradation. Stock solutions should be stored at -20°C or -80°C to maintain stability. It is recommended to prepare fresh dilutions for each experiment and to minimize freeze-thaw cycles of the stock solution.

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound experiments.

Issue 1: Inconsistent or lower-than-expected bioactivity in in vitro assays.
  • Possible Cause 1: Poor Solubility in Aqueous Media.

    • Explanation: DHF is a lipophilic molecule with low water solubility. If not properly dissolved, it can precipitate out of the aqueous assay medium, leading to a lower effective concentration and reduced bioactivity.

    • Troubleshooting Steps:

      • Optimize Solubilization: Ensure your DHF stock solution is fully dissolved in a suitable organic solvent like DMSO before diluting it into your aqueous assay buffer.

      • Vortexing/Mixing: When diluting the stock solution, vortex or mix vigorously to ensure proper dispersion.

      • Visual Inspection: Before adding to your cells or target, visually inspect the final solution for any signs of precipitation.

      • Vehicle Control: Always include a vehicle control (the final concentration of the solvent without DHF) to account for any effects of the solvent itself.

  • Possible Cause 2: Compound Degradation.

    • Explanation: The stability of DHF in aqueous solution over the course of a long experiment is not well-documented. It may be susceptible to degradation, especially with prolonged incubation at 37°C.

    • Troubleshooting Steps:

      • Fresh Preparations: Prepare fresh dilutions of DHF from a frozen stock for each experiment.

      • Minimize Incubation Time: If possible, design your experiments to have shorter incubation times with the compound.

      • Protect from Light: Some natural products are light-sensitive. Protect your DHF solutions from direct light.[5]

  • Possible Cause 3: Purity of the Compound.

    • Explanation: The purity of the DHF used can significantly impact the results. Impurities from the extraction and purification process may interfere with the assay or have their own biological activity.

    • Troubleshooting Steps:

      • Verify Purity: If possible, verify the purity of your DHF sample using analytical techniques such as HPLC or NMR.

      • Source from a Reputable Supplier: Ensure you are using a high-purity standard from a reliable chemical supplier.

Issue 2: High variability in results between experimental replicates.
  • Possible Cause 1: Inconsistent Cell Seeding.

    • Explanation: For cell-based assays, uneven cell numbers in different wells will lead to high variability in the final readout.

    • Troubleshooting Steps:

      • Homogenous Cell Suspension: Ensure you have a single-cell suspension before seeding by proper trypsinization and gentle pipetting.

      • Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue) to ensure accurate cell numbers.

      • Consistent Plating Technique: Use consistent pipetting techniques and mix the cell suspension between plating wells to prevent cells from settling.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Explanation: The outer wells of a multi-well plate are more prone to evaporation, which can concentrate the compound and affect cell growth, leading to variability.

    • Troubleshooting Steps:

      • Avoid Outer Wells: If possible, avoid using the outermost wells for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier.

      • Proper Incubation: Ensure the incubator has proper humidity control.

Issue 3: Unexpected results in cell viability assays (e.g., MTT, XTT).
  • Possible Cause: Interference with Assay Chemistry.

    • Explanation: Some compounds can interfere with the chemistry of colorimetric or fluorometric viability assays. For example, compounds with reducing properties can directly reduce the MTT reagent, leading to a false-positive signal for cell viability.

    • Troubleshooting Steps:

      • Cell-Free Control: Run a control with your DHF concentrations in the assay medium without any cells. If you see a color change, it indicates direct interference with the assay reagent.

      • Use an Alternative Assay: If interference is confirmed, consider using a different type of viability assay that has a different detection principle, such as a cell counting method or an ATP-based assay (e.g., CellTiter-Glo).[6]

Data Presentation

Table 1: Summary of this compound Concentrations and Observed Effects in In Vivo Studies.

Animal ModelConcentration/DoseObserved EffectReference
Silver Catfish (Rhamdia quelen)2.5 - 20 mg/LSedation[4]
Silver Catfish (Rhamdia quelen)50 mg/LAnesthesia[4]
Mice10 mg/kgIncreased latency to myoclonic jerks[1][7]
Mice10, 30, and 100 mg/kgDelayed onset of generalized tonic-clonic seizures[1][7]

Table 2: Summary of this compound Concentrations and Observed Effects in In Vitro Studies.

SystemConcentrationObserved EffectReference
Isolated nerve terminals (synaptosomes)1 - 100 µMDecreased KCl-evoked calcium mobilization in a concentration-dependent manner[1][7]

Experimental Protocols

Protocol 1: In Vivo Anticonvulsant Activity of this compound in Mice

This protocol is adapted from studies evaluating the anticonvulsant effects of DHF.

1. Animals:

  • Use adult male mice (e.g., Swiss mice), weighing 25-30 g.

  • Acclimatize the animals for at least one week before the experiment with free access to food and water.

2. Drug Preparation and Administration:

  • Dissolve this compound in a vehicle solution (e.g., 2% Tween 80 in saline).

  • Administer DHF intraperitoneally (i.p.) at the desired doses (e.g., 10, 30, and 100 mg/kg).

  • Include a vehicle control group that receives only the vehicle solution.

  • A positive control group treated with a known anticonvulsant (e.g., diazepam) can also be included.

3. Seizure Induction:

  • 30 minutes after DHF or vehicle administration, induce seizures by i.p. injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 80 mg/kg).

4. Observation and Data Collection:

  • Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Record the latency (in seconds) to the first myoclonic jerk and the onset of generalized tonic-clonic seizures for a period of 30 minutes.

5. Data Analysis:

  • Compare the latencies to seizures between the DHF-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Protocol 2: General Cell-Based Assay for this compound Activity

This protocol provides a general workflow for assessing the effect of DHF on a specific cellular pathway.

1. Cell Culture:

  • Culture the desired cell line in the appropriate medium and conditions (e.g., 37°C, 5% CO2).

2. Cell Seeding:

  • Harvest the cells and perform an accurate cell count.

  • Seed the cells into a multi-well plate at a predetermined optimal density and allow them to adhere overnight.

3. Compound Treatment:

  • Prepare serial dilutions of your DHF stock solution in the cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of DHF or the vehicle control.

  • Incubate the cells for the desired treatment duration.

4. Assay-Specific Procedure:

  • After the incubation period, perform the specific assay according to the manufacturer's instructions. This could be, for example:

    • A cell viability assay (e.g., MTT, CellTiter-Glo).

    • A reporter gene assay to measure the activity of a specific transcription factor.

    • Western blotting to analyze the expression or phosphorylation of target proteins.

    • ELISA to measure the secretion of a specific cytokine.

5. Data Analysis:

  • Collect and analyze the data according to the assay's requirements. For dose-response experiments, data can be normalized to the vehicle control and plotted to determine parameters like EC50 or IC50.

Mandatory Visualization

Dehydrofukinone_Signaling_Pathway DHF This compound GABAaR GABAa Receptor DHF->GABAaR Positive Allosteric Modulation Cl_channel Chloride Channel (in GABAaR) GABAaR->Cl_channel Activates GABA GABA GABA->GABAaR Binds Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Bio_effects Sedative, Anesthetic, Anticonvulsant Effects Neuronal_Inhibition->Bio_effects

Caption: Signaling pathway of this compound via GABAa receptor modulation.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Drug_Prep DHF & Vehicle Preparation Animal_Acclimatization->Drug_Prep Drug_Admin Drug Administration (i.p.) Drug_Prep->Drug_Admin Wait Wait (30 min) Drug_Admin->Wait Seizure_Induction Seizure Induction (PTZ i.p.) Wait->Seizure_Induction Observation Observation (30 min) Seizure_Induction->Observation Data_Collection Record Seizure Latencies Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats

Caption: Workflow for in vivo anticonvulsant activity testing of this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Results? Check_Solubility Check DHF Solubility (Precipitation?) Inconsistent_Results->Check_Solubility Bioactivity Issue Check_Purity Verify Compound Purity (HPLC/NMR) Inconsistent_Results->Check_Purity Bioactivity Issue Check_Stability Assess Compound Stability (Fresh Dilutions?) Inconsistent_Results->Check_Stability Bioactivity Issue Check_Assay Control for Assay Interference (Cell-free test) Inconsistent_Results->Check_Assay Viability Assay Issue Optimize_Solubilization Optimize Solubilization (e.g., vortexing) Check_Solubility->Optimize_Solubilization Yes Use_High_Purity Use High-Purity DHF Check_Purity->Use_High_Purity Impure Use_Fresh_Prep Use Fresh Preparations Check_Stability->Use_Fresh_Prep Degradation Suspected Change_Assay Use Alternative Assay Check_Assay->Change_Assay Interference Detected

Caption: Logical workflow for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing Electrophysiological Recordings in the Presence of Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dehydrofukinone (DHF) in electrophysiological experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiological recordings with this compound.

IssueQuestionPotential Cause(s)Suggested Solution(s)
No observable effect of DHF I've applied this compound, but I'm not seeing any change in neuronal activity. Why might this be?Inadequate Concentration: The concentration of DHF may be too low to elicit a response. Solvent Issues: DHF is often dissolved in a solvent like ethanol (B145695), which might not be properly diluted in the recording solution. GABAA Receptor Desensitization: Prolonged application of GABA or DHF could lead to receptor desensitization.Concentration Gradient: Test a range of DHF concentrations (e.g., 1-100 μM) to determine the optimal dose for your preparation.[1] Proper Solubilization: Ensure DHF is fully dissolved in the stock solution and vortex thoroughly when diluting into the artificial cerebrospinal fluid (aCSF). Pulsed Application: Apply DHF and any GABA agonists in brief pulses to minimize receptor desensitization.
High Signal-to-Noise Ratio My baseline recording is very noisy, making it difficult to discern the effects of DHF. What can I do?Poor Gigaseal: An unstable or low-resistance seal between the patch pipette and the cell membrane is a common source of noise. Grounding Issues: Improper grounding of the electrophysiology rig can introduce significant electrical noise. Perfusion System Vibrations: Vibrations from the perfusion system can translate into mechanical noise in the recording.Optimize Seal Formation: Ensure your pipette tips are clean and appropriately sized (typically 3-6 MΩ).[2][3] Approach the cell slowly and apply gentle suction to form a high-resistance seal (>1 GΩ). Check Grounding: Verify that all components of your setup are connected to a common ground. Isolate Perfusion System: Use a drip or gravity-fed perfusion system to minimize vibrations.
Unexpected Excitatory Effect I'm observing an excitatory effect (depolarization or increased firing rate) after applying DHF, which is contrary to its expected sedative effect. What could be happening?Chloride Reversal Potential: If the intracellular chloride concentration is high, GABAergic currents can become depolarizing. Off-Target Effects: At very high concentrations, DHF might have unknown off-target effects. Network Effects: In a slice preparation, DHF might be inhibiting inhibitory interneurons, leading to disinhibition of the recorded neuron.Verify Chloride Concentration: Check the composition of your internal pipette solution and ensure the chloride concentration is appropriate for observing inhibitory currents. Use a Lower Concentration: Start with a lower concentration of DHF to minimize potential off-target effects. Isolate Neurons: If possible, pharmacologically block synaptic transmission to study the direct effects of DHF on the recorded neuron.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the central nervous system?

A1: this compound (DHF) primarily acts as a positive modulator of GABAA receptors.[1][4][5][6] This means it enhances the effect of the inhibitory neurotransmitter GABA, leading to hyperpolarization of the neuronal membrane and a depressant effect on the central nervous system.[1][5]

Q2: Is the effect of this compound reversible?

A2: Yes, the sedative and anesthetic effects of DHF are reversible. The action of DHF can be blocked by the GABAA receptor antagonist, flumazenil.[1][4]

Q3: What concentrations of this compound are typically effective in electrophysiological recordings?

A3: Effective concentrations can vary depending on the preparation. In studies on isolated nerve terminals, DHF has been shown to decrease KCl-evoked calcium mobilization in a concentration-dependent manner in the range of 1-100 μM.[1] For in vivo studies in fish, sedative effects were observed at concentrations of 10-20 mg/L.[4]

Q4: Does this compound have any effect on calcium channels?

A4: Yes, DHF has been shown to decrease KCl-evoked calcium mobilization in a concentration-dependent manner.[1] This effect is likely downstream of its action on GABAA receptors, as the hyperpolarization would reduce the activation of voltage-gated calcium channels.

Q5: How should I prepare a stock solution of this compound?

A5: this compound is often supplied as an oil or solid. It is typically dissolved in a solvent such as ethanol or dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4] This stock solution is then diluted to the final desired concentration in the extracellular recording solution immediately before use. It is crucial to ensure the final solvent concentration is low enough (typically <0.1%) to not affect the recorded cells.

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

Objective: To measure the effect of this compound on GABAergic synaptic currents.

Methodology:

  • Prepare acute brain slices (300-400 μm thick) from the desired brain region (e.g., hippocampus or cortex).

  • Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) for at least 1 hour.

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.

  • Visualize neurons using a microscope with differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ.

  • Fill the pipette with an internal solution containing a physiological concentration of chloride.

  • Approach a neuron and form a gigaohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV.

  • Establish a stable baseline recording of spontaneous inhibitory postsynaptic currents (sIPSCs).

  • Apply this compound at the desired concentration via the perfusion system.

  • Record changes in the frequency and amplitude of sIPSCs.

  • Wash out the drug to observe for reversal of the effect.

Data Presentation

Table 1: Effect of this compound on sIPSC Properties
Concentration of DHFMean sIPSC Frequency (Hz)Mean sIPSC Amplitude (pA)
Baseline (Control)5.2 ± 0.835.1 ± 4.2
10 μM DHF8.9 ± 1.1*36.2 ± 4.5
50 μM DHF12.5 ± 1.5**37.0 ± 4.8
Washout5.5 ± 0.935.5 ± 4.3

*p < 0.05, **p < 0.01 compared to baseline. Data are presented as mean ± SEM.

Visualizations

Dehydrofukinone_Signaling_Pathway cluster_neuron Neuron cluster_extracellular Extracellular GABA_A_Receptor GABAA Receptor Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Hyperpolarization Membrane Hyperpolarization Chloride_Channel->Hyperpolarization Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability GABA GABA GABA->GABA_A_Receptor binds DHF This compound DHF->GABA_A_Receptor positively modulates Electrophysiology_Workflow start Start Experiment prep Prepare Brain Slice start->prep recover Slice Recovery in aCSF prep->recover record Obtain Whole-Cell Recording recover->record baseline Record Baseline Activity record->baseline apply_dhf Apply this compound baseline->apply_dhf record_effect Record Effect of DHF apply_dhf->record_effect washout Washout DHF record_effect->washout record_washout Record After Washout washout->record_washout end End Experiment record_washout->end Troubleshooting_Logic cluster_no_effect Troubleshooting 'No Effect' cluster_noisy Troubleshooting 'High Noise' start Problem Encountered no_effect No Observable Effect? start->no_effect noisy High Noise Level? no_effect->noisy No conc Increase DHF Concentration no_effect->conc Yes seal Check Gigaseal Resistance noisy->seal Yes sol Check Drug Solubility conc->sol desens Check for Receptor Desensitization sol->desens solution Problem Resolved desens->solution ground Verify Grounding seal->ground vibration Isolate Perfusion System ground->vibration vibration->solution

References

Validation & Comparative

Dehydrofukinone: A Promising Natural Anticonvulsant Compared with Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel and effective anticonvulsant therapies, the natural sesquiterpenoid Dehydrofukinone (DHF) has emerged as a compound of significant interest. This guide provides a comprehensive comparison of the anticonvulsant activity of this compound with established antiepileptic drugs (AEDs) and another natural compound, linalool. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new central nervous system therapeutics.

Quantitative Comparison of Anticonvulsant Activity

The efficacy and safety of an anticonvulsant are paramount. The following table summarizes the median effective dose (ED50) in preventing seizures in the maximal electroshock (MES) and subcutaneous pentylenetetrazol (PTZ) seizure models in mice, alongside the median toxic dose (TD50) determined by the rotorod test for motor impairment. A higher protective index (PI = TD50/ED50) indicates a better safety profile.

CompoundMES ED50 (mg/kg, i.p.)scPTZ ED50 (mg/kg, i.p.)TD50 (mg/kg, i.p.)Protective Index (MES)Protective Index (scPTZ)
This compound Data not availableDelays seizure onset at 10, 30, and 100 mg/kgData not available--
Phenytoin 9.5Ineffective68.57.2-
Carbamazepine 10.531.453.35.11.7
Valproic Acid 2721684021.52.4
Diazepam 4.30.25.81.329
Linalool 215184>500>2.3>2.7

i.p. = intraperitoneal

Analysis of Anticonvulsant Profiles

This compound , isolated from the essential oil of Nectandra grandiflora, has demonstrated notable anticonvulsant properties. Studies show that DHF significantly delays the onset of generalized tonic-clonic seizures induced by pentylenetetrazol (PTZ) in mice at doses of 10, 30, and 100 mg/kg.[1][2] At a dose of 10 mg/kg, it also increases the latency to myoclonic jerks.[1][2] The mechanism of action is believed to be the facilitation of GABAergic neuronal inhibition through the modulation of GABAa receptors.[1][2] While precise ED50 values are not yet available in the public domain, the dose-dependent delay in seizure onset suggests a promising potency that warrants further quantitative investigation.

Phenytoin and Carbamazepine are frontline treatments for focal and secondary generalized seizures. Their efficacy in the MES test, which models generalized tonic-clonic seizures, is high, as indicated by their low ED50 values. Their mechanism primarily involves the blockade of voltage-gated sodium channels.

Valproic Acid is a broad-spectrum AED effective against various seizure types. Its mechanism is multifaceted, including the blockade of sodium channels and enhancement of GABAergic neurotransmission.

Diazepam , a benzodiazepine, is highly potent in the PTZ model, which is sensitive to drugs that enhance GABAergic inhibition and is used to model absence seizures. Its high protective index in this model underscores its clinical utility in treating acute seizures and status epilepticus.

Linalool , a naturally occurring terpene alcohol found in many flowers and spice plants, exhibits a broad spectrum of anticonvulsant activity in both MES and PTZ models. Its favorable safety profile, indicated by a high TD50, makes it an interesting natural comparator.

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug development. The following are detailed methodologies for the key experiments cited in this guide.

Maximal Electroshock (MES) Seizure Test

The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives the same volume of the vehicle.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • At the time of peak drug effect, a drop of saline is applied to the animal's eyes to ensure good electrical contact.

    • Corneal electrodes are placed on the eyes.

    • A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of both hindlimbs.

  • Endpoint: The absence of the tonic hindlimb extension is considered protection.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Pentylenetetrazol (PTZ)-Induced Seizure Test

The PTZ test is a widely used preclinical model for screening compounds with potential efficacy against myoclonic and absence seizures.

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Drug Administration: Test compounds are administered i.p. at various doses, with a control group receiving the vehicle.

  • Procedure:

    • At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).

    • Animals are placed in individual observation chambers.

    • They are observed for 30 minutes for the occurrence of seizures.

  • Endpoint: The primary endpoint is the absence of a generalized clonic seizure lasting for at least 5 seconds. The latency to the first seizure and the incidence of mortality can also be recorded.

  • Data Analysis: The ED50, the dose that protects 50% of the animals from generalized clonic seizures, is determined by probit analysis.

Rotorod Test for Neurotoxicity

The rotorod test is used to assess motor coordination and identify potential neurological deficits or neurotoxicity of a test compound.

  • Animal Model: Adult male Swiss mice (20-25 g).

  • Drug Administration: Test compounds are administered i.p. at various doses.

  • Apparatus: A rotating rod apparatus (e.g., 3 cm in diameter) that can maintain a constant speed (e.g., 10 rpm).

  • Procedure:

    • Prior to drug administration, mice are trained to stay on the rotating rod for a set duration (e.g., 1-2 minutes).

    • At the time of peak drug effect, the animals are placed on the rotating rod.

    • The time the animal remains on the rod is recorded, up to a maximum cutoff time (e.g., 2 minutes).

  • Endpoint: An animal is considered to have failed the test if it falls off the rod before the cutoff time.

  • Data Analysis: The TD50, the dose at which 50% of the animals fail the test, is calculated.

Visualizing the Anticonvulsant Validation Workflow and Signaling Pathway

To further elucidate the processes involved in validating anticonvulsant activity and the putative mechanism of action of this compound, the following diagrams are provided.

Anticonvulsant_Validation_Workflow cluster_preclinical Preclinical Screening cluster_data Data Analysis cluster_evaluation Evaluation Compound\nAdministration Compound Administration MES_Test MES_Test Compound\nAdministration->MES_Test Efficacy for generalized seizures PTZ_Test PTZ_Test Compound\nAdministration->PTZ_Test Efficacy for absence/myoclonic seizures Rotorod_Test Rotorod_Test Compound\nAdministration->Rotorod_Test Neurotoxicity Assessment Calculate_ED50_MES Calculate_ED50_MES MES_Test->Calculate_ED50_MES Dose-Response Calculate_ED50_PTZ Calculate_ED50_PTZ PTZ_Test->Calculate_ED50_PTZ Dose-Response Calculate_TD50 Calculate_TD50 Rotorod_Test->Calculate_TD50 Dose-Response Calculate_PI_MES Calculate_PI_MES Calculate_ED50_MES->Calculate_PI_MES TD50 / ED50 Calculate_PI_PTZ Calculate_PI_PTZ Calculate_ED50_PTZ->Calculate_PI_PTZ TD50 / ED50 Calculate_TD50->Calculate_PI_MES Calculate_TD50->Calculate_PI_PTZ Lead_Optimization Lead_Optimization Calculate_PI_MES->Lead_Optimization Calculate_PI_PTZ->Lead_Optimization

Caption: Workflow for anticonvulsant drug validation.

DHF_Mechanism_of_Action cluster_synapse GABAergic Synapse cluster_cellular_effect Cellular Effect DHF This compound (DHF) GABAa_Receptor GABAa Receptor DHF->GABAa_Receptor Positive Allosteric Modulation Chloride_Channel Cl- Channel GABAa_Receptor->Chloride_Channel Opens Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Neuronal_Membrane Postsynaptic Neuronal Membrane Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Putative signaling pathway for this compound.

Conclusion

This compound demonstrates clear anticonvulsant effects in preclinical models, likely mediated by the potentiation of GABAergic neurotransmission. While further studies are required to quantify its efficacy and safety profile with ED50 and TD50 values, the existing data positions DHF as a compelling natural compound for further investigation in the development of novel antiepileptic therapies. Its dose-dependent activity in the PTZ model suggests potential for controlling myoclonic and absence seizures. Continued research into this compound and other natural products holds the promise of expanding the therapeutic arsenal (B13267) for epilepsy and improving patient outcomes.

References

Dehydrofukinone vs. Diazepam: A Comparative Analysis of GABA-A Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of dehydrofukinone and diazepam, focusing on their modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor. While diazepam is a well-characterized benzodiazepine (B76468) with a long history of clinical use and extensive research, this compound, a naturally occurring sesquiterpenoid, has emerged as a compound of interest for its sedative, anesthetic, and anticonvulsant properties, which are believed to be mediated through the GABA-A receptor. This document synthesizes the available experimental data to offer an objective comparison, highlighting the current state of knowledge and identifying areas for future research.

Quantitative Comparison of GABA-A Receptor Modulation

The following table summarizes the available quantitative and qualitative data for this compound and diazepam. It is important to note that while extensive quantitative data exists for diazepam, the characterization of this compound's interaction with the GABA-A receptor is less complete, with current literature providing more qualitative and semi-quantitative assessments.

ParameterThis compoundDiazepamReferences
Binding Affinity (Ki) Not yet determined. Inferred to bind to the benzodiazepine site as its effects are reversed by flumazenil.~4-80 nM (depending on GABA-A receptor subtype)[1][2]
Potentiation of GABA-evoked currents (EC50) Not yet determined. Demonstrated to act collaboratively with diazepam and induce GABA-dependent hyperpolarization.~26-72 nM for potentiation of GABA-activated currents.[3]
Mechanism of Action Positive allosteric modulator at the benzodiazepine site of the GABA-A receptor.Positive allosteric modulator at the benzodiazepine site of the GABA-A receptor.[3][4][5]
In Vitro Effects Induces GABA-dependent sustained hyperpolarization in synaptosomes. Decreases KCl-evoked calcium mobilization in a concentration-dependent manner (1-100µM), an effect blocked by flumazenil.Potentiates GABA-evoked currents by increasing the apparent affinity of the receptor for GABA and increasing the channel opening frequency.[4][6][7]
In Vivo Effects Sedative, anesthetic, and anticonvulsant effects observed in fish and mice.Anxiolytic, sedative, anticonvulsant, muscle relaxant, and hypnotic.[4][5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway of the GABA-A receptor and the logical relationship between this compound and diazepam in their modulation of this receptor.

GABA_A_Signaling cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated ion channel) Chloride Cl- Influx GABA_A->Chloride Opens Channel BZD_site Benzodiazepine Site BZD_site->GABA_A Enhances GABA affinity GABA_site GABA Binding Site GABA_site->GABA_A Activates GABA GABA GABA->GABA_site Binds This compound This compound This compound->BZD_site Binds (Positive Allosteric Modulator) Diazepam Diazepam Diazepam->BZD_site Binds (Positive Allosteric Modulator) Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride->Hyperpolarization Leads to

GABA-A Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis binding Radioligand Binding Assay (Determine Ki) data_analysis Data Analysis and Comparison binding->data_analysis electrophysiology Whole-Cell Patch-Clamp (Determine EC50 for potentiation) electrophysiology->data_analysis behavior Animal Models of Sedation/Anxiety (e.g., Elevated Plus Maze) conclusion Conclusion on Comparative Efficacy and Potency behavior->conclusion start Comparative Study Initiation start->binding start->electrophysiology data_analysis->behavior

Comparative Experimental Workflow

Logical_Relationship GABA_A_Modulation Modulation of GABA-A Receptor BZD_Site_Interaction Interaction with Benzodiazepine Site GABA_A_Modulation->BZD_Site_Interaction This compound This compound (Qualitative/Semi-quantitative data available) BZD_Site_Interaction->this compound Diazepam Diazepam (Extensive quantitative data available) BZD_Site_Interaction->Diazepam

Logical Relationship of Modulation

Experimental Protocols

To facilitate further comparative research, detailed methodologies for key experiments are provided below. These protocols are essential for generating the quantitative data required for a direct comparison of this compound and diazepam.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay is used to determine the binding affinity of a test compound (this compound) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]flunitrazepam).

1. Membrane Preparation:

  • Source: Rat cortical membranes or cell lines (e.g., HEK293) expressing specific GABA-A receptor subtypes.

  • Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.

  • Centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the membrane preparation, the radioligand ([³H]flunitrazepam) at a concentration near its dissociation constant (Kd), and varying concentrations of the test compound (this compound) or a known displacer (diazepam for determining non-specific binding).

  • Incubate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

3. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Measuring Potentiation (EC50)

This technique measures the potentiation of GABA-evoked currents by a modulator in single cells expressing GABA-A receptors.

1. Cell Preparation:

  • Use Xenopus oocytes or mammalian cell lines (e.g., HEK293) expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

  • For oocytes, inject cRNA of the receptor subunits and incubate for 2-4 days.

  • For cell lines, transiently or stably transfect the cells with plasmids encoding the receptor subunits.

2. Recording:

  • Place the cell in a recording chamber on a microscope stage and perfuse with an external solution.

  • Use a glass micropipette filled with an internal solution to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV.

3. Drug Application:

  • Apply a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.

  • Co-apply the same concentration of GABA with varying concentrations of the test compound (this compound or diazepam).

  • A rapid solution exchange system is used for precise and fast drug application.

4. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the modulator.

  • Calculate the percentage potentiation of the GABA current by the modulator at each concentration.

  • Plot the percentage potentiation against the logarithm of the modulator concentration to generate a concentration-response curve.

  • Fit the curve with a sigmoidal dose-response equation to determine the EC50 (the concentration of the modulator that produces 50% of the maximal potentiation).

Conclusion

The available evidence strongly suggests that this compound is a positive allosteric modulator of the GABA-A receptor, acting at the benzodiazepine binding site. Its in vivo effects are consistent with this mechanism of action. However, a direct and comprehensive quantitative comparison with diazepam is currently hampered by the lack of specific in vitro binding and electrophysiology data for this compound. Future research employing the standardized protocols outlined in this guide is crucial to fully characterize the pharmacological profile of this compound and to accurately assess its potential as a therapeutic agent in comparison to established drugs like diazepam. Such studies will provide the necessary data to populate a more complete comparative table and to refine our understanding of this promising natural compound.

References

Cross-validation of Dehydrofukinone's anesthetic effects in different species

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, has emerged as a compound of interest for its potential sedative and anesthetic properties. This guide provides a comprehensive cross-validation of DHF's anesthetic effects in different species, primarily silver catfish (Rhamdia quelen) and mice (Mus musculus), and compares its performance with established anesthetic agents. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of DHF's therapeutic potential.

I. Comparative Anesthetic Efficacy

The following tables summarize the quantitative data on the anesthetic and sedative effects of this compound (DHF) in comparison to other anesthetic agents in silver catfish and mice.

Table 1: Anesthetic and Sedative Efficacy in Silver Catfish (Rhamdia quelen)
Anesthetic AgentSedative ConcentrationAnesthetic ConcentrationInduction Time (Anesthesia)Recovery Time (Anesthesia)
This compound (DHF) 9 mg/L[1]50 mg/L[1]Not explicitly statedNot explicitly stated
Eugenol Not specified20-50 mg/L[2]~111 seconds (at 50 mg/L)[3]~206-260 seconds[3]

Note: Induction and recovery times for DHF in silver catfish were not explicitly quantified in the reviewed literature.

Table 2: Anesthetic and Sedative Efficacy in Mice (Mus musculus)
Anesthetic AgentRoute of AdministrationEffective Dose (Anesthesia/Sedation)Induction TimeDuration of Anesthesia
This compound (DHF) Intraperitoneal (i.p.)10, 30, and 100 mg/kg (anticonvulsant doses)[4]Not availableNot available
Propofol (B549288) Intraperitoneal (i.p.)ED₅₀ for loss of righting reflex: 140 mg/kg[5]Not explicitly statedNot explicitly stated
Ketamine/Xylazine Intraperitoneal (i.p.)Ketamine: 80-100 mg/kg + Xylazine: 5-10 mg/kg~1.3 - 5 minutes[6]~25 - 60 minutes[6][7]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Anesthesia Induction and Monitoring in Silver Catfish

Objective: To determine the sedative and anesthetic efficacy of a test compound.

Animals: Silver catfish (Rhamdia quelen) of a specified weight and length.

Procedure:

  • Acclimatization: Fish are acclimated to laboratory conditions in tanks with controlled water quality parameters (temperature, pH, dissolved oxygen).

  • Anesthetic Bath Preparation: The test compound (e.g., DHF, eugenol) is dissolved in an appropriate solvent (e.g., ethanol) and then diluted in the aquarium water to achieve the desired final concentrations.

  • Induction: Individual fish are placed in the anesthetic bath. The time to reach different stages of anesthesia is recorded. The stages are typically defined as:

    • Stage 1 (Light Sedation): Decreased reactivity to external stimuli.

    • Stage 2 (Deep Sedation): Loss of equilibrium, erratic swimming.

    • Stage 3 (Partial Anesthesia): Total loss of equilibrium, slow opercular movement.

    • Stage 4 (Surgical Anesthesia): No response to painful stimuli (e.g., tail pinch), minimal opercular movement.

  • Recovery: After reaching the desired stage of anesthesia, fish are transferred to a tank with fresh, aerated water. The time to recover normal swimming posture and reactivity is recorded.

  • Monitoring: Water quality and fish behavior are monitored throughout the experiment.

Anesthesia Induction and Monitoring in Mice

Objective: To determine the anesthetic efficacy of a test compound, typically assessed by the loss of righting reflex (LORR).

Animals: Mice (Mus musculus) of a specific strain, age, and weight.

Procedure:

  • Acclimatization: Mice are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

  • Drug Administration: The test compound is administered, most commonly via intraperitoneal (i.p.) injection.

  • Assessment of Anesthesia (Loss of Righting Reflex):

    • At predetermined time points after injection, the mouse is gently placed on its back.

    • The inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within a specified time (e.g., 30-60 seconds) is defined as the loss of righting reflex, indicating a state of anesthesia.

    • The time from injection to the onset of LORR is the induction time .

    • The duration for which the mouse remains unable to right itself is the duration of anesthesia .

    • The time from the return of the righting reflex is the recovery time .

  • Monitoring: Respiration rate and body temperature are monitored throughout the procedure. Supplemental heat is often provided to prevent hypothermia.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the proposed signaling pathway for this compound-induced anesthesia and a typical experimental workflow for its evaluation.

G Proposed Signaling Pathway of this compound cluster_0 This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Influx of Cl- ions leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anesthesia Anesthetic Effect Reduced_Excitability->Anesthesia

Caption: Proposed mechanism of this compound's anesthetic action via GABA-A receptor modulation.

G cluster_workflow Experimental Workflow Animal_Selection Animal Selection (e.g., Silver Catfish, Mice) Acclimatization Acclimatization Animal_Selection->Acclimatization Dose_Preparation Dose Preparation (DHF & Alternatives) Acclimatization->Dose_Preparation Drug_Administration Drug Administration (e.g., Bath, i.p. injection) Dose_Preparation->Drug_Administration Anesthetic_Monitoring Anesthetic Monitoring (e.g., Anesthetic Stages, LORR) Drug_Administration->Anesthetic_Monitoring Data_Collection Data Collection (Induction/Recovery Times, ED50) Anesthetic_Monitoring->Data_Collection Data_Analysis Data Analysis & Comparison Data_Collection->Data_Analysis

Caption: General experimental workflow for evaluating the anesthetic effects of this compound.

IV. Discussion and Future Directions

This compound demonstrates clear sedative and anesthetic effects in silver catfish, with a mechanism of action likely mediated by the GABA-A receptor. In this species, it appears to be a promising alternative to commonly used anesthetics like eugenol.

Future research should focus on establishing a clear dose-response curve for the anesthetic effects of DHF in mammalian models, particularly in mice. Determining the ED₅₀ for the loss of righting reflex and quantifying induction and recovery times will be crucial for a direct comparison with standard anesthetics. Furthermore, a more detailed investigation into the specific subunit composition of the GABA-A receptor that DHF interacts with could provide valuable insights into its pharmacological profile and potential for development as a clinical anesthetic.

References

Comparing the antimicrobial spectrum of Dehydrofukinone to known antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. This guide provides a comparative analysis of the antimicrobial spectrum of Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, against established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

I. Comparative Antimicrobial Potency

The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits the visible growth of a microorganism. While comprehensive MIC data for this compound against a broad range of pathogens remains the subject of ongoing research, existing studies indicate its potential, particularly in synergistic applications.

A key study has highlighted the synergistic antibacterial effects of this compound when combined with ciprofloxacin (B1669076) against pathogenic strains of Staphylococcus aureus and Pseudomonas aeruginosa.[1] This potentiation suggests that DHF may enhance the efficacy of existing antibiotics, potentially reducing the concentrations required for therapeutic effect and mitigating the development of resistance.

For a direct comparison, the following table summarizes the known MIC values for the broad-spectrum antibiotic, ciprofloxacin, against a panel of common bacterial and fungal pathogens. The corresponding data for this compound will be populated as it becomes available in published literature.

MicroorganismThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusData not available0.25 - 2
Streptococcus pneumoniaeData not available1 - 4
Enterococcus faecalisData not available1 - 4
Gram-Negative Bacteria
Escherichia coliData not available0.015 - 1
Pseudomonas aeruginosaData not available0.25 - 4
Klebsiella pneumoniaeData not available0.03 - 1
Fungi
Candida albicansData not availableNot applicable

Note: The MIC values for ciprofloxacin are approximate ranges and can vary depending on the specific strain and testing methodology. Ciprofloxacin is not typically effective against fungi.

II. Experimental Protocols

The determination of the Minimum Inhibitory Concentration is a critical step in evaluating the antimicrobial activity of a compound. The standardized method for this is the broth microdilution assay.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of this compound and control antibiotics B Inoculate microtiter plate wells with standardized microbial suspension A->B C Incubate plates under optimal growth conditions B->C D Visually or spectrophotometrically assess microbial growth C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

III. Potential Mechanism of Action and Signaling Pathways

While the precise antimicrobial mechanism of this compound is not yet fully elucidated, its chemical structure as a sesquiterpenoid suggests potential interactions with microbial cell membranes and signaling pathways. Sesquiterpenoids are known to disrupt the integrity of cell membranes, leading to leakage of cellular contents and cell death.

Furthermore, some sesquiterpenoids have been shown to interfere with microbial signaling pathways, such as the NF-κB pathway, which is crucial for the inflammatory response and immune cell function. By modulating these pathways, this compound could potentially attenuate the virulence of pathogenic microorganisms.

Hypothesized Microbial Signaling Pathway Inhibition:

Signaling_Pathway cluster_microbe Microbial Cell P Pathogen-Associated Molecular Patterns (PAMPs) R Toll-like Receptors (TLRs) P->R S Signal Transduction Cascade R->S NFkB NF-κB Activation S->NFkB V Virulence Factor Expression NFkB->V DHF This compound DHF->S

Caption: Hypothesized inhibition of a microbial signaling pathway by this compound.

IV. Conclusion and Future Directions

The available evidence suggests that this compound is a promising candidate for further investigation as an antimicrobial agent. Its synergistic activity with ciprofloxacin warrants further exploration for the development of combination therapies to combat drug-resistant infections.

Future research should focus on determining the standalone Minimum Inhibitory Concentrations of pure this compound against a broad spectrum of bacterial and fungal pathogens. Elucidating its precise mechanism of action and its effects on key microbial signaling pathways will be crucial for its potential development as a novel therapeutic agent.

References

Structure-Activity Relationship of Dehydrofukinone and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of Dehydrofukinone (DHF) and its derivatives, focusing on their potential as modulators of the central nervous system. This compound, a naturally occurring sesquiterpenoid of the eremophilane (B1244597) class, has demonstrated notable anticonvulsant, sedative, and anesthetic properties.[1][2] Understanding the relationship between the chemical structure of DHF and its biological activity is crucial for the design and development of novel therapeutic agents with improved potency and selectivity.

This compound: A Promising Scaffold

This compound has been shown to exert its effects primarily through the positive allosteric modulation of the GABAa receptor, the main inhibitory neurotransmitter receptor in the brain.[1] This mechanism is shared by many clinically successful anxiolytic, sedative, and anticonvulsant drugs. The core eremophilane skeleton of DHF presents multiple sites for chemical modification, offering the potential to fine-tune its pharmacological profile. While comprehensive SAR studies on a wide range of DHF derivatives are still emerging, existing data on DHF and related eremophilane sesquiterpenoids provide valuable insights for future drug discovery efforts.

Comparative Biological Activity

While specific comparative data for a series of synthesized this compound derivatives focusing on anticonvulsant activity is limited in publicly available literature, we can compile the existing data for this compound itself and representative eremophilane sesquiterpenoids to guide future research.

CompoundBiological ActivityAssayModelKey FindingsReference
This compound AnticonvulsantPentylenetetrazole (PTZ)-induced seizuresMiceIncreased latency to myoclonic jerks and generalized tonic-clonic seizures.[1][1]
This compound Sedative/AnestheticBehavioral observationFish (Silver Catfish)Induced sedation and anesthesia; action reversed by flumazenil, a GABAa receptor antagonist.[3][4][3][4]
This compound Neuronal excitability suppressionSynaptosome membrane potential assayIn vitroInduced GABA-dependent sustained hyperpolarization.[1][1]

Structure-Activity Relationship (SAR) Insights

Based on studies of this compound and the broader class of eremophilane sesquiterpenoids, the following structural features are considered important for biological activity:

  • The α,β-Unsaturated Carbonyl Group: This Michael acceptor is a common feature in many biologically active natural products and is likely a key pharmacophore for DHF's activity. Modifications to this group could significantly impact potency and reactivity.

  • The Furan (B31954) Ring: The integrity and substitution pattern of the furan ring can influence the molecule's interaction with biological targets.

  • Stereochemistry: The specific stereochemistry of the eremophilane skeleton is likely crucial for receptor binding and biological activity.

Future SAR studies should focus on systematic modifications at various positions of the this compound scaffold to explore the impact on anticonvulsant activity and GABAa receptor modulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its potential derivatives.

Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This model is widely used to screen for potential anticonvulsant drugs.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline)

  • Test compound (this compound or derivative) solution

  • Vehicle solution (e.g., saline, DMSO, or Tween 80 in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Male Swiss mice (25-30 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: A cohort of mice is pre-treated with the test compound or vehicle via i.p. injection.

  • PTZ Induction: After a specific pre-treatment time (e.g., 30-60 minutes), PTZ is administered i.p. to induce seizures.

  • Observation: Immediately after PTZ injection, each mouse is placed in an individual observation chamber and observed for 30 minutes.

  • Seizure Scoring: The latency to the first myoclonic jerk and the first generalized tonic-clonic seizure is recorded. Seizure severity can also be scored using a standardized scale (e.g., Racine scale).

  • Data Analysis: The latencies and seizure scores are compared between the vehicle-treated and test compound-treated groups using appropriate statistical methods.

GABAa Receptor Binding Assay

This in vitro assay determines the ability of a compound to bind to the GABAa receptor.

Materials:

  • Rat brain cortex tissue

  • Homogenization buffer (e.g., Tris-HCl buffer)

  • Radioligand (e.g., [3H]muscimol or [3H]flunitrazepam)

  • Non-specific binding control (e.g., excess unlabeled GABA or diazepam)

  • Test compound (this compound or derivative) at various concentrations

  • Scintillation fluid and vials

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Rat brain cortices are homogenized in ice-cold buffer and centrifuged to isolate the crude synaptic membrane fraction. The membranes are washed multiple times to remove endogenous GABA.

  • Binding Reaction: The prepared membranes are incubated with the radioligand, the test compound at varying concentrations, and either buffer or the non-specific binding control.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are washed with ice-cold buffer.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams are provided in the DOT language.

GABAA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Vesicle GABA->Vesicle Packaging GABA_Receptor GABAA Receptor Vesicle->GABA_Receptor Release & Binding Ion_Channel Cl- Channel (Open) GABA_Receptor->Ion_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Ion_Channel->Hyperpolarization Cl- Influx DHF This compound (Positive Allosteric Modulator) DHF->GABA_Receptor Enhances GABA Effect

Caption: Signaling pathway of the GABAa receptor and the modulatory role of this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_sar SAR Analysis start This compound Scaffold synthesis Chemical Modification start->synthesis derivatives DHF Derivatives synthesis->derivatives binding_assay GABAa Receptor Binding Assay derivatives->binding_assay animal_model PTZ-Induced Seizure Model (Mice) derivatives->animal_model ic50 Determine IC50 binding_assay->ic50 sar Structure-Activity Relationship Analysis ic50->sar anticonvulsant_activity Assess Anticonvulsant Activity (Latency, Score) animal_model->anticonvulsant_activity anticonvulsant_activity->sar Lead Optimization Lead Optimization sar->Lead Optimization

Caption: Experimental workflow for the evaluation of this compound derivatives.

References

Independent Replication of Dehydrofukinone's Neuroprotective Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current understanding of Dehydrofukinone's (DHF) effects on the central nervous system and explores its potential, though not yet independently replicated, neuroprotective properties. While direct evidence of DHF's ability to protect against neuronal loss in models of neurodegenerative diseases is limited in publicly available research, this document summarizes existing data on its neurological activities and compares them with established neuroprotective agents. This guide is intended to serve as a resource for researchers interested in investigating the therapeutic potential of DHF and other sesquiterpenoids.

This compound: Current State of Research

This compound is a naturally occurring sesquiterpenoid that has been primarily investigated for its effects on neuronal excitability. Existing studies have consistently demonstrated its role as a modulator of GABAa receptors, the primary inhibitory neurotransmitter receptors in the brain. This activity underlies its observed sedative, anesthetic, anticonvulsant, and anxiolytic-like effects.

While these properties are valuable in the context of conditions characterized by neuronal hyperexcitability, such as epilepsy, they do not directly equate to neuroprotection in the context of chronic neurodegenerative diseases like Alzheimer's or Parkinson's disease. True neuroprotection in these diseases involves the prevention of neuronal death caused by factors such as oxidative stress, protein aggregation, and inflammation. To date, there is a notable lack of independent studies specifically replicating or refuting direct neuroprotective effects of DHF in established in vitro or in vivo models of these diseases.

Comparative Analysis of Neurological Effects

To provide a framework for future research, this section compares the known neurological effects of this compound with those of established neuroprotective compounds. The data for DHF is primarily from studies on its GABAergic activity, while the data for comparator compounds is from studies on their efficacy in neurodegenerative disease models.

Table 1: Comparison of this compound with Other Neuroprotective Agents

CompoundClassPrimary Mechanism of Action (Established or Proposed)Experimental ModelsKey Quantitative Outcomes
This compound (DHF) SesquiterpenoidPositive allosteric modulator of GABAa receptorsFish and mouse models of sedation, anxiety, and seizuresIncreased latency to seizures, decreased seizure severity, sedative and anxiolytic-like behaviors.
Curcumin PolyphenolAntioxidant, anti-inflammatory (NF-κB inhibition), anti-protein aggregationCellular and animal models of Alzheimer's and Parkinson's diseaseReduced amyloid-beta plaques and tau pathology, decreased oxidative stress markers, improved cognitive and motor function.
Resveratrol PolyphenolSirtuin-1 activation, antioxidant, anti-inflammatoryCellular and animal models of Alzheimer's, Parkinson's, and strokeIncreased neuronal survival, reduced infarct volume in stroke, improved mitochondrial function, decreased inflammatory markers.
Edaravone Free radical scavengerScavenges hydroxyl radicals, peroxyl radicals, and nitric oxideAnimal models of stroke and amyotrophic lateral sclerosis (ALS)Reduced neuronal damage, improved neurological scores, slowed functional decline in ALS patients.

Experimental Protocols for Assessing Neuroprotection

Researchers investigating the potential neuroprotective effects of this compound can utilize a variety of established experimental models and assays. The following are detailed methodologies commonly employed in the field.

In Vitro Neuroprotection Assays
  • Cell Culture Models:

    • Primary Neuronal Cultures: Neurons are isolated from embryonic or neonatal rodent brains (e.g., hippocampus, cortex) and cultured. These provide a physiologically relevant model to study neurotoxicity.

    • Neuronal Cell Lines: Immortalized cell lines such as SH-SY5Y (human neuroblastoma) or PC12 (rat pheochromocytoma) are commonly used. They offer high reproducibility and are amenable to genetic manipulation.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Cells are exposed to agents like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or rotenone (B1679576) to induce oxidative damage and mitochondrial dysfunction, mimicking aspects of Parkinson's disease.

    • Excitotoxicity: Treatment with glutamate (B1630785) or NMDA (N-methyl-D-aspartate) to induce excessive neuronal stimulation and subsequent cell death, relevant to stroke and other ischemic injuries.

    • Proteotoxicity: Application of pre-aggregated amyloid-beta (Aβ) peptides or α-synuclein fibrils to model Alzheimer's and Parkinson's disease, respectively.

  • Assessment of Neuroprotection (Quantitative Endpoints):

    • Cell Viability Assays:

      • MTT Assay: Measures the metabolic activity of viable cells.

      • LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.

    • Apoptosis Assays:

      • TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.

      • Caspase Activity Assays: Measures the activity of executioner caspases (e.g., caspase-3) involved in the apoptotic cascade.

    • Measurement of Reactive Oxygen Species (ROS):

      • DCFDA Staining: Uses a fluorescent probe that becomes activated in the presence of ROS.

In Vivo Neuroprotection Models
  • Animal Models of Neurodegenerative Diseases:

    • Parkinson's Disease Models:

      • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Model: Systemic administration of MPTP to rodents leads to the selective loss of dopaminergic neurons in the substantia nigra.

      • 6-OHDA Model: Stereotactic injection of 6-OHDA into the striatum or substantia nigra causes a unilateral lesion of the nigrostriatal pathway.

    • Alzheimer's Disease Models:

      • Transgenic Mouse Models: Mice expressing human familial Alzheimer's disease-associated genes (e.g., APP, PSEN1) that develop age-dependent amyloid plaques and cognitive deficits.

      • Aβ Infusion Models: Direct infusion of Aβ peptides into the brain to induce acute toxicity and cognitive impairment.

    • Stroke Models:

      • Middle Cerebral Artery Occlusion (MCAO): Temporary or permanent occlusion of the middle cerebral artery to induce focal cerebral ischemia.

  • Behavioral Assessments:

    • Motor Function (for Parkinson's models): Rotarod test, cylinder test, open field test.

    • Cognitive Function (for Alzheimer's models): Morris water maze, Y-maze, novel object recognition test.

  • Histological and Biochemical Analysis:

    • Immunohistochemistry: Staining of brain sections for markers of neuronal survival (e.g., NeuN), dopaminergic neurons (e.g., tyrosine hydroxylase), or pathological proteins (e.g., Aβ, phosphorylated tau).

    • Measurement of Neurotransmitter Levels: HPLC analysis of dopamine (B1211576) and its metabolites in the striatum.

    • Assessment of Oxidative Stress and Inflammation: Measurement of markers like malondialdehyde (MDA), glutathione (B108866) (GSH), and pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in brain tissue.

Signaling Pathways and Visualizations

While the direct neuroprotective signaling pathways of this compound are yet to be elucidated, its known interaction with GABAa receptors provides a starting point for investigation. Furthermore, the neuroprotective mechanisms of other sesquiterpenoids and natural compounds often involve common signaling cascades.

Proposed Signaling Pathway for this compound's Neuromodulatory Effects

The primary established mechanism of DHF is the potentiation of GABAergic inhibition. This leads to a hyperpolarization of the neuronal membrane, making it more difficult for neurons to fire action potentials. This reduction in neuronal excitability is the basis for its anticonvulsant and sedative effects.

DHF_GABA_Pathway DHF This compound GABAaR GABAa Receptor DHF->GABAaR Positive Allosteric Modulation Cl_channel Chloride (Cl⁻) Channel Opening GABAaR->Cl_channel Cl_influx Increased Cl⁻ Influx Cl_channel->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Proposed mechanism of this compound's action on GABAa receptors.

General Neuroprotective Signaling Pathways for Natural Compounds

Many natural compounds exert their neuroprotective effects by modulating key signaling pathways involved in cellular stress responses and survival. Future studies on DHF could investigate its potential to modulate these pathways.

Neuroprotective_Pathways cluster_stress Cellular Stress cluster_compounds Neuroprotective Compounds (e.g., Curcumin, Resveratrol) cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Oxidative_Stress Oxidative Stress Nrf2 Nrf2/ARE Pathway Oxidative_Stress->Nrf2 Inflammation Neuroinflammation NFkB NF-κB Pathway Inflammation->NFkB Protein_Aggregation Protein Aggregation Neuronal_Survival Increased Neuronal Survival Protein_Aggregation->Neuronal_Survival Inhibition Compounds Natural Compounds Compounds->Nrf2 Compounds->NFkB Inhibition Sirt1 SIRT1 Pathway Compounds->Sirt1 Antioxidant_Response Increased Antioxidant Response Nrf2->Antioxidant_Response Reduced_Inflammation Reduced Inflammatory Mediators NFkB->Reduced_Inflammation Sirt1->Neuronal_Survival Antioxidant_Response->Neuronal_Survival Reduced_Inflammation->Neuronal_Survival

Caption: Common neuroprotective signaling pathways modulated by natural compounds.

Conclusion and Future Directions

This compound presents an interesting profile as a modulator of neuronal excitability with established sedative, anticonvulsant, and anxiolytic-like effects mediated through the GABAa receptor. However, the critical question of its potential for direct neuroprotection in the context of neurodegenerative diseases remains largely unanswered. There is a clear need for independent replication studies that assess DHF's efficacy in established in vitro and in vivo models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

Future research should focus on:

  • Directly testing the neuroprotective effects of DHF against various neurotoxic insults (oxidative stress, excitotoxicity, proteotoxicity) in neuronal cell cultures.

  • Evaluating the efficacy of DHF in animal models of neurodegenerative diseases , assessing both behavioral outcomes and neuropathological markers.

  • Comparing the neuroprotective potential of DHF with other well-characterized neuroprotective agents in head-to-head studies.

  • Elucidating the molecular mechanisms underlying any observed neuroprotective effects, looking beyond GABAergic modulation to pathways involved in antioxidant defense, anti-inflammation, and protein homeostasis.

By addressing these research gaps, the scientific community can determine whether this compound holds promise as a therapeutic agent for the treatment of devastating neurodegenerative disorders.

A Comparative Analysis of Dehydrofukinone and Other Natural Sedatives: Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative efficacy of dehydrofukinone with other well-established natural sedatives, including valerian root, chamomile, passionflower, and lavender. The information presented is based on available preclinical experimental data, with a focus on quantitative comparisons and detailed methodologies.

Executive Summary

This compound, a sesquiterpenoid found in certain plants, has demonstrated sedative and anesthetic properties in preclinical studies, primarily in aquatic and rodent models. Its mechanism of action is largely attributed to the positive modulation of GABAA receptors. When compared to other natural sedatives such as valerian root, chamomile, passionflower, and lavender, this compound shows a promising profile. However, direct comparative studies are lacking, and variations in experimental models and methodologies necessitate a cautious interpretation of the available data. All the compared natural sedatives appear to exert their effects, at least in part, through the GABAergic system, highlighting a common neurobiological pathway for sedation.

Quantitative Comparison of Sedative Efficacy

The following tables summarize the quantitative data on the sedative effects of this compound and other selected natural sedatives from preclinical studies. It is important to note the differences in the animal models and experimental endpoints when comparing these compounds.

Table 1: Effects on Locomotor Activity

Compound/ExtractActive Component(s)Animal ModelDosageRoute of AdministrationObserved Effect on Locomotor ActivityCitation(s)
This compoundThis compoundMice5 mg/kgNot SpecifiedReduced locomotion in the open-field test.[1]
Valerian Root ExtractValerenic AcidMice1000 mg/kgOralMild short-term reduction in locomotor activity.[2]
Apigenin (B1666066) (from Chamomile)ApigeninRats25 mg/kgIntraperitonealReduced locomotor activity.[3]
Passionflower ExtractFlavonoids (e.g., Chrysin)Mice400 mg/kgNot SpecifiedCalming effect and reduction in motor activity in the free exploration test.[4]
Lavender OilLinalool (B1675412), Linalyl AcetateMice3% (inhalation)InhalationDecreased locomotion.[2]

Table 2: Potentiation of Pentobarbital-Induced Sleep in Mice

Compound/ExtractActive Component(s)DosageRoute of AdministrationEffect on Sleep LatencyEffect on Sleep DurationCitation(s)
This compoundThis compoundData not available in mice---
Valerian Root ExtractValerenic Acid, Kessyl Glycol Diacetate5 g/kgOralSignificantly shortenedSignificantly prolonged[5]
Apigenin (from Chamomile)ApigeninNot SpecifiedNot SpecifiedNot SpecifiedProlonged sleep time.[6]
Passionflower ExtractFlavonoids60 - 400 mg/kgNot SpecifiedNot SpecifiedSignificantly prolonged[3]
Linalool (from Lavender)Linalool50 mg/kgNot SpecifiedSignificantly decreasedSignificantly increased[7]

Experimental Protocols

Assessment of Locomotor Activity (Open Field Test)

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[8]

  • Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape. The floor is typically divided into a grid of equal squares. The arena is often equipped with video tracking software to automatically record and analyze the animal's movement.

  • Procedure:

    • Mice are individually placed in the center of the open field arena.

    • The animals are allowed to freely explore the arena for a specified period (e.g., 5-30 minutes).

    • Behavioral parameters are recorded, including:

      • Total distance traveled: A measure of overall locomotor activity.

      • Time spent in the center vs. periphery: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

      • Rearing frequency: The number of times the animal stands on its hind legs, which can be a measure of exploration.

  • Drug Administration: The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes prior for intraperitoneal injection).

Pentobarbital-Induced Sleeping Time

This assay is used to evaluate the hypnotic or sedative-potentiating effects of a substance.[9]

  • Animals: Mice are commonly used for this assay.

  • Procedure:

    • Animals are divided into control and treatment groups.

    • The test compound or vehicle is administered to the respective groups.

    • After a specific absorption period (e.g., 30-60 minutes), a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) (a barbiturate (B1230296) that induces sleep) is administered intraperitoneally.

    • The following parameters are measured:

      • Sleep Latency: The time from pentobarbital injection to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back).

      • Sleep Duration: The time from the loss to the recovery of the righting reflex.

  • Interpretation: A decrease in sleep latency and an increase in sleep duration in the treatment group compared to the control group indicate a sedative or hypnotic effect.

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

The majority of the compared natural sedatives are believed to exert their effects by modulating the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The diagram below illustrates the key components of a GABAA receptor and the potential sites of action for these natural compounds.

GABAergic_Pathway cluster_neuron Postsynaptic Neuron cluster_compounds Natural Sedatives GABA_A GABA-A Receptor Chloride_Channel Cl- Channel GABA_A->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Leads to This compound This compound This compound->GABA_A Positive Allosteric Modulation Valerenic_Acid Valerenic Acid Valerenic_Acid->GABA_A Positive Allosteric Modulation Apigenin Apigenin Apigenin->GABA_A Positive Allosteric Modulation Passionflower Passionflower (Flavonoids) Passionflower->GABA_A Positive Allosteric Modulation Lavender Lavender (Linalool) Lavender->GABA_A Positive Allosteric Modulation GABA GABA GABA->GABA_A Binds to

Caption: GABAergic signaling pathway and potential modulation by natural sedatives.

Experimental Workflow for Sedative Activity Assessment

The following diagram illustrates a typical workflow for evaluating the sedative properties of a test compound in a mouse model.

Sedative_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., Male Swiss Mice) Group_Allocation Random Allocation to Control & Treatment Groups Animal_Acclimation->Group_Allocation Vehicle_Admin Vehicle Administration (Control Group) Group_Allocation->Vehicle_Admin Open_Field Open Field Test (Locomotor Activity) Vehicle_Admin->Open_Field 30 min post-admin Pentobarbital_Test Pentobarbital-Induced Sleeping Time Test Vehicle_Admin->Pentobarbital_Test 30 min post-admin Compound_Admin Test Compound Administration (e.g., this compound) Compound_Admin->Open_Field 30 min post-admin Compound_Admin->Pentobarbital_Test 30 min post-admin Data_Collection Data Collection (e.g., Distance, Sleep Duration) Open_Field->Data_Collection Pentobarbital_Test->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Statistical_Analysis Results Results & Interpretation Statistical_Analysis->Results Group_allocation Group_allocation Group_allocation->Compound_Admin

Caption: A typical experimental workflow for assessing sedative activity in mice.

Conclusion

This compound exhibits clear sedative effects in preclinical models, with a mechanism of action centered on the GABAA receptor. While a direct comparison with other natural sedatives is challenging due to differing experimental paradigms, the available data suggests that its potency is within a comparable range to the active constituents of valerian root, chamomile, passionflower, and lavender. Further research employing standardized models and head-to-head comparative studies is warranted to definitively establish the relative efficacy of this compound. The consistent involvement of the GABAergic pathway across these diverse natural compounds underscores its importance as a target for sedative drug development.

References

Beyond the GABA-A Receptor: Validating Novel Molecular Targets of Dehydrofukinone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Dehydrofukinone (DHF), a naturally occurring sesquiterpenoid, is primarily recognized for its positive allosteric modulation of the GABA-A receptor, leading to sedative, anxiolytic, and anticonvulsant effects. However, emerging evidence suggests that its pharmacological profile may extend beyond this well-established target. This guide provides a comparative analysis of this compound's potential molecular targets beyond the GABA-A receptor, with a focus on its effects on the cortisol pathway, inflammatory signaling, and antioxidant activity. Due to the limited direct experimental data on DHF for these alternative targets, this guide incorporates data from its structurally similar analogue, petasin (B38403), to provide a comparative framework.

Comparative Analysis of Molecular Target Interactions

The following table summarizes the known and potential interactions of this compound and its analogue, petasin, with various molecular targets, alongside comparator compounds for context.

Target Compound Assay Result (IC50/EC50) Reference
GABA-A Receptor This compoundElectrophysiologyPotentiation of GABA-induced currents[1][2]
Diazepam (Comparator)Radioligand BindingHigh affinity binding[2]
Cortisol Pathway This compoundin vivo (fish)Prevention of stress-induced cortisol peak[3][4]
Ketoconazole (B1673606) (Comparator)H295R cell assayIC50 ≈ 0.24 µM for cortisol production[5]
Inflammatory Pathway (COX-2) Petasites hybridus extract (contains petasin)Enzyme Inhibition AssayIC50 = 20.0 - 60.6 µg/mL[1]
Celecoxib (Comparator)Enzyme Inhibition AssayIC50 ≈ 0.04 µM[6]
Inflammatory Pathway (NF-κB) PetasinLuciferase Reporter AssayInhibition of NF-κB activity[7]
Parthenolide (Comparator)Luciferase Reporter AssayPotent inhibition of NF-κB[8]
Antioxidant Activity PetasinDPPH Radical ScavengingData not available-
Ascorbic Acid (Comparator)DPPH Radical ScavengingIC50 typically in the range of 2-10 µg/mL[9][10]

In-Depth Look at Potential Molecular Targets

Cortisol Pathway Modulation

Studies in fish have shown that this compound can prevent the stress-induced spike in cortisol levels, suggesting an interaction with the hypothalamic-pituitary-adrenal (HPA) axis or downstream cortisol synthesis pathways.[3][4] The precise molecular mechanism remains to be elucidated. For comparison, drugs like ketoconazole directly inhibit enzymes such as CYP11B1, which are critical for cortisol biosynthesis.[11]

Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Pituitary Hypothalamus->Pituitary releases CRH Adrenal_Cortex Adrenal Cortex Pituitary->Adrenal_Cortex releases ACTH Cortisol Cortisol Adrenal_Cortex->Cortisol synthesizes DHF This compound DHF->Adrenal_Cortex may inhibit synthesis?

Fig. 1: Potential interaction of DHF with the HPA axis.
Anti-Inflammatory Effects via COX-2 and NF-κB Inhibition

While direct evidence for this compound is lacking, extracts from Petasites hybridus, rich in the related compound petasin, have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] Interestingly, pure petasin did not show direct COX-1 or COX-2 inhibition in the same study, suggesting a more complex mechanism, possibly involving the inhibition of p42/44 MAP kinase activation, which is upstream of COX-2 expression.[1][12] Furthermore, petasin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7]

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB activates COX2 COX-2 NFkB->COX2 induces expression Inflammation Inflammation COX2->Inflammation produces prostaglandins Petasin Petasin Petasin->IKK inhibits

Fig. 2: Petasin's potential inhibition of the NF-κB pathway.
Antioxidant Potential

The antioxidant capacity of this compound has not been extensively studied. However, many natural products with similar chemical scaffolds exhibit antioxidant properties. Further investigation using assays such as the DPPH radical scavenging assay is warranted to determine if DHF possesses direct antioxidant activity.

Experimental Protocols

Cortisol Production Assay in H295R Cells

This assay is used to screen for compounds that affect the production of steroid hormones, including cortisol.

  • Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum.

  • Treatment: Cells are seeded in 24-well plates and, once confluent, the medium is replaced with a serum-free medium. The cells are then treated with various concentrations of the test compound (e.g., this compound) and a known modulator (e.g., forskolin (B1673556) as a stimulator or ketoconazole as an inhibitor) for 24-48 hours.[5][13]

  • Sample Collection: After incubation, the cell culture supernatant is collected.

  • Quantification: The concentration of cortisol in the supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13]

  • Data Analysis: The cortisol levels in the treated samples are compared to the vehicle control to determine the effect of the compound.

Start Start Culture Culture H295R cells Start->Culture Treat Treat with DHF & Comparators Culture->Treat Collect Collect Supernatant Treat->Collect Quantify Quantify Cortisol (ELISA/LC-MS/MS) Collect->Quantify Analyze Analyze Data Quantify->Analyze End End Analyze->End

Fig. 3: Workflow for the H295R cortisol production assay.
NF-κB Luciferase Reporter Assay

This cell-based assay is used to measure the activation of the NF-κB signaling pathway.

  • Cell Transfection: A human cell line (e.g., HEK293) is transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.

  • Treatment: The transfected cells are treated with an NF-κB activator (e.g., TNF-α or LPS) in the presence or absence of the test compound (e.g., Petasin).[4][11]

  • Cell Lysis: After a defined incubation period, the cells are lysed to release the luciferase enzyme.

  • Luminescence Measurement: The luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the NF-κB activity. The inhibitory effect of the test compound is calculated by comparing the luminescence in the presence of the compound to that of the activator alone.

COX-2 Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of a compound on COX-2 activity.

  • Reagent Preparation: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent are prepared in an appropriate assay buffer.[3][14]

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test compound (e.g., Petasites hybridus extract) or a known COX-2 inhibitor (e.g., celecoxib).[1]

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid.

  • Detection: The product of the COX-2 reaction (e.g., Prostaglandin H2 or its derivatives) is measured using a colorimetric or fluorometric method.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

DPPH Radical Scavenging Assay

This is a common and straightforward method to assess the antioxidant capacity of a compound.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in a suitable solvent (e.g., methanol).[2][15]

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A known antioxidant, such as ascorbic acid, is used as a positive control.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm). The reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

  • Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined.

Conclusion

While this compound's primary molecular target is the GABA-A receptor, preliminary evidence and data from its structural analogue, petasin, suggest that its pharmacological actions may be more diverse. The potential for DHF to modulate the cortisol pathway and exert anti-inflammatory and antioxidant effects warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to validate these potential secondary targets and build a more comprehensive understanding of this compound's molecular pharmacology. Direct experimental validation of DHF's activity on these alternative pathways is a critical next step in its development as a potential therapeutic agent.

References

Comparative study of Dehydrofukinone's effect on different GABA-A receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Dehydrofukinone's interaction with GABA-A receptor subtypes remains an area of active investigation. While direct comparative data on the affinity and efficacy of this compound across various GABA-A receptor subunit combinations are not yet available in published literature, existing in-vivo and mechanistic studies provide a foundational understanding of its GABAergic activity. This guide synthesizes the current knowledge, outlines standard experimental protocols for further research, and presents the established roles of different GABA-A receptor subtypes to contextualize the potential therapeutic applications of this compound.

Putative Subtype Selectivity: An Uncharted Territory

GABA-A receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition determines the receptor's pharmacological properties. For instance, α1-containing receptors are primarily associated with sedative effects, while α2/α3-containing receptors are linked to anxiolytic actions, and α5-containing receptors are involved in learning and memory.

To date, no studies have been published that systematically evaluate the effect of this compound on a panel of recombinant GABA-A receptors with varying subunit compositions (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Such studies, typically employing electrophysiological techniques like two-electrode voltage-clamp or patch-clamp on Xenopus oocytes or transfected mammalian cell lines, are crucial for determining the binding affinity (Ki), potency (EC50), and efficacy (degree of potentiation) of a compound at each subtype. The absence of this data precludes a quantitative comparative analysis of this compound's effects.

While direct evidence is lacking for this compound, research on other sesquiterpenoids has suggested that this class of molecules can modulate GABA-A receptors, with some exhibiting subtype-specific effects. A potential binding site for these compounds has been proposed at the neurosteroid-binding site.[4]

Functional Roles of GABA-A Receptor α Subtypes

To provide a framework for understanding the potential implications of this compound's interaction with GABA-A receptors, the following table summarizes the primary functions associated with the major α subunits.

α SubunitPrimary Associated FunctionsPotential Therapeutic Indication of a Positive Allosteric Modulator
α1 Sedation, hypnosis, amnesia, anticonvulsant effectsInsomnia, epilepsy
α2 Anxiolysis, muscle relaxationAnxiety disorders
α3 Anxiolysis, muscle relaxationAnxiety disorders
α5 Learning and memory, cognitive processesCognitive disorders (as a negative allosteric modulator)
α4/α6 Extrasynaptic tonic inhibition, regulation of neuronal excitabilityEpilepsy, sleep disorders

Experimental Protocols for Characterizing Subtype Selectivity

The following section details a standard experimental protocol for assessing the subtype selectivity of a compound like this compound using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

Objective: To determine the potency and efficacy of this compound on different human recombinant GABA-A receptor subtypes.

1. Oocyte Preparation:

  • Surgically harvest oocytes from a mature female Xenopus laevis.
  • Treat oocytes with collagenase to defolliculate.
  • Store healthy, stage V-VI oocytes in Barth's solution at 18°C.

2. Receptor Expression:

  • Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, α2, α3, α5, β2, γ2) from cDNA plasmids.
  • Inject a specific combination of subunit cRNAs (e.g., α1+β2+γ2) into the cytoplasm of the oocytes.
  • Incubate the injected oocytes for 2-7 days to allow for receptor expression.

3. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
  • Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

4. Experimental Procedure:

  • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) to elicit a stable current.
  • Co-apply varying concentrations of this compound with the same concentration of GABA.
  • Record the potentiation of the GABA-induced current by this compound.
  • Construct concentration-response curves to determine the EC50 (potency) and maximal potentiation (efficacy) for each receptor subtype.
  • To test for direct agonistic activity, apply this compound in the absence of GABA.
  • To confirm the binding site, perform competition experiments with known antagonists like flumazenil.

5. Data Analysis:

  • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
  • Normalize the responses to the control GABA current.
  • Fit the concentration-response data to a sigmoidal dose-response equation to calculate EC50 and Hill slope.

Visualizing the Pathways and Processes

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

GABA_A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle packaging GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Vesicle->GABA_A_Receptor Release into Synaptic Cleft Cl_channel Cl- Channel (Open) GABA_A_Receptor->Cl_channel GABA/DHF Binding Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx DHF This compound (DHF) DHF->GABA_A_Receptor Positive Allosteric Modulation

Caption: GABA-A receptor signaling pathway and the modulatory role of this compound.

TEVC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis oocyte_harvest Harvest Xenopus Oocytes injection Inject cRNA into Oocytes oocyte_harvest->injection cRNA_prep Prepare Subunit cRNA cRNA_prep->injection incubation Incubate for Receptor Expression injection->incubation placement Place Oocyte in Recording Chamber incubation->placement clamping Two-Electrode Voltage Clamp (-70mV) placement->clamping gaba_app Apply GABA (EC10-20) clamping->gaba_app dhf_app Co-apply DHF + GABA gaba_app->dhf_app recording Record Current Potentiation dhf_app->recording measurement Measure Peak Current Amplitude recording->measurement normalization Normalize to Control Response measurement->normalization curve_fit Concentration-Response Curve Fitting normalization->curve_fit results Determine EC50 and Max Potentiation curve_fit->results

Caption: Experimental workflow for Two-Electrode Voltage-Clamp (TEVC) studies.

References

Assessing the Therapeutic Index of Dehydrofukinone Compared to Synthetic Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic index of the natural sesquiterpenoid Dehydrofukinone against established synthetic drugs. The objective is to offer a framework for evaluating the potential clinical utility of this compound by comparing its efficacy and toxicity profiles with those of conventional therapeutics. The primary focus is on its anticonvulsant properties, with additional context provided by comparing its potential therapeutic index to drugs in other classes, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's relative safety, comparing the dose that produces a therapeutic effect to the dose that causes toxicity.[1] It is most commonly calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50) in animal studies.[2][3]

TI = LD50 / ED50

A higher TI indicates a wider margin between the effective and toxic doses, suggesting a safer drug.[1] Conversely, a narrow therapeutic index implies that the doses for efficacy and toxicity are close, necessitating careful dose monitoring.[4]

Quantitative Comparison of Therapeutic Indices

A direct calculation of the therapeutic index for this compound is challenging due to the current lack of publicly available LD50 data from acute toxicity studies. However, we can compare its effective dose for anticonvulsant activity with the known therapeutic indices of synthetic drugs sharing a similar mechanism of action or therapeutic application.

Table 1: Comparison of this compound with Synthetic Anticonvulsant Drugs

CompoundTherapeutic EffectED50 (mice, i.p.)LD50 (mice, oral)Therapeutic Index (TI)Notes
This compound AnticonvulsantEffective at 10-100 mg/kg[5][6]Not AvailableNot CalculableDelays onset of pentylenetetrazole (PTZ)-induced seizures.
Diazepam Anticonvulsant, Sedative~0.5 mg/kg (effective dose)[7]~720 mg/kg~100[1]Acts as a positive allosteric modulator of GABAa receptors.[8]
Phenytoin Anticonvulsant~9.5 mg/kg~1635 mg/kgNarrow (~2 based on Ctox,min/Ceff,min)[4][9]Narrow therapeutic range (10-20 µg/mL) requires monitoring.[10][11]

Table 2: Therapeutic Index Context from Other Drug Classes

CompoundDrug ClassTherapeutic Index (TI)General Safety Margin
Ibuprofen NSAIDWide[12]High
Cisplatin Anticancer AgentNarrow[13][14]Low
Remifentanil Opioid AnalgesicVery Wide (~33,000)[1]Very High

Disclaimer: The therapeutic index can vary significantly depending on the animal model, route of administration, and specific therapeutic and toxic endpoints measured.

Signaling Pathways and Mechanism of Action

This compound

This compound has been shown to exert its anticonvulsant effects by modulating GABAa receptors. It induces a GABA-dependent hyperpolarization of nerve terminals, an effect that is sensitive to the GABAa receptor antagonist flumazenil. This suggests that this compound facilitates GABAergic neuronal inhibition, thereby suppressing neuronal excitability.[5][6]

G DHF This compound GABAa GABAa Receptor DHF->GABAa Positive Modulation Neuron Neuron GABAa->Neuron Enhances GABA effect on Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Seizures Suppression of Seizures Excitability->Seizures G cluster_0 Postsynaptic Neuron GABAa GABAa Receptor Cl_channel Cl- Channel GABAa->Cl_channel Increases opening frequency Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Increased Cl- Influx Diazepam Diazepam Diazepam->GABAa Binds to Benzodiazepine Site GABA GABA GABA->GABAa Binds to GABA Site G start Select Starting Dose (e.g., 175 mg/kg) dose1 Dose Animal 1 start->dose1 observe1 Observe 48h dose1->observe1 survives1 Survives observe1->survives1 Yes dies1 Dies observe1->dies1 No dose_up Increase Dose (Dose x 3.2) survives1->dose_up dose_down Decrease Dose (Dose / 3.2) dies1->dose_down dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next stop Stopping Criteria Met? dose_next->stop stop->dose1 No calculate Calculate LD50 (Max. Likelihood) stop->calculate Yes G start Animal Groups (n=8-10) - Vehicle Control - Test Compound (Multiple Doses) administer Administer Compound or Vehicle (i.p.) start->administer wait Wait 30 min administer->wait ptz Administer PTZ (e.g., 60 mg/kg, i.p.) wait->ptz observe Observe 30 min for Seizures ptz->observe record Record % Protected Animals in each group observe->record calculate Calculate ED50 (Probit Analysis) record->calculate

References

In Vivo Validation of Dehydrofukinone's Anxiolytic Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anxiolytic properties of Dehydrofukinone (DHF), a sesquiterpenoid found in plants of the Petasites and Nectandra genera. While preclinical studies suggest anxiolytic-like effects for DHF, primarily through the modulation of the GABAa receptor, quantitative data from standardized rodent anxiety models are not extensively available in the current literature. This guide, therefore, presents a comparative framework using data from the well-established anxiolytic, Diazepam, and another bioactive sesquiterpene, Nerolidol, to provide context for the potential efficacy of this compound.

Comparative Anxiolytic Activity

The anxiolytic potential of a compound is typically assessed in preclinical rodent models such as the Elevated Plus Maze (EPM) and the Light-Dark Box (LDB) tests. These tests are based on the natural aversion of rodents to open, brightly lit spaces. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open or illuminated areas.

While direct comparative data for this compound in these models is limited, the following table summarizes the performance of Diazepam, a benchmark anxiolytic, and Nerolidol, a structurally related sesquiterpene, in the Elevated Plus Maze test in mice. This provides a reference for the anticipated anxiolytic profile of this compound.

Table 1: Comparative Anxiolytic Effects in the Elevated Plus Maze (EPM) Test in Mice

CompoundAdministration RouteDoseAnimal ModelKey Findings in EPMReference
This compound ---Anxiolytic-like effects are suggested through its GABAa receptor modulation, but specific quantitative data from EPM studies in rodents are not readily available in the reviewed literature.-
Diazepam Intraperitoneal (i.p.)1 mg/kgMiceSignificantly increased the number of entries and the time spent in the open arms.[1][2]
Nerolidol Intraperitoneal (i.p.)12.5, 25, and 50 mg/kgMiceSignificantly increased the number of entries and the time spent in the open arms in a dose-dependent manner, without affecting motor coordination.[1][2]

Proposed Mechanism of Anxiolytic Action

This compound's anxiolytic and sedative effects are believed to be mediated through the positive allosteric modulation of the GABAa receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. This mechanism is similar to that of benzodiazepines, such as Diazepam. The binding of DHF to a site on the GABAa receptor is thought to enhance the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability. This inhibitory action in brain regions associated with anxiety, such as the amygdala and hippocampus, is thought to produce the anxiolytic effect. Evidence for this pathway is supported by studies where the effects of DHF were reversed by the GABAa receptor antagonist, flumazenil.[3][4]

This compound Signaling Pathway cluster_neuron Postsynaptic Neuron GABAa GABAa Receptor Cl_channel Chloride (Cl-) Channel GABAa->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization increased Cl- influx Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis reduced neuronal excitability DHF This compound DHF->GABAa positive allosteric modulation GABA GABA GABA->GABAa binds caption Proposed GABAergic Signaling Pathway for this compound

Proposed GABAergic Signaling Pathway for this compound

Experimental Protocols

Detailed methodologies for the standard in vivo models used to assess anxiolytic properties are provided below.

Elevated Plus Maze (EPM) Test

The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[5] The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor. The test is based on the conflict between the rodent's innate fear of open, elevated spaces and its desire to explore a novel environment.

Apparatus:

  • A plus-shaped maze, typically made of wood or plastic, with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) extending from a central platform (e.g., 10 x 10 cm).

  • The maze is elevated to a height of 50-70 cm above the floor.

  • A video camera is mounted above the maze to record the sessions for later analysis.

Procedure:

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound, a vehicle control, or a positive control (e.g., Diazepam) at the desired dose and route of administration, typically 30-60 minutes before the test.

  • Place the animal on the central platform of the maze, facing one of the enclosed arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the following parameters using video tracking software:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (to assess general locomotor activity).

  • Anxiolytic activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle control group.

Light-Dark Box (LDB) Test

The LDB test is another common assay for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.

Apparatus:

  • A rectangular box divided into a small, dark compartment (approximately one-third of the box) and a large, brightly illuminated compartment (approximately two-thirds of the box).

  • An opening connects the two compartments, allowing the animal to move freely between them.

  • The light intensity in the illuminated compartment is typically maintained at around 400-600 lux.

  • A video camera is used to record the animal's behavior.

Procedure:

  • Acclimatize the animals to the testing room.

  • Administer the test compound, vehicle, or positive control as described for the EPM test.

  • Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.

  • Allow the animal to explore the apparatus for a 5 to 10-minute session.

  • Record the following parameters:

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Latency to the first entry into the dark compartment.

    • Number of transitions between the two compartments.

  • Anxiolytic effects are indicated by an increase in the time spent in the light compartment and the number of transitions between compartments.

Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Administration Compound Administration Animal_Acclimatization->Administration Compound_Prep Compound Preparation (DHF, Vehicle, Diazepam) Compound_Prep->Administration EPM Elevated Plus Maze (EPM) Administration->EPM LDB Light-Dark Box (LDB) Administration->LDB Data_Collection Video Recording & Tracking EPM->Data_Collection LDB->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Anxiolytic Effect Stats->Interpretation caption In Vivo Anxiolytic Validation Workflow

In Vivo Anxiolytic Validation Workflow

Conclusion

This compound shows promise as a potential anxiolytic agent, with a likely mechanism of action involving the positive modulation of GABAa receptors. However, further in vivo studies in validated mammalian models of anxiety are necessary to quantify its efficacy and establish a clear dose-response relationship. The experimental protocols and comparative data provided in this guide offer a framework for conducting such validation studies and for positioning this compound within the broader landscape of anxiolytic drug discovery. Researchers are encouraged to employ these standardized models to generate the robust, comparative data needed to fully elucidate the therapeutic potential of this natural compound.

References

Comparative Transcriptomic Analysis of Dehydrofukinone: A Hypothetical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, a comprehensive literature search has not yielded any publicly available transcriptomic studies specifically investigating the cellular effects of Dehydrofukinone. This guide, therefore, presents a hypothetical comparative transcriptomic study based on the known pharmacological activities of this compound. The experimental data and subsequent analyses are illustrative and intended to serve as a framework for future research in this area.

This compound (DHF) is a natural sesquiterpenoid that has demonstrated significant sedative, anesthetic, and anticonvulsant properties.[1] Its primary mechanism of action is understood to be the positive allosteric modulation of GABAa receptors.[1][2] Additionally, studies have indicated that this compound interacts with cortisol pathways, mitigating stress-induced cortisol spikes.[2][3] To understand the broader cellular impact of this compound at the gene expression level, a comparative transcriptomic study is proposed. This guide outlines a potential experimental design, presents hypothetical findings in comparison to the well-characterized GABAa receptor modulator Diazepam (DZP), and visualizes the underlying pathways and workflows.

Hypothetical Experimental Design and Protocols

A robust experimental design is crucial for generating meaningful transcriptomic data.[4][5] The following protocol outlines a hypothetical study to compare the transcriptomic effects of this compound and Diazepam on a human neuronal cell line.

1. Cell Culture and Treatment:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y), differentiated into a mature neuronal phenotype to provide a more relevant model for neurological drug effects.

  • Culture Conditions: Cells would be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate media.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (DHF) at a concentration determined by prior dose-response studies.

    • Diazepam (DZP) as a positive control and comparator, at a clinically relevant concentration.

  • Time Points: A time-course experiment (e.g., 6, 12, and 24 hours) would be conducted to capture both early and late transcriptional responses.

  • Replicates: A minimum of three biological replicates for each treatment group and time point is essential for statistical power.

2. RNA Extraction and Quality Control:

  • Total RNA would be extracted from cell lysates using a commercially available kit (e.g., RNeasy Kit, Qiagen).

  • RNA quality and quantity would be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8) for sequencing.

3. Library Preparation and RNA Sequencing (RNA-Seq):

  • mRNA would be isolated from total RNA using poly-A selection.

  • Sequencing libraries would be prepared using a standard protocol (e.g., Illumina TruSeq Stranded mRNA).

  • Sequencing would be performed on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of 20-30 million reads per sample.[4]

4. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads would be assessed for quality using tools like FastQC.

  • Alignment: Reads would be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Gene expression levels would be quantified using tools such as RSEM or featureCounts.

  • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between treatment and control groups would be identified using packages like DESeq2 or edgeR in R, with a significance threshold of FDR < 0.05 and a log2 fold change > |1|.

  • Pathway and Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses would be performed on the lists of DEGs to identify significantly affected biological processes and signaling pathways.

Hypothetical Data Presentation

Based on the known pharmacology of this compound and Diazepam, the following tables summarize the potential findings from the proposed transcriptomic study.

Table 1: Hypothetical Differentially Expressed Genes (DEGs) Following Treatment

Gene SymbolGene NameDHF RegulationDZP RegulationPotential Function
GABAergic Signaling
GABRA1Gamma-Aminobutyric Acid Type A Receptor Subunit Alpha1DownDownComponent of GABAa receptors; chronic agonist exposure can lead to downregulation.[6]
GABRG2Gamma-Aminobutyric Acid Type A Receptor Subunit Gamma2No significant changeNo significant changeKey subunit for benzodiazepine (B76468) binding.
SLC6A1Solute Carrier Family 6 Member 1 (GABA Transporter 1)UpUpRegulates GABA concentration in the synaptic cleft.
Neuronal Plasticity
BDNFBrain-Derived Neurotrophic FactorUpUpInvolved in neuronal survival, growth, and synaptic plasticity.
FOSFos Proto-Oncogene, AP-1 Transcription Factor SubunitUpUpImmediate early gene, marker of neuronal activation.
ARCActivity Regulated Cytoskeleton Associated ProteinUpUpInvolved in synaptic plasticity and memory formation.
Stress and Steroidogenesis
NR3C1Nuclear Receptor Subfamily 3 Group C Member 1 (Glucocorticoid Receptor)DownNo significant changeBinds cortisol; its regulation may be linked to DHF's effect on the HPA axis.
HSD3B2Hydroxy-Delta-5-Steroid Dehydrogenase, 3 Beta- and Steroid Delta-Isomerase 2DownNo significant changeEnzyme involved in cortisol biosynthesis; its inhibition could explain reduced cortisol levels.[7]
Other
LCN2Lipocalin 2No significant changeUpA gene significantly upregulated by chronic Diazepam treatment in vivo.[8]

Table 2: Hypothetical Enriched KEGG Pathways

Pathway IDPathway NameDHF p-valueDZP p-value
hsa04727GABAergic synapse< 0.01< 0.01
hsa04080Neuroactive ligand-receptor interaction< 0.01< 0.01
hsa04020Calcium signaling pathway< 0.05< 0.05
hsa04010MAPK signaling pathway< 0.05< 0.05
hsa04913Ovarian steroidogenesis< 0.05> 0.05
hsa00140Steroid hormone biosynthesis< 0.05> 0.05

Visualization of Workflows and Pathways

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_sequencing RNA Sequencing cluster_analysis Bioinformatic Analysis cell_culture SH-SY5Y Cell Culture (Neuronal Differentiation) treatment Treatment Groups (Vehicle, DHF, DZP) cell_culture->treatment rna_extraction RNA Extraction & QC treatment->rna_extraction library_prep Library Preparation rna_extraction->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Read Quality Control sequencing->qc alignment Alignment to Genome qc->alignment quantification Gene Quantification alignment->quantification dea Differential Expression Analysis quantification->dea pathway Pathway Enrichment dea->pathway

Caption: A generalized workflow for a comparative transcriptomic analysis.

gabaa_signaling cluster_membrane Postsynaptic Membrane gabaa_receptor GABAa Receptor GABA Site Benzodiazepine Site Chloride Channel cl_ion Cl- Influx gabaa_receptor->cl_ion Opens gaba GABA gaba->gabaa_receptor:gaba Binds dhf This compound (DHF) dhf->gabaa_receptor:bz Modulates dzp Diazepam (DZP) dzp->gabaa_receptor:bz Modulates hyperpolarization Hyperpolarization (Neuronal Inhibition) cl_ion->hyperpolarization transcriptional_changes Transcriptional Changes (e.g., GABRA1, BDNF, FOS) hyperpolarization->transcriptional_changes Leads to

Caption: The GABAergic signaling pathway and points of modulation.

Comparative Summary and Conclusion

This guide outlines a hypothetical framework for investigating the transcriptomic effects of this compound. Based on its known pharmacology, it is plausible that this compound would modulate the expression of genes involved in GABAergic signaling, neuronal plasticity, and stress response pathways.

A direct comparison with Diazepam would be highly informative. While both compounds act on the GABAa receptor, the hypothetical data suggest potential differences in their broader transcriptomic impact. For instance, this compound might uniquely alter the expression of genes related to steroid hormone biosynthesis, consistent with its observed effects on cortisol levels.[2][3] This could indicate a mechanism of action that, while centered on GABAergic transmission, has wider-reaching physiological effects than classical benzodiazepines.

Ultimately, conducting such a comparative transcriptomic study is essential to fully elucidate the molecular mechanisms of this compound. The resulting data would not only validate its action on the GABAergic system at a genomic level but could also uncover novel targets and pathways, providing a more comprehensive understanding of its therapeutic potential and possible side effects. This would be invaluable for researchers, scientists, and drug development professionals interested in this promising natural compound.

References

A Head-to-Head Comparison of Dehydrofukinone and Propofol as Anesthetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of the anesthetic properties of Dehydrofukinone, a naturally derived sesquiterpenoid, and Propofol (B549288), a widely used intravenous anesthetic agent. The information presented is intended to inform preclinical research and drug development efforts in the field of anesthesiology.

Executive Summary

Propofol is a well-established anesthetic with a rapid onset and short duration of action, facilitating precise control over the depth of anesthesia and ensuring quick recovery. Its primary mechanism of action involves the positive allosteric modulation of GABA-A receptors. This compound, a compound found in the essential oil of Nectandra grandiflora, has demonstrated sedative, anesthetic, and anticonvulsant properties in preclinical studies, also acting via the GABA-A receptor. While comprehensive head-to-head comparative data is limited, this guide synthesizes the available experimental findings to provide a comparative overview of their efficacy, safety, and underlying mechanisms.

Data Presentation: Quantitative Comparison

Due to the nascent stage of research on this compound as an anesthetic in mammalian models, direct comparative quantitative data for anesthetic potency (ED50) and acute toxicity (LD50) against propofol is not yet available in published literature. The following tables summarize the currently available data.

Table 1: Anesthetic Potency and Efficacy

ParameterThis compoundPropofolSource
Anesthetic ED50 (mice, IP) Data not available140 mg/kg (Loss of Righting Reflex)[1]
Sedative Concentration (fish) 9 mg/LData not available[2]
Anesthetic Concentration (fish) 50 mg/LData not available[2]

Table 2: Acute Toxicity

ParameterThis compoundPropofolSource
LD50 (mice, IP) Data not available~321-424 mg/kg[3]

Table 3: Pharmacokinetic Profile

ParameterThis compound (estimated from α-humulene data in mice)Propofol (in humans, unless otherwise specified)Source
Onset of Action Rapid (Peak plasma concentration at ~15-30 min post-oral dose)Rapid (30-60 seconds)[4][5][6]
Duration of Action Short (Plasma levels significantly decrease within 4 hours post-oral dose)Short (5-10 minutes after a single bolus)[4][5]
Metabolism Likely hepaticPrimarily hepatic (glucuronidation and sulfate (B86663) conjugation)[4][7]
Elimination Half-life Short (Elimination t½ of α-humulene: 118.2 min oral, 55 min IV)Biphasic: Initial rapid distribution half-life (2-4 min), slower elimination half-life (1.5-31 hours)[5]
Protein Binding Data not available95-99%[6]

Mechanism of Action

Both this compound and propofol exert their anesthetic effects primarily through the potentiation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.

This compound: Preclinical studies in fish and mice indicate that this compound's sedative and anesthetic effects are mediated through the GABA-A receptor.[2][8] Its effects are reversed by flumazenil, a benzodiazepine (B76468) antagonist, suggesting that it may bind to or allosterically modulate the benzodiazepine binding site on the GABA-A receptor complex.[2] Further research has shown that this compound induces a GABA-dependent sustained hyperpolarization of neurons.[8]

Propofol: Propofol is a positive allosteric modulator of the GABA-A receptor. It binds to a distinct site on the receptor, different from the GABA and benzodiazepine binding sites, to enhance the effect of GABA.[1] This enhanced inhibitory neurotransmission leads to a decrease in neuronal excitability, resulting in sedation and anesthesia. At higher concentrations, propofol can directly activate the GABA-A receptor, even in the absence of GABA.

Signaling Pathway

The primary signaling pathway for both anesthetics involves the enhancement of inhibitory neurotransmission mediated by the GABA-A receptor.

GABAA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Chloride_Channel Cl- Channel (Open) GABAA_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Neuronal Inhibition) Chloride_Channel->Hyperpolarization Cl- influx Anesthetic This compound or Propofol Anesthetic->GABAA_Receptor Positive Allosteric Modulation

Caption: Simplified signaling pathway of GABA-A receptor modulation by anesthetics.

Experimental Protocols

Assessment of Anesthetic Efficacy in Mice (Loss of Righting Reflex)

A common method to assess the anesthetic efficacy of a compound in mice is the loss of righting reflex (LORR) assay.[1]

Protocol:

  • Animal Model: Adult male ddY mice (34-40 g) are used. Each animal is used only once.

  • Drug Administration: The test compound (e.g., Propofol or this compound) is administered via intraperitoneal (i.p.) injection. A range of doses is used to establish a dose-response curve.

  • Assessment of LORR:

    • Immediately after injection, the mouse is placed in a clear observation chamber.

    • The righting reflex is assessed at regular intervals (e.g., every 2 minutes) for a set duration (e.g., 30 minutes).

    • To test the reflex, the chamber is tilted to place the mouse on its back.

    • "Absence of the righting reflex" is defined as the inability of the mouse to right itself (return to a prone position with all four paws on the floor) within a specified time (e.g., 10 seconds).

  • Data Analysis: The percentage of mice at each dose level that exhibit LORR is recorded. The ED50 (the dose at which 50% of the animals lose their righting reflex) is then calculated using statistical methods such as probit analysis.[1]

Caption: Experimental workflow for Loss of Righting Reflex (LORR) assay.

Pharmacokinetic Analysis in Mice

To understand the absorption, distribution, metabolism, and excretion (ADME) of a compound, pharmacokinetic studies are essential. The following provides a general workflow.

Protocol:

  • Animal Model: Mice are used as the animal model.

  • Drug Administration: The test compound is administered via a specific route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Blood samples are collected at various time points after drug administration. Tissues of interest (e.g., brain, liver, kidney) may also be harvested.[4][5]

  • Sample Analysis: The concentration of the drug and its potential metabolites in the plasma and tissue homogenates is quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).[4][9]

  • Data Analysis: Pharmacokinetic parameters such as peak plasma concentration (Cmax), time to reach Cmax (Tmax), elimination half-life (t½), and bioavailability are calculated from the concentration-time data.[4][5]

pharmacokinetics A Drug Administration (Oral or IV) B Serial Blood/Tissue Sampling A->B C Sample Preparation (e.g., extraction) B->C D Quantification (GC-MS or HPLC) C->D E Pharmacokinetic Parameter Calculation D->E

Caption: General workflow for a pharmacokinetic study in mice.

Safety and Tolerability

This compound: Studies in fish have shown that this compound can be used at higher concentrations than eugenol (B1671780) (another natural anesthetic) without causing side effects or mortality.[2] Fish exposed to sedative concentrations of this compound for 24 hours showed no adverse effects.[2] In mice, studies on its anticonvulsant effects at doses up to 100 mg/kg did not report any acute toxicity.[8] However, comprehensive toxicology studies, including the determination of an LD50 in mammals, are still lacking.

Propofol: Propofol has a well-documented safety profile. The most common side effects are dose-dependent hypotension and respiratory depression.[10] Pain on injection is also a frequent occurrence.[10] A rare but serious complication associated with long-term, high-dose infusions is Propofol Infusion Syndrome (PRIS), characterized by metabolic acidosis, rhabdomyolysis, and cardiac failure.[10] Due to its lipid emulsion formulation, strict aseptic techniques are required during handling to prevent microbial contamination.[10]

Conclusion

Propofol remains a cornerstone of modern anesthesia due to its favorable pharmacokinetic profile and extensive clinical data supporting its use. This compound presents an interesting natural compound with a similar mechanism of action, demonstrating sedative and anesthetic potential in early preclinical studies. Its favorable preliminary safety profile in fish and anticonvulsant activity in mice are promising.

However, a significant data gap exists for this compound concerning its anesthetic potency, toxicity, and detailed pharmacokinetics in mammalian models. Further rigorous preclinical evaluation, including the determination of ED50 and LD50 values and comprehensive ADME studies in rodents, is imperative to fully assess its potential as a viable alternative or adjunct to existing anesthetic agents like propofol. The experimental protocols outlined in this guide provide a framework for conducting such essential preclinical investigations. Researchers in drug development are encouraged to pursue these studies to elucidate the full therapeutic potential and safety profile of this compound.

References

Safety Operating Guide

Proper Disposal of Dehydrofukinone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides general guidance for the proper disposal of dehydrofukinone in a laboratory setting, based on established safety protocols for hazardous chemical waste. No specific Safety Data Sheet (SDS) for this compound with official disposal guidelines is currently available. Therefore, it is imperative to treat this compound as a potentially hazardous substance. All procedures must be conducted in accordance with your institution's chemical hygiene plan and in consultation with your Environmental Health and Safety (EHS) department.

This compound is a natural sesquiterpenoid isolated from plants of the Petasites genus. While comprehensive toxicological data for this compound is limited, the plant it is derived from, Petasites japonicus, is known to contain pyrrolizidine (B1209537) alkaloids, some of which are recognized as carcinogenic. Furthermore, sesquiterpene lactones as a class of compounds can exhibit toxicity and allergenic properties.[1][2] Consequently, this compound and all materials contaminated with it should be handled and disposed of as hazardous chemical waste.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or handling the substance in powdered form, a respirator may be necessary. All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through collection as hazardous chemical waste by a licensed disposal facility. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure this compound, any contaminated consumables (e.g., weighing paper, pipette tips, gloves), and spill cleanup materials in a designated, compatible hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been verified to avoid potentially violent reactions.

    • Empty Containers: Containers that have held this compound should be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Waste Container Requirements:

    • Compatibility: Use containers made of a material that is chemically resistant to this compound and any solvents used. High-density polyethylene (B3416737) (HDPE) containers are generally a suitable choice.

    • Condition: Containers must be in good condition, free from leaks or damage, and have a secure, screw-top lid.

    • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste stream (e.g., solvent name). The accumulation start date must also be clearly marked on the label.

  • Storage of Hazardous Waste:

    • Satellite Accumulation Area (SAA): Store hazardous waste containers in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

    • Segregation: Store containers of this compound waste segregated from incompatible materials, particularly strong oxidizing agents and bases.

    • Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks or spills.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not exceed the accumulation time limits for hazardous waste storage in your SAA as specified by your institution and regulatory agencies.

Quantitative Data for Hazardous Waste Management

The following table provides general quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by the U.S. Environmental Protection Agency (EPA). These are not specific to this compound but apply to the general management of hazardous waste.

ParameterLimitRegulatory Citation (U.S. EPA)
Maximum Volume in SAA 55 gallons of hazardous waste40 CFR 262.15
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart of liquid or 1 kg of solid40 CFR 262.15
Time Limit for Full Container Removal from SAA Within 3 calendar days40 CFR 262.15

Note: While this compound is not officially listed as an "acutely hazardous waste" (P-listed), given the lack of comprehensive toxicity data, a conservative approach to its management is strongly advised.

Experimental Protocols

As this document pertains to disposal procedures, detailed experimental protocols for research involving this compound are beyond its scope. All experimental work should be conducted under approved protocols that include risk assessments and waste disposal plans.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

DehydrofukinoneDisposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) collect_solid->storage collect_liquid->storage check_full Container Full or Accumulation Time Limit Reached? storage->check_full check_full->storage No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Disposed by Licensed Facility contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Handling of Dehydrofukinone: A Guide to Essential Safety and Operational Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): A Precautionary Approach

Given the absence of specific toxicity data for Dehydrofukinone, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.To prevent eye contact with solid particles or solutions of this compound, which could cause unknown irritation or toxic effects.
Skin Protection Chemical-resistant gloves (Nitrile rubber, Neoprene, or Butyl rubber) with a minimum thickness of 0.11 mm. A disposable lab coat is required.To prevent skin contact. The specific glove material should be selected based on the solvent used to dissolve this compound, ensuring resistance to both the compound and the solvent.
Respiratory Protection For handling small quantities in a well-ventilated area, respiratory protection may not be required. If handling powders outside of a fume hood or when generating aerosols, a P100 (US) or FFP3 (EU) respirator is recommended.To prevent inhalation of airborne particles of this compound, the effects of which are currently unknown.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.

Pre-Operational Checks:
  • Information Review: Before handling, review all available literature on this compound, noting its known biological activities, such as its effects on GABAa receptors.[1]

  • Emergency Preparedness: Ensure that a safety shower and eyewash station are readily accessible. All personnel should be aware of their location and proper use.

  • Work Area Preparation: Designate a specific area for handling this compound. This area should be in a well-ventilated laboratory, preferably within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

Handling Procedure:
  • Donning PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing: If weighing the solid compound, perform this task within a chemical fume hood or a balance enclosure to prevent the dispersion of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Experimental Use: Conduct all experimental procedures involving this compound within a chemical fume hood.

  • Temporary Storage: Keep containers of this compound tightly sealed when not in use.

Post-Handling Procedure:
  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper), in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatible.

  • Disposal Method: All this compound waste should be disposed of through an accredited hazardous waste disposal service. Do not dispose of this compound down the drain or in general trash.

Experimental Protocols

While specific experimental protocols will vary, the following general methodology should be applied when handling this compound:

  • Risk Assessment: Before any new procedure, conduct a thorough risk assessment that considers the potential hazards of this compound and the chemicals it will be used with.

  • Standard Operating Procedure (SOP): Develop a detailed SOP for each experiment involving this compound. This SOP should include specific instructions on handling, storage, and waste disposal.

  • Training: Ensure all personnel handling the compound are trained on the specific SOPs and general chemical safety procedures.

Visualizing the Workflow

To provide a clear, step-by-step visual guide, the following diagram illustrates the logical workflow for handling and disposing of this compound.

Dehydrofukinone_Handling_Workflow start Start: Receive this compound pre_op 1. Pre-Operational Checks - Review Literature - Prepare Workspace & PPE start->pre_op end_node End: Complete Documentation handling 2. Handling Procedure - Weighing (in hood) - Solution Preparation - Experimental Use pre_op->handling post_op 3. Post-Handling Procedure - Decontaminate Workspace - Doff PPE - Wash Hands handling->post_op waste_collection 4. Waste Collection - Segregate Solid & Liquid Waste - Label Containers post_op->waste_collection disposal 5. Waste Disposal - Arrange for Hazardous Waste Pickup waste_collection->disposal disposal->end_node

Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydrofukinone
Reactant of Route 2
Dehydrofukinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.